molecular formula C10H7BrN2O2 B2443478 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 46413-66-5

3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2443478
CAS No.: 46413-66-5
M. Wt: 267.082
InChI Key: QEOVHDPWTQAMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.082. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOVHDPWTQAMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701008638
Record name 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890591-20-5, 46413-66-5
Record name 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701008638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1] Its remarkable structural versatility and ability to participate in a wide range of biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for the discovery of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of the synthesis of a specific, valuable building block: 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. This molecule serves as a key intermediate for the elaboration of more complex pharmaceutical candidates, with the bromophenyl moiety offering a handle for further chemical modifications and the carboxylic acid group providing a point for amide bond formation or other functional group interconversions.

This document will delve into the primary synthetic strategies for obtaining this target molecule, with a focus on the underlying chemical principles that govern these transformations. We will explore detailed, field-proven experimental protocols, offer insights into the causality behind experimental choices, and provide a comparative analysis of the available methods to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most prominent and reliable method is a variation of the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] An alternative strategy involves the synthesis of a pyrazoline from a chalcone precursor, followed by oxidation to the aromatic pyrazole. Each of these methodologies presents its own set of advantages and considerations, which will be discussed in detail.

Route 1: The Knorr Pyrazole Synthesis via a 1,3-Dicarbonyl Intermediate

This is arguably the most direct and widely applicable method for the synthesis of the target molecule. It involves two key stages:

  • Formation of the 1,3-Dicarbonyl Precursor: The requisite 1,3-dicarbonyl compound, 4-(4-bromophenyl)-2,4-dioxobutanoic acid or its ester equivalent, is typically synthesized via a Claisen condensation reaction.[6]

  • Cyclization with Hydrazine: The purified 1,3-dicarbonyl compound is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the pyrazole ring.

Below is a detailed breakdown of each step, including the underlying mechanisms and experimental protocols.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[6] In this synthesis, 4-bromoacetophenone reacts with diethyl oxalate in the presence of a base like sodium ethoxide to yield the corresponding β-keto ester.

Mechanism of the Claisen Condensation:

The reaction is initiated by the deprotonation of the α-carbon of 4-bromoacetophenone by sodium ethoxide to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

Experimental Protocol: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

  • Reagents and Equipment:

    • 4-Bromoacetophenone

    • Diethyl oxalate

    • Sodium ethoxide

    • Anhydrous ethanol

    • Round-bottom flask equipped with a reflux condenser and a dropping funnel

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

    • To this solution, add a solution of 4-bromoacetophenone in anhydrous ethanol dropwise with stirring.

    • After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.

    • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The synthesized β-keto ester is the key precursor for the Knorr pyrazole synthesis. The reaction with hydrazine hydrate leads to the formation of the pyrazole ring. This can be followed by the hydrolysis of the ester to the desired carboxylic acid. In some protocols, the cyclization and hydrolysis can be achieved in a one-pot fashion.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction proceeds through the initial formation of a hydrazone by the reaction of hydrazine with one of the carbonyl groups of the β-keto ester. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom of the hydrazine onto the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.[3][4] The ester group can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate and subsequent hydrolysis

  • Reagents and Equipment:

    • Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

    • Hydrazine hydrate

    • Glacial acetic acid (as catalyst)

    • Ethanol

    • Sodium hydroxide (for hydrolysis)

    • Hydrochloric acid (for acidification)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure for Ester Synthesis:

    • Dissolve ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Add hydrazine hydrate dropwise to the stirred solution.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and pour it into ice-water.

    • The precipitated solid, ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, is collected by filtration, washed with water, and dried.[7][8]

  • Procedure for Hydrolysis:

    • Suspend the synthesized ethyl ester in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux until the ester is completely dissolved and the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The precipitated this compound is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum.

Route 2: Synthesis from Chalcone Precursors

An alternative approach to pyrazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine.[9] This method requires the initial synthesis of the appropriate chalcone.

This intermediate can be prepared from 4-bromoacetophenone and a formylating agent.

The chalcone derivative is then reacted with a source of hydrazine to form the pyrazole ring. This method often leads to the formation of pyrazolines which then need to be oxidized to the aromatic pyrazole. However, with appropriate choice of reagents and conditions, direct formation of the pyrazole can be achieved.

Comparative Analysis of Synthetic Routes

Synthetic RoutePrecursorsKey ReactionsAdvantagesDisadvantagesTypical Yields
Knorr Synthesis 4-Bromoacetophenone, Diethyl oxalate, HydrazineClaisen Condensation, Knorr Pyrazole SynthesisHigh yields, readily available starting materials, well-established and reliable.Can be a two-step process, regioselectivity can be an issue with unsymmetrical diketones (though not in this specific case).Good to Excellent
Chalcone Route 4-Bromoacetophenone, Formylating agent, HydrazineChalcone formation, Cyclization/OxidationMilder reaction conditions may be possible for the cyclization step.Often requires an additional oxidation step, which can add complexity and reduce overall yield.[9]Moderate to Good
Microwave-Assisted Synthesis Varies (often based on Knorr or Chalcone routes)Microwave-assisted organic synthesisSignificantly reduced reaction times, often higher yields, and cleaner reactions.[2][10]Requires specialized microwave reactor equipment.Often higher than conventional methods

Characterization of this compound

Thorough characterization of the final product is crucial to confirm its identity and purity. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the pyrazole ring proton, and the acidic proton of the carboxylic acid.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazole ring, the bromophenyl ring, and the carbonyl carbon of the carboxylic acid.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the pyrazole and phenyl rings, and the C-Br stretch.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, and the fragmentation pattern can offer further structural confirmation. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Visualizing the Synthetic Pathway

To better illustrate the primary synthetic route, the following workflow diagram is provided.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 4-Bromoacetophenone 4-Bromoacetophenone Claisen_Condensation Claisen Condensation (Sodium Ethoxide, Ethanol) 4-Bromoacetophenone->Claisen_Condensation Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Claisen_Condensation Hydrazine_hydrate Hydrazine_hydrate Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis (Hydrazine, Acetic Acid, Ethanol) Hydrazine_hydrate->Knorr_Pyrazole_Synthesis Diketone Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate Claisen_Condensation->Diketone Step 1 Pyrazole_Ester Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate Knorr_Pyrazole_Synthesis->Pyrazole_Ester Step 2a Hydrolysis Ester Hydrolysis (NaOH, H2O then HCl) Final_Product This compound Hydrolysis->Final_Product Step 2b Diketone->Knorr_Pyrazole_Synthesis Pyrazole_Ester->Hydrolysis

Caption: A workflow diagram illustrating the Knorr synthesis route to the target molecule.

Conclusion

The synthesis of this compound is a well-defined process that is readily achievable in a laboratory setting. The Knorr pyrazole synthesis, preceded by a Claisen condensation to form the necessary 1,3-dicarbonyl precursor, represents the most robust and high-yielding approach. This guide has provided a detailed examination of this synthetic route, including mechanistic insights and practical experimental protocols. By understanding the chemical principles that underpin these transformations, researchers can confidently and efficiently produce this valuable building block for application in drug discovery and development. The alternative routes, such as those employing chalcone intermediates or microwave assistance, offer further options that may be advantageous under specific circumstances. The comprehensive characterization data provided will serve as a reliable reference for the validation of the synthesized product.

References

A Guide to the Spectroscopic Characterization of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a key synthetic intermediate, unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of downstream applications. This document outlines the application of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond presenting raw data, this guide emphasizes the causal logic behind spectral interpretation, offering field-proven insights into how each analytical technique provides a unique and complementary piece of the structural puzzle. Detailed, self-validating experimental protocols are provided to ensure reproducibility and accuracy for researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative

This compound is a bifunctional molecule featuring a pyrazole core, a bromophenyl substituent, and a carboxylic acid moiety. This combination of functional groups makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] The pyrazole nucleus is a well-established pharmacophore in numerous therapeutic areas, including anti-inflammatory and anti-tumor applications.[1] The presence of the bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the carboxylic acid group allows for amide bond formation or other derivatizations.

Given its role as a foundational precursor, rigorous structural verification is not merely a procedural step but a prerequisite for meaningful research. Spectroscopic characterization provides a non-destructive, detailed fingerprint of the molecule's atomic and electronic framework. This guide will deconstruct the information obtained from each major spectroscopic technique to build a cohesive and definitive structural assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. For this molecule, NMR will confirm the substitution pattern on both the pyrazole and phenyl rings.

¹H NMR Spectroscopy

Causality Behind the Experiment: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electronegative atoms (like N, O, Br) and aromatic systems withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to higher ppm values). The splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the reconstruction of molecular fragments.

Predicted Spectral Data:

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
COOH > 13.0 Broad Singlet 1H Acidic proton, highly deshielded, often exchanges with trace water, leading to broadening.
NH (pyrazole) 12.0 - 14.0 Broad Singlet 1H Deshielded by the aromatic pyrazole ring and nitrogen atoms; often broad due to quadrupole effects and exchange.
H2', H6' 7.7 - 7.9 Doublet 2H Aromatic protons ortho to the pyrazole ring. They are adjacent to H3'/H5', resulting in a doublet.
H3', H5' 7.6 - 7.8 Doublet 2H Aromatic protons ortho to the bromine atom. Deshielded by the halogen and adjacent to H2'/H6', creating a doublet. The AA'BB' system creates two distinct doublets.

| H4 (pyrazole) | ~7.0 | Singlet | 1H | The sole proton on the pyrazole ring, appearing as a singlet as it has no adjacent protons. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to slow the exchange of the acidic -OH and -NH protons, making them more likely to be observed.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Parameters: Use a standard pulse sequence. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for quantitative integration, especially for the broad acidic signals.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

Causality Behind the Experiment: ¹³C NMR provides a count of unique carbon environments in a molecule. Like ¹H NMR, chemical shifts are determined by the local electronic environment. Carbonyl carbons and carbons attached to electronegative atoms are significantly deshielded and appear far downfield.

Predicted Spectral Data:

Carbon Assignment Predicted δ (ppm) Rationale
C=O (COOH) 160 - 170 Carboxylic acid carbonyl carbon, highly deshielded.
C3 (pyrazole) 148 - 155 Attached to two nitrogen atoms and the phenyl ring.
C5 (pyrazole) 138 - 145 Attached to a nitrogen atom and the carboxylic acid.
C1' (phenyl) ~130 Aromatic carbon attached to the pyrazole ring (quaternary).
C3', C5' (phenyl) ~132 Aromatic carbons ortho to the bromine atom.
C2', C6' (phenyl) ~128 Aromatic carbons ortho to the pyrazole substituent.
C4' (phenyl) ~124 Aromatic carbon directly attached to the electronegative bromine atom.

| C4 (pyrazole) | 105 - 115 | The sole CH carbon in the pyrazole ring, typically appearing more upfield. |

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Data Acquisition: Acquire the spectrum on the same spectrometer. A proton-decoupled sequence is standard to ensure all signals appear as singlets.

  • Parameters: A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at δ ≈ 39.5 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Causality Behind the Experiment: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for identifying the types of bonds present.

Predicted Spectral Data:

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
2500-3300 O-H Stretch Carboxylic Acid Very broad and strong absorption due to extensive hydrogen bonding.
3100-3200 N-H Stretch Pyrazole Moderate, sharp peak characteristic of the N-H bond in the heterocyclic ring.[3]
~3050 C-H Stretch Aromatic (Ar-H) Weak to moderate sharp peaks just above 3000 cm⁻¹.
1680-1710 C=O Stretch Carboxylic Acid Very strong, sharp peak. Its position indicates a conjugated carboxylic acid.
1500-1600 C=N, C=C Stretch Pyrazole, Phenyl Multiple sharp bands of variable intensity corresponding to the stretching of the aromatic rings.
~1250 C-O Stretch Carboxylic Acid Strong band associated with the carbon-oxygen single bond.

| ~1070 | C-Br Stretch | Aryl Bromide | Moderate to strong band in the fingerprint region. |

Experimental Protocol: FT-IR (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Caption: General experimental workflow for spectroscopic characterization.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Causality Behind the Experiment: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, a critical piece of data for confirming the molecular formula. For halogenated compounds, MS offers a unique confirmatory signature due to the natural isotopic abundance of halogens.

Key Feature - The Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[4][5][6] This means that in the mass spectrum, the molecular ion will appear as two distinct peaks of almost equal height, separated by 2 m/z units. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[4][5][6]

Predicted Spectral Data:

m/z Value Ion Rationale
~266 [M]⁺ Molecular ion containing the ⁷⁹Br isotope. C₁₀H₇⁷⁹BrN₂O₂.
~268 [M+2]⁺ Molecular ion containing the ⁸¹Br isotope. C₁₀H₇⁸¹BrN₂O₂. The intensity will be ~98% of the M peak.

| ~221/223 | [M-COOH]⁺ | A common fragmentation pattern is the loss of the carboxylic acid group (45 Da). The bromine isotope pattern will persist in this fragment. |

Experimental Protocol: MS (ESI)

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that is less likely to cause fragmentation, making it ideal for observing the molecular ion.

  • Data Acquisition: Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very sensitive.

  • Analysis: Examine the spectrum for the molecular ion peak. Specifically, look for the characteristic pair of peaks with a 2 Da mass difference and nearly equal intensity, confirming the presence of bromine.

Bromine_Isotope cluster_peaks Observed Peaks Molecule C₁₀H₇BrN₂O₂ Ionization Ionization (e.g., ESI) Molecule->Ionization Isotopes Natural Isotopes ⁷⁹Br (~51%) ⁸¹Br (~49%) Ionization->Isotopes M_peak [M]⁺ Peak (contains ⁷⁹Br) m/z ≈ 266 Isotopes->M_peak M2_peak [M+2]⁺ Peak (contains ⁸¹Br) m/z ≈ 268 Isotopes->M2_peak Spectrum Mass Spectrum Result M_peak->Spectrum M2_peak->Spectrum

Caption: Logic of the characteristic M/M+2 isotope pattern for bromine in mass spectrometry.

UV-Visible Spectroscopy: The Electronic Transition Profile

Causality Behind the Experiment: UV-Vis spectroscopy probes the electronic transitions within a molecule. It is particularly useful for compounds with conjugated π-systems, such as aromatic and heteroaromatic rings. The absorption of UV or visible light promotes electrons from a lower energy orbital (e.g., π) to a higher energy orbital (e.g., π*).

Predicted Spectral Data: The structure contains two conjugated systems—the bromophenyl ring and the pyrazole ring—linked together. This extended conjugation is expected to result in strong UV absorptions.

  • λ_max ≈ 250-300 nm: This strong absorption band can be attributed to the π → π* electronic transitions within the extended conjugated system of the entire molecule.[1][7] The exact position and intensity will be solvent-dependent.

Experimental Protocol: UV-Vis

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Data Acquisition: Replace the solvent with the sample solution in the cuvette and record the absorption spectrum, typically from 200 to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Analysis: Assembling the Structural Proof

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of complementary data to build an unassailable structural argument.

Integrated_Analysis MS_Data MS Data (m/z 266/268) [M]⁺/[M+2]⁺ Formula_Inf Inference: Molecular Formula C₁₀H₇BrN₂O₂ Contains one Br atom MS_Data->Formula_Inf IR_Data FT-IR Data (cm⁻¹) -OH, -NH, C=O, C-Br FG_Inf Inference: Confirms presence of COOH, Pyrazole NH, Aromatic Rings IR_Data->FG_Inf NMR_Data ¹H & ¹³C NMR Data (δ, multiplicity) Connectivity Map Structure_Inf Inference: Confirms p-substituted bromophenyl, 3,5-substituted pyrazole, and proton/carbon environments NMR_Data->Structure_Inf Final_Structure Final Confirmed Structure: 3-(4-bromophenyl)-1H- pyrazole-5-carboxylic acid Formula_Inf->Final_Structure FG_Inf->Final_Structure Structure_Inf->Final_Structure

Caption: Logical flow of integrated spectroscopic data for final structure confirmation.

The analytical sequence is as follows:

  • Mass Spectrometry establishes the molecular weight (267.08 g/mol ) and confirms the molecular formula C₁₀H₇BrN₂O₂. The M/M+2 pattern at m/z 266/268 is definitive proof of a single bromine atom.

  • FT-IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O), a pyrazole N-H, aromatic C-H bonds, and the C-Br bond.

  • ¹³C NMR confirms the carbon skeleton, showing 10 unique carbon environments consistent with the proposed structure, including the downfield carbonyl and the characteristic aromatic signals.

  • ¹H NMR provides the final and most detailed piece of the puzzle. It confirms the para-substitution pattern on the phenyl ring (two doublets), the 3,5-disubstituted pyrazole ring (one singlet for H4), and the presence of the exchangeable acidic protons.

Together, these techniques provide a multi-layered, self-validating confirmation of the identity and purity of this compound, enabling researchers to proceed with confidence in their synthetic and developmental endeavors.

References

A Guide to the Structural Elucidation of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic Acid: A Keystone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The precise determination of their three-dimensional atomic arrangement through single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This document outlines the synthesis, crystallization, X-ray diffraction data collection, and structural refinement processes, drawing upon established protocols and data from closely related analogues to present a complete procedural and analytical framework.

Introduction: The Significance of Pyrazole Scaffolds in Modern Therapeutics

Pyrazole derivatives form the core of numerous biologically active compounds, demonstrating anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The title compound, this compound, is a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2] The presence of the bromophenyl group enhances reactivity and selectivity, which is advantageous in designing targeted therapies, while the pyrazole-carboxylic acid moiety offers multiple points for hydrogen bonding and further chemical modification.[2][3] Understanding the precise spatial arrangement of these functional groups, as well as the intermolecular interactions that govern the crystal packing, is crucial for predicting the compound's behavior in biological systems and for designing new molecules with improved efficacy.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of pyrazole carboxylic acids often involves a multi-step process. A common and effective route is the Claisen condensation followed by cyclization with a hydrazine source. For a closely related analogue, 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, the synthesis begins with the Claisen condensation of 4-bromoacetophenone and diethyl oxalate to yield 4-(4-bromophenyl)-2,4-dioxobutanoic acid.[4][5] This intermediate is then reacted with a suitable hydrazine, in this case, thiosemicarbazide, to form the pyrazole ring.[4][5]

A plausible synthetic route for the title compound would involve the reaction of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with hydrazine hydrate.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 4-(4-bromophenyl)-2,4-dioxobutanoic acid.

    • In a round-bottom flask, dissolve 4-bromoacetophenone and diethyl oxalate in a suitable solvent such as ethanol.

    • Add a base (e.g., sodium ethoxide) and stir the reaction mixture at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, acidify the mixture to precipitate the product.

    • Filter, wash, and dry the resulting 4-(4-bromophenyl)-2,4-dioxobutanoic acid.

  • Step 2: Synthesis of this compound.

    • Suspend the 4-(4-bromophenyl)-2,4-dioxobutanoic acid in ethanol.

    • Add hydrazine hydrate and reflux the mixture for several hours.[6]

    • Cool the reaction mixture to room temperature to allow for precipitation.

    • Filter the precipitate, wash with cold ethanol, and recrystallize to obtain the purified title compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. Slow evaporation of a saturated solution is a commonly employed method.

Experimental Protocol: Crystallization
  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, DMF/methanol).[7][8]

  • Gently heat the solution to ensure complete dissolution.

  • Filter the hot solution to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature.

  • Cover the vessel with a perforated film to allow for slow evaporation of the solvent.

  • Monitor for the formation of single crystals over several days.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid.

Data Collection

A suitable single crystal is selected, mounted on a goniometer, and cooled in a stream of cold nitrogen to minimize thermal vibrations.[1] X-ray diffraction data are then collected using a diffractometer.[9]

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a polarizing microscope and mounted on a cryo-loop.

  • Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[9] Data is collected at a low temperature (e.g., 100-172 K).[1][9] A series of diffraction images are recorded as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the unit cell dimensions, space group, and the positions of all atoms within the asymmetric unit.

Experimental Workflow: Structure Solution and Refinement

workflow DataCollection Diffraction Data Collection DataReduction Data Reduction & Integration DataCollection->DataReduction Process raw images SpaceGroupDet Space Group Determination DataReduction->SpaceGroupDet Determine symmetry StructureSolution Structure Solution (e.g., SHELXT) SpaceGroupDet->StructureSolution Initial atomic positions StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Least-squares refinement Validation Structure Validation StructureRefinement->Validation Check for errors

References

A Guide to Starting Materials for the Knorr Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1] Among these, pyrazole carboxylic acids and their ester precursors are of particular interest as versatile building blocks in drug discovery. The Knorr pyrazole synthesis, a classic and robust reaction first reported by Ludwig Knorr in 1883, remains a highly relevant and efficient method for constructing the pyrazole scaffold.[2][3] This guide provides an in-depth examination of the strategic selection of starting materials required to specifically synthesize pyrazole carboxylic acids and their immediate precursors using this venerable reaction.

The Core Reaction Principle: Condensation of 1,3-Dicarbonyls and Hydrazines

The Knorr synthesis, in its most fundamental form, is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][4][5] The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration, ultimately yielding the stable, aromatic pyrazole ring.[1][6] The high efficiency of this reaction is largely driven by the formation of this stable aromatic product.[1][4]

Strategic Selection of Starting Materials for Pyrazole Carboxylic Acids

To successfully synthesize a pyrazole bearing a carboxylic acid group (or its ester precursor), the choice of the 1,3-dicarbonyl component is paramount. This starting material must contain a functional group that can either be or be converted into a carboxylic acid.

The Key Component: β-Ketoesters

The most common and effective strategy for synthesizing pyrazole carboxylic acid precursors is the use of a β-ketoester as the 1,3-dicarbonyl component.[1][4][7]

  • Causality of Choice : β-ketoesters are ideal substrates for several reasons. They possess two distinct carbonyl groups: a ketone and an ester. The ketone is generally more electrophilic and reactive towards the initial nucleophilic attack by the hydrazine.[1][4] The ester group, being less reactive, remains intact during the initial condensation and cyclization, effectively serving as a stable precursor to the desired carboxylic acid functionality on the final pyrazole ring. The resulting product is a pyrazole carboxylate ester, which can be readily hydrolyzed in a subsequent step to yield the final pyrazole carboxylic acid.[8]

A prime example of a β-ketoester used for this purpose is ethyl 2,4-dioxopentanoate (also known as ethyl acetylpyruvate), which is used to synthesize ethyl 3-methyl-1H-pyrazole-5-carboxylate.[9]

The Hydrazine Component

The second crucial starting material is a hydrazine derivative. The choice of hydrazine determines the substituent on one of the nitrogen atoms of the pyrazole ring.

  • Unsubstituted Hydrazine : Using hydrazine hydrate (NH₂NH₂·H₂O) results in a pyrazole with a hydrogen atom on the nitrogen (an N-unsubstituted pyrazole).[1][4] These compounds are valuable as they possess a free N-H group that can be further functionalized.[10]

  • Substituted Hydrazines : Using substituted hydrazines, such as methylhydrazine or phenylhydrazine, leads to the formation of N-substituted pyrazoles.[6][11]

It is critical to note that when an unsymmetrical 1,3-dicarbonyl (like a β-ketoester) reacts with a substituted hydrazine, two different regioisomeric products can potentially form.[3][6][12] The control of this regioselectivity is a key challenge and is influenced by steric and electronic factors of the reactants, as well as reaction conditions like pH and solvent.[6][11][13]

Summary of Starting Material Combinations

The following table summarizes common starting material combinations for the synthesis of pyrazole carboxylate esters, the direct precursors to pyrazole carboxylic acids.

β-Ketoester Starting MaterialHydrazine DerivativeResulting Pyrazole Carboxylate Ester Product
Ethyl AcetoacetateHydrazine HydrateEthyl 5-methyl-1H-pyrazole-3-carboxylate
Diethyl Oxalate & Acetophenone derivativeHydrazine HydrateEthyl 5-(substituted)-1H-pyrazole-3-carboxylate[14]
Ethyl BenzoylacetatePhenylhydrazineEthyl 5-phenyl-1-phenyl-1H-pyrazole-3-carboxylate
Ethyl 2,4-dioxovalerateHydrazine HydrateEthyl 3-methyl-1H-pyrazole-5-carboxylate[9]

Reaction Mechanism: From Starting Materials to Product

The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack : The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group of the β-ketoester (the ketone) to form a hydrazone intermediate.[1][4]

  • Cyclization : The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl group.[1][4]

  • Dehydration/Elimination : This is followed by the elimination of a molecule of water and the alcohol from the ester group to form the stable aromatic pyrazole ring.[4] The reaction is often catalyzed by a small amount of acid.[1][2][15]

Caption: Mechanism of the Knorr synthesis with a β-ketoester.

Representative Experimental Protocol

This protocol describes the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from ethyl acetoacetate and hydrazine hydrate. This procedure is adapted from established methodologies.[1][4][9]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol or 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 - 2.0 eq) to the solution at room temperature.[4] Note: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a fume hood.[4][7]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[1][4]

  • Heat the reaction mixture to reflux (approximately 80-100°C) and stir for 1-2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture like 30% ethyl acetate/70% hexane as the mobile phase, checking for the consumption of the starting ketoester.[1][4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.[4]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • If a precipitate does not form, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Experimental_Workflow start Start reactants 1. Combine Ethyl Acetoacetate, Hydrazine Hydrate, & Ethanol start->reactants catalyst 2. Add Catalytic Acetic Acid reactants->catalyst reflux 3. Heat to Reflux (1-2h) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Cool & Precipitate in Water monitor->workup Reaction Complete filter 6. Filter & Wash Solid workup->filter purify 7. Purify by Recrystallization filter->purify end End: Pure Pyrazole Ester purify->end

Caption: Experimental workflow for pyrazole ester synthesis.

From Ester to Carboxylic Acid: The Final Step

The pyrazole carboxylate esters synthesized via the Knorr reaction are readily converted to the target pyrazole carboxylic acids through a standard hydrolysis procedure. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.[8][16]

Conclusion

The Knorr synthesis remains a powerful and straightforward tool for accessing the pyrazole core. For the specific synthesis of pyrazole carboxylic acids, the strategic selection of a β-ketoester as the 1,3-dicarbonyl starting material is the key enabling step. This approach provides a versatile entry point to pyrazole carboxylate esters, which are stable intermediates that can be easily hydrolyzed to the final acid products. Understanding the interplay between the dicarbonyl component and the hydrazine derivative allows researchers to efficiently construct a diverse library of these valuable heterocyclic compounds for application in drug discovery and development.

References

An In-depth Technical Guide to the Solubility Properties of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in modern drug discovery and agrochemical development.[1] Intended for researchers, medicinal chemists, and process development scientists, this document outlines the theoretical principles governing its solubility, presents a robust experimental workflow for empirical determination, and offers predictive insights into its behavior in common laboratory solvents.

Introduction: The Critical Role of Solubility

This compound (MW: 267.08 g/mol , M.P. >250 °C) is a versatile intermediate recognized for its utility in synthesizing novel anti-inflammatory, anti-cancer, and crop protection agents.[1] The success of its application—from reaction kinetics in synthesis to bioavailability in physiological systems—is fundamentally dictated by its solubility. A thorough understanding of how this molecule interacts with various solvents is therefore not merely academic, but a prerequisite for efficient and effective research and development. This guide provides the foundational knowledge to predict, measure, and modulate its solubility.

Molecular Structure and Theoretical Solubility Considerations

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains several functional moieties that collectively determine its overall polarity and interaction potential with a solvent.

  • Nonpolar Moieties : The 4-bromophenyl group is the dominant nonpolar region of the molecule. This large, hydrophobic aromatic ring favors interactions with nonpolar (hydrocarbon-based) solvents through van der Waals forces.

  • Polar Moieties : The molecule possesses significant polarity arising from:

    • The Carboxylic Acid (-COOH) : This is the most influential polar group. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This makes it highly interactive with polar protic solvents like water and alcohols.[2]

    • The Pyrazole Ring : This heterocyclic system contains two nitrogen atoms, which can act as hydrogen bond acceptors. The N-H group is also a hydrogen bond donor. This contributes to the molecule's overall polarity.

  • Crystal Lattice Energy : As a solid with a high melting point (reported as 258-262 °C or >300 °C), this compound likely has a stable and well-ordered crystal structure.[1][3] A significant amount of energy is required to overcome these intermolecular forces in the crystal lattice before solvation can occur. This high lattice energy will inherently limit its solubility, even in compatible solvents.

The Impact of pH on Aqueous Solubility

The carboxylic acid group (pKa typically 3-5) is acidic. In aqueous solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This ionic form is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[4] Conversely, in acidic solutions (pH < pKa), the compound will remain in its less soluble, protonated form.

This pH-dependent solubility is a critical property that can be leveraged during experimental workups and extractions. For instance, the compound can be dissolved in an aqueous base (like 5% NaOH or NaHCO3), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[5]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile in common laboratory solvents can be predicted. This serves as a practical starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterInsoluble to Very Slightly SolubleThe large nonpolar bromophenyl group counteracts the polarity of the carboxylic acid and pyrazole rings, leading to low solubility in its neutral form.
Methanol, EthanolSparingly Soluble to SolubleThe alkyl chains of these alcohols can interact with the nonpolar regions, while the -OH groups can hydrogen bond effectively with the carboxylic acid and pyrazole moieties. Solubility is expected to be higher than in water.[2]
Polar Aprotic DMSO, DMFSoluble to Very SolubleThese solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate both the polar functional groups and disrupt the crystal lattice.
Acetone, Ethyl AcetateSparingly SolubleThese solvents have moderate polarity and can act as hydrogen bond acceptors, but they lack the strong solvating power of DMSO or DMF.
Nonpolar Hexane, TolueneInsolubleThe high polarity of the carboxylic acid and pyrazole groups, along with the strong crystal lattice forces, will prevent dissolution in nonpolar solvents.
Aqueous Basic 5% NaOH, 5% NaHCO3SolubleDeprotonation of the carboxylic acid forms a highly polar carboxylate salt, which is readily soluble in water.[5]
Aqueous Acidic 5% HClInsolubleThe compound remains in its neutral, protonated form, which has low aqueous solubility.[4]

Below is a diagram illustrating the conceptual relationship between solvent properties and the predicted solubility of the target compound.

G cluster_solute This compound Solute Structure - Nonpolar Bromophenyl - Polar COOH - Polar Pyrazole Ring PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Moderate Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Solute->PolarAprotic Strong Interaction (Dipole-Dipole, H-Bond Acceptor) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Weak Interaction (Hydrophobic Mismatch) AqueousBase Aqueous Base (e.g., 5% NaOH) Solute->AqueousBase Strong Interaction (Salt Formation)

Caption: Predicted interactions between the compound and different solvent classes.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The following section details a robust, step-by-step workflow for the qualitative and semi-quantitative determination of solubility.

Materials and Equipment
  • This compound (solid powder)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone, Ethyl Acetate, Toluene, Hexane, 5% w/v NaOH, 5% w/v HCl)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Calibrated micropipettes

  • Small glass vials (e.g., 4 mL) with screw caps

  • Filtration apparatus (0.45 µm syringe filters)

  • HPLC or UV-Vis spectrophotometer for quantitative analysis (optional)

Experimental Workflow Diagram

The following diagram outlines the logical flow for determining the solubility of the compound.

G start Start: Weigh Compound add_solvent Add Defined Volume of Solvent to Vial start->add_solvent equilibrate Equilibrate Sample (e.g., 24h at 25°C) with Agitation add_solvent->equilibrate observe Visual Observation (Soluble or Insoluble?) equilibrate->observe soluble Result: Soluble/Miscible observe->soluble Clear Solution insoluble Insoluble/ Suspension Formed observe->insoluble Solid Remains end End soluble->end filter Filter Supernatant (0.45 µm Syringe Filter) insoluble->filter analyze Quantitative Analysis (e.g., HPLC, UV-Vis) (Optional) filter->analyze quant_result Result: Quantitative Solubility (e.g., mg/mL) analyze->quant_result quant_result->end

Caption: Standard experimental workflow for solubility determination.

Step-by-Step Procedure (Shake-Flask Method)

This widely used method provides reliable equilibrium solubility data.

  • Preparation : Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition : Add a precise volume of the selected solvent (e.g., 1.0 mL) to each vial.

  • Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A constant state is reached when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.

  • Sampling and Filtration : Carefully draw a sample from the clear supernatant using a micropipette. Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.

  • Qualitative Assessment : If no solid was visible before filtration, the compound is considered "soluble" at that initial concentration.

  • Semi-Quantitative Assessment (Gravimetric) : For a rapid estimation, carefully evaporate the solvent from the filtered sample and weigh the remaining solid residue. The solubility can be calculated as mg/mL.

  • Quantitative Assessment (Instrumental) : For high accuracy, the filtered solution can be appropriately diluted and analyzed by a validated HPLC or UV-Vis method to determine the precise concentration, which represents the equilibrium solubility.

Conclusion and Practical Recommendations

The solubility of this compound is a complex interplay between its nonpolar bromophenyl group, its polar carboxylic acid and pyrazole functions, and the strong intermolecular forces of its crystal lattice.

Key Takeaways:

  • High solubility is expected in polar aprotic solvents like DMSO and DMF.

  • Moderate solubility is predicted for polar protic solvents such as methanol and ethanol.

  • The compound is likely insoluble in nonpolar solvents like hexane.

  • Aqueous solubility is highly pH-dependent , with significantly increased solubility in basic conditions (pH > 7) due to salt formation.

For practical applications, we recommend using DMSO or DMF for preparing stock solutions for biological screening. For synthetic reactions, ethanol may serve as a suitable solvent for recrystallization, especially given its ability to be easily removed under vacuum.[6] The pH-dependent nature of its aqueous solubility should be exploited for efficient extraction and purification protocols. The experimental workflow provided herein offers a reliable method for generating precise solubility data to guide these critical decisions in the laboratory.

References

A Comprehensive Review of the Biological Activities of Bromophenyl Pyrazole Compounds: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] The introduction of a bromophenyl moiety to this core structure often enhances therapeutic efficacy by modulating physicochemical properties such as lipophilicity and metabolic stability, which can lead to improved binding affinity and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of bromophenyl pyrazole compounds, focusing on their synthesis, diverse biological activities, and critical structure-activity relationships (SAR). We delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, mechanistic insights, and detailed experimental protocols. By synthesizing field-proven insights with technical data, this guide aims to serve as an essential resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this promising class of molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to the development of new therapeutic agents.[2][3] Among them, pyrazole, an aromatic five-membered ring with two adjacent nitrogen atoms, offers a unique combination of structural versatility and chemical stability.[2] This scaffold is a key pharmacophore in several commercially successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil, highlighting its broad therapeutic relevance.[1]

The strategic incorporation of halogen atoms, particularly bromine, is a well-established strategy in drug design. The bromo-substituent can significantly alter a molecule's properties by increasing its lipophilicity, which can enhance membrane permeability, and by forming halogen bonds, which can contribute to stronger and more specific interactions with biological targets. When combined, the bromophenyl group and the pyrazole core create a class of compounds with a wide spectrum of potent biological activities. This guide consolidates the current knowledge on these derivatives, exploring their synthesis, mechanisms of action, and the structural features that govern their efficacy.

Synthesis of Bromophenyl Pyrazole Derivatives

The construction of the pyrazole ring is a well-documented process in synthetic chemistry. The most common and versatile methods involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For bromophenyl pyrazoles, this typically involves a bromophenyl-substituted precursor in one of the key reactants.

A prevalent synthetic route begins with a Claisen-Schmidt condensation between a substituted aryl ketone and a benzaldehyde to form a 1,3-diarylpropenone (chalcone).[4] This chalcone intermediate is then cyclized by reacting it with hydrazine hydrate, often in the presence of an acid like acetic acid, to yield the pyrazole ring.[4]

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazole Cyclization cluster_2 Step 3: Derivatization (Optional) A Substituted Aryl Ketone (e.g., 4-Bromoacetophenone) C 1,3-Diarylpropenone (Chalcone) A->C + B (Claisen-Schmidt Condensation) B Aryl Benzaldehyde E 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazole C->E + D (in Acetic Acid) D Hydrazine Hydrate G Final O-Propargylated-N-acetylpyrazole E->G + F F Propargyl Bromide

Caption: General synthetic workflow for N-acetylpyrazole derivatives.[4]

Experimental Protocol: Synthesis of 1-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

This protocol is adapted from methodologies described for the synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles.[4]

  • Step 1: Synthesis of 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)

    • Dissolve 4-bromoacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL).

    • Add a catalytic amount of aqueous sodium hydroxide (40%, 5 mL) dropwise while stirring at room temperature.

    • Continue stirring for 4-6 hours until a precipitate forms.

    • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with cold ethanol.

    • Recrystallize the crude product from glacial acetic acid to obtain the pure chalcone.

  • Step 2: Synthesis of the Pyrazole Derivative

    • Reflux a mixture of the synthesized chalcone (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) for 8-10 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the resulting solid, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final N-acetylpyrazole compound.

Major Biological Activities and Mechanistic Insights

Bromophenyl pyrazole derivatives have demonstrated significant potential across several therapeutic areas. Their efficacy is largely dependent on the substitution pattern on both the pyrazole and phenyl rings.

Anticancer Activity

This class of compounds exhibits potent antiproliferative activity against a wide range of human cancer cell lines.[5] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival.

Mechanism of Action: Many bromophenyl pyrazole derivatives function as inhibitors of crucial enzymes in signaling pathways, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle.[6] For example, certain indole-pyrazole hybrids have shown significant inhibitory activity against CDK2.[6] Others act as p53-MDM2 binding inhibitors or interfere with tubulin polymerization, a process essential for cell division.[5][7] One study identified N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide as a promising lead with potent anti-proliferative effects in the NCI-60 human cancer cell line screen.[8]

G GF Growth Factors EGFR EGFR GF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Bromophenyl Pyrazole Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by kinase inhibitors.

Structure-Activity Relationship (SAR): The anticancer potency is highly sensitive to the substitution pattern.

  • Lipophilic and Electron-Withdrawing Groups: Halobenzyl groups, particularly 4-chloro and by extension 4-bromo substitutions, are often beneficial for cytotoxic activity against cell lines like HeLa.[5]

  • Heterocyclic Moieties: Attaching different heterocyclic ring systems (e.g., 1,3,4-oxadiazole) to the pyrazole core can dramatically increase cytotoxic activity.[9] One such derivative showed a GI50 value of 40 nM against the IGROVI ovarian tumor cell line.[9]

Table 1: Anticancer Activity of Selected Bromophenyl Pyrazole Derivatives

CompoundCancer Cell LineActivity (IC50 / GI50)Reference
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)0.97 µM[10]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.72 µM[10]
N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamideHCT-116 (Colon)>90% growth inhibition at 10 µM[8]
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (Ovarian)40 nM[9]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Bromophenyl pyrazoles have emerged as a promising class of compounds with significant activity against various bacterial and fungal strains.[11][12]

Mechanism of Action: A key target for pyrazole-based antibacterial agents is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme central to the initiation of fatty acid biosynthesis, which is essential for bacterial survival.[13] The pyrazole scaffold can effectively inhibit this enzyme, disrupting bacterial cell membrane formation.

Structure-Activity Relationship (SAR): For antimicrobial activity, the nature and position of the halogen on the phenyl ring are critical. In one study of acetohydrazide pyrazole derivatives, the antimicrobial potential decreased in the order of fluoro > chloro > bromo substitution, suggesting that while the bromophenyl derivative was active, higher electronegativity at that position enhanced potency.[14] However, other studies have shown that bromophenyl substitution leads to excellent activity. For instance, a pyrazolyl–thiazole derivative containing a 4-bromophenyl group demonstrated significant inhibition zones against E. coli, S. aureus, and various fungal strains.[11]

Table 2: Antimicrobial Activity of Selected Bromophenyl Pyrazole Derivatives

Compound ClassMicroorganismActivity (MIC or Inhibition Zone)Reference
Acetohydrazide Pyrazole (with bromophenyl)E. coli, S. aureusModerate Inhibition[14]
Pyrazolyl Thiazole (with bromophenyl)E. coli20 mm inhibition zone[11]
Pyrazolyl Thiazole (with bromophenyl)S. aureus18 mm inhibition zone[11]
Pyrazole Sulfonamide (with bromophenyl)S. aureus, E. coliPromising activity (inhibition zones)[15]

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

This protocol is a standard method for evaluating the antimicrobial potency of chemical compounds.[16]

  • Preparation of Media: Prepare nutrient agar for bacteria or potato dextrose agar for fungi and sterilize by autoclaving.

  • Inoculation: Pour the sterile media into petri dishes and allow to solidify. Prepare a microbial suspension (e.g., 0.5 McFarland standard) and evenly spread it over the agar surface.

  • Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity

Inflammation is a protective response that can become pathogenic in chronic diseases like arthritis.[17] Pyrazole derivatives are well-known for their anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor Celecoxib.[18]

Mechanism of Action: The primary mechanism for the anti-inflammatory effect of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.[17] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a major goal in drug development to reduce the gastrointestinal side effects associated with traditional NSAIDs.[19] The presence of sulfonamide or a similar group on an adjacent aryl ring is known to enhance COX-2 selectivity.[17]

Structure-Activity Relationship (SAR): Studies have shown that compounds with a 4-bromophenyl substitution on the pyrazole nucleus exhibit significant anti-inflammatory activity. In one study, a compound with this feature showed 34% inhibition of paw edema, comparable to the standard drug Nimesulide (36%).[17] The overall structure, including the presence of two vicinal aryl rings attached to the pyrazole, is crucial for this effect.[17]

Table 3: Anti-inflammatory Activity of Selected Bromophenyl Pyrazole Derivatives

CompoundAssayActivity (% Inhibition)Reference
Pyrazole with 4-bromophenyl substitutionCarrageenan-induced paw edema34%[17]
O-propargylated-N-acetylpyrazole (5b)Carrageenan-induced paw edema68.75%[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[4][18]

  • Animal Preparation: Use albino rats (e.g., Wistar, weighing 150-200g). Divide them into groups: control, standard (e.g., Diclofenac sodium), and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before inducing inflammation. The control group receives only the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan (0.1 mL) into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Consolidated Structure-Activity Relationship (SAR) Summary

Across the various biological activities, several structural themes emerge that govern the potency of bromophenyl pyrazole compounds.

SAR Core Bromophenyl Pyrazole Core Anticancer Anticancer Activity Core->Anticancer influences Antimicrobial Antimicrobial Activity Core->Antimicrobial influences AntiInflam Anti-inflammatory Activity Core->AntiInflam influences BromoPos Position of Bromo Group (para favored) BromoPos->Core OtherSub Other Phenyl Substituents (e.g., -OCH3, -Cl) OtherSub->Core PyrazoleSub Substituents on Pyrazole (e.g., Heterocycles, Amides) PyrazoleSub->Core

Caption: Key structural features influencing the biological activity of bromophenyl pyrazoles.

  • Bromophenyl Moiety: The presence of a bromophenyl group is a consistent feature in active compounds. The para position is the most commonly reported and appears to be favorable for anticancer, anti-inflammatory, and antimicrobial activities.

  • Substitutions on the Pyrazole Ring: The N1 position of the pyrazole is a critical site for modification. N-acetylation is common, but attaching larger groups or other heterocyclic rings can significantly modulate activity and selectivity.

  • Other Aryl Substituents: In diaryl pyrazole systems, substitutions on the second phenyl ring are crucial. Electron-donating groups like methoxy (-OCH3) or electron-withdrawing groups like chloro (-Cl) can fine-tune the electronic properties and steric bulk of the molecule, impacting its binding to target proteins.[13]

Conclusion and Future Perspectives

The body of literature clearly establishes bromophenyl pyrazole derivatives as a versatile and potent class of biologically active compounds. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models provides a strong foundation for further drug development efforts. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity through systematic SAR studies.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary mechanisms like COX or kinase inhibition are known, further studies are needed to elucidate off-target effects and identify novel biological targets.

  • Improving Selectivity: For anticancer and anti-inflammatory applications, enhancing selectivity (e.g., for specific kinases or COX-2) is crucial to minimize side effects and improve the therapeutic index.

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are necessary to advance the most promising lead compounds from in vitro and in vivo models toward clinical consideration.

  • Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the bromophenyl pyrazole scaffold with other known pharmacophores could lead to compounds with dual-action mechanisms or enhanced potency.

References

A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. As a molecule incorporating three distinct chemical moieties—a bromophenyl ring, a pyrazole core, and a carboxylic acid group—its fragmentation behavior is governed by competing and sequential pathways. This document elucidates these pathways, beginning with the unmistakable molecular ion signature imparted by the bromine isotopes. The primary fragmentation mechanisms, including decarboxylation and cleavage of the carboxyl group, are detailed. Subsequent fragmentation of the heterocyclic core is also explored. This guide is intended for researchers and drug development professionals who rely on mass spectrometry for the structural elucidation and identification of complex heterocyclic compounds.

Introduction

The Significance of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Compounds like this compound serve as critical building blocks in the synthesis of novel drug candidates. Their structural verification is a cornerstone of the development process, making a comprehensive understanding of their analytical signatures, particularly their mass spectra, indispensable.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, electron ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and its subsequent fragmentation. The resulting pattern of fragment ions is a chemical fingerprint, allowing for the confirmation of a molecule's structure and molecular weight.

Core Structural Features Influencing Fragmentation

The fragmentation of this compound is dictated by the interplay of its three key structural features:

  • The Bromophenyl Group: The presence of a single bromine atom is the most diagnostic feature of the spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.5% and 49.5%, respectively).[1][2][3] This results in any bromine-containing ion appearing as a pair of peaks (an "M" and "M+2" peak) of almost 1:1 intensity, separated by two m/z units.[1][4]

  • The Carboxylic Acid Group: Carboxylic acids are known for characteristic fragmentation pathways, most notably the loss of a neutral molecule of carbon dioxide (CO₂, 44 Da) in a process called decarboxylation.[5][6] Cleavage resulting in the loss of a hydroxyl radical (•OH, 17 Da) or a carboxyl radical (•COOH, 45 Da) is also common.[5]

  • The Pyrazole Ring: As a stable aromatic heterocycle, the pyrazole ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da) or complex ring rearrangements following initial fragmentation events.[7]

Predicted Mass Spectrum and Isotopic Signature

The Molecular Ion and the Characteristic Bromine Isotope Pattern

The molecular formula of the target compound is C₁₀H₇BrN₂O₂. The first and most crucial observation in its mass spectrum is the molecular ion peak. Due to the bromine isotopes, this will appear as a doublet of nearly equal intensity.

  • M⁺• Peak (containing ⁷⁹Br): m/z ≈ 266

  • [M+2]⁺• Peak (containing ⁸¹Br): m/z ≈ 268

This 1:1 doublet signature is a definitive indicator of a monobrominated compound and will propagate through most fragmentation pathways where the bromine atom is retained.

Table of Predicted Key Ions

The following table summarizes the major ions predicted to be observed in the EI mass spectrum of this compound.

m/z (Nominal, ⁷⁹Br/⁸¹Br) Proposed Ion Formula Fragmentation Pathway/Description Notes
266 / 268[C₁₀H₇BrN₂O₂]⁺•Molecular Ion (M⁺•) Characteristic 1:1 bromine isotope doublet.
222 / 224[C₁₀H₇BrN₂]⁺•[M - CO₂]⁺• Primary fragmentation via decarboxylation (loss of 44 Da). Likely to be a very prominent peak.
221 / 223[C₁₀H₆BrN₂]⁺[M - •COOH]⁺ Primary fragmentation via loss of the carboxyl radical (loss of 45 Da).
187[C₁₀H₇N₂O₂]⁺[M - •Br]⁺ Loss of the bromine radical. This ion will be a singlet (no M+2 peak).
195 / 197[C₉H₆BrN]⁺•[M - CO₂ - HCN]⁺• Secondary fragmentation; loss of HCN (27 Da) from the decarboxylated pyrazole ring.
155 / 157[C₆H₄Br]⁺Bromophenyl cation Cleavage of the bond between the phenyl and pyrazole rings.
77[C₆H₅]⁺Phenyl cation Loss of •Br from the bromophenyl cation.

Primary and Secondary Fragmentation Pathways

The ionization of this compound leads to a molecular ion [M]⁺• which then undergoes several competing fragmentation reactions.

G M Molecular Ion [M]⁺• m/z 266/268 F1 [M - CO₂]⁺• m/z 222/224 M->F1 - CO₂ (44 Da) F2 [M - •COOH]⁺ m/z 221/223 M->F2 - •COOH (45 Da) F3 [M - •Br]⁺ m/z 187 M->F3 - •Br (79/81 Da) F4 [C₆H₄Br]⁺ m/z 155/157 M->F4 Ring Cleavage G M [C₁₀H₇BrN₂O₂]⁺• m/z 266/268 Decarboxylated [C₁₀H₇BrN₂]⁺• m/z 222/224 M->Decarboxylated - CO₂ HCN_Loss [C₉H₆BrN]⁺• m/z 195/197 Decarboxylated->HCN_Loss - HCN G M [C₁₀H₇BrN₂O₂]⁺• m/z 266/268 BromoPhenyl [C₆H₄Br]⁺ m/z 155/157 M->BromoPhenyl Ring Cleavage Phenyl [C₆H₅]⁺ m/z 77 BromoPhenyl->Phenyl - •Br

References

A Technical Guide to Unlocking the Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: Key Targets and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole carboxylic acid derivatives, offering a rationale-driven perspective for drug discovery and development. We will delve into the mechanistic intricacies of how these compounds interact with critical enzymes and receptors implicated in a spectrum of diseases, from cancer and neurodegenerative disorders to inflammation and viral infections. This document is designed to serve as a comprehensive resource, integrating established knowledge with actionable experimental protocols and data interpretation strategies.

Introduction: The Versatility of the Pyrazole Carboxylic Acid Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other aromatic systems make it a highly attractive framework in drug design.[1] The addition of a carboxylic acid moiety further enhances its utility, providing a crucial anchor for molecular interactions and a handle for synthetic diversification. Pyrazole carboxylic acid derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory effects.[2][3] This guide will focus on several key therapeutic targets that have shown significant promise for modulation by this versatile chemical class.

Enzyme Inhibition: A Primary Mechanism of Action

A significant portion of the therapeutic effects of pyrazole carboxylic acid derivatives can be attributed to their ability to inhibit specific enzymes. This section will explore their interactions with several key enzymatic targets.

Carbonic Anhydrases (CAs): Targeting Tumor Hypoxia and Beyond

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5][6]

Mechanism of Inhibition: Pyrazole carboxylic acid derivatives often act as non-classical inhibitors of CAs. Unlike traditional sulfonamide inhibitors that directly coordinate with the zinc ion in the active site, these compounds can interfere with the enzyme's proton shuttle mechanism or bind to allosteric sites, leading to a loss of catalytic activity.[7] This alternative binding mode offers opportunities for developing isoform-selective inhibitors with potentially fewer off-target effects.[8]

Experimental Workflow: CA Inhibition Assay

The rationale for employing an esterase activity assay is its simplicity and adaptability for high-throughput screening. It relies on a colorimetric change that is directly proportional to enzyme activity.

Workflow for Carbonic Anhydrase Inhibition Assay.

Detailed Protocol: A robust method for assessing CA inhibition is based on the enzyme's esterase activity.[9]

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-SO4, pH 7.5.

    • Substrate Stock: 10 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Enzyme Stock: 1 mg/mL of the desired human CA isoform (e.g., hCA I, II, IX, or XII) in assay buffer.

    • Inhibitor Stock: 10 mM of the pyrazole carboxylic acid derivative in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of assay buffer, 10 µL of the inhibitor at various concentrations (serially diluted), and 20 µL of the CA enzyme solution.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Acetylcholinesterase (AChE): A Target in Neurodegenerative Disease

Acetylcholinesterase is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[10] Inhibition of AChE is a therapeutic strategy for managing Alzheimer's disease and other neurological disorders.[10]

Mechanism of Inhibition: Pyrazole derivatives can act as competitive or mixed-type inhibitors of AChE, binding to the catalytic active site or peripheral anionic site of the enzyme.[11] This interaction prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission.

Experimental Workflow: AChE Inhibition Assay (Ellman's Method)

The Ellman's method is a widely accepted and reliable colorimetric assay for measuring cholinesterase activity. Its selection is based on its sensitivity and the direct correlation between color development and enzyme activity.

Workflow for Acetylcholinesterase Inhibition Assay.

Detailed Protocol: The Ellman's method is a standard for assessing AChE activity.[10][12]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Substrate Solution: 10 mM Acetylthiocholine (ATCh) in deionized water.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • Enzyme Solution: 0.1 U/mL Acetylcholinesterase from Electrophorus electricus in assay buffer.

    • Inhibitor Stock: 10 mM of the pyrazole carboxylic acid derivative in DMSO.

  • Assay Procedure:

    • To a 96-well plate, add 50 µL of assay buffer, 10 µL of DTNB solution, 10 µL of the inhibitor at various concentrations, and 20 µL of the AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Start the reaction by adding 10 µL of the ATCh substrate solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the slope of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B): A Target for Diabetes and Obesity

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of insulin and leptin signaling pathways.[13][14] Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[15]

Mechanism of Inhibition: Pyrazole carboxylic acid derivatives can act as competitive or allosteric inhibitors of PTP1B.[16] Competitive inhibitors bind to the active site, preventing the dephosphorylation of the insulin receptor. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. The allosteric approach is particularly attractive as it may offer greater selectivity over other highly homologous phosphatases.[16]

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylates IRS IRS-1 pIR->IRS phosphorylates pIRS Phosphorylated IRS-1 IRS->pIRS PI3K PI3K pIRS->PI3K activates Akt Akt PI3K->Akt activates pAkt Phosphorylated Akt (Active) Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->PTP1B inhibits

PTP1B's role in insulin signaling and its inhibition.

Experimental Workflow: PTP1B Inhibition Assay

A colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate is a straightforward and widely used method for measuring PTP1B activity. The formation of the colored product, p-nitrophenol, is directly proportional to enzyme activity.

Detailed Protocol: A common method for assessing PTP1B inhibition involves a colorimetric assay.[13][17]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.0.

    • Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in assay buffer.

    • Enzyme Solution: Recombinant human PTP1B in assay buffer.

    • Inhibitor Stock: 10 mM of the pyrazole carboxylic acid derivative in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 10 µL of the inhibitor at various concentrations, and 20 µL of the PTP1B enzyme solution.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control).

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Receptor Modulation: Targeting Cell Signaling Pathways

Pyrazole carboxylic acid derivatives also exert their therapeutic effects by modulating the activity of cell surface receptors, thereby influencing downstream signaling cascades.

Cannabinoid Receptors (CB1 and CB2): Modulating Pain and Inflammation

The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a wide range of physiological processes, including pain, inflammation, and appetite. Pyrazole carboxylic acid derivatives have been developed as potent and selective antagonists for these receptors.[18][19]

Structure-Activity Relationship (SAR): The development of pyrazole-based cannabinoid receptor antagonists has revealed key structural requirements for potent and selective activity. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a specific substituent at the 1-position of the pyrazole ring.[18][19]

Experimental Workflow: Cannabinoid Receptor Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. This choice is based on its high sensitivity and specificity.

Workflow for Cannabinoid Receptor Binding Assay.

Detailed Protocol: A competitive radioligand binding assay is typically used to evaluate the affinity of compounds for cannabinoid receptors.[20]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

    • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP55,940 (a potent cannabinoid agonist).

    • Test Compound: Pyrazole carboxylic acid derivative at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with the [³H]CP55,940 and varying concentrations of the test compound for 90 minutes at 30°C.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Broader Therapeutic Applications: Anticancer and Anti-inflammatory Effects

Beyond specific enzyme and receptor targets, pyrazole carboxylic acid derivatives have demonstrated significant potential in the complex therapeutic areas of oncology and inflammation.

Anticancer Activity: Inducing Apoptosis and Inhibiting Angiogenesis

Several pyrazole carboxylic acid derivatives have shown potent anticancer activity against various cancer cell lines.[3]

Mechanism of Action: The anticancer effects of these compounds are often multifactorial. One key mechanism involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[2] This increase in ROS can lead to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), which in turn upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[21] Furthermore, ROS can trigger the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[2]

Anticancer_Signaling Pyrazole Pyrazole Carboxylic Acid Derivative ROS Increased ROS Pyrazole->ROS induces HIF HIF-1α Stabilization ROS->HIF leads to Caspase3 Caspase-3 Activation ROS->Caspase3 triggers VEGF VEGF Expression HIF->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Apoptosis Apoptosis Caspase3->Apoptosis executes

Anticancer signaling pathways modulated by pyrazole derivatives.
Anti-inflammatory Activity: Modulating Cytokine Production

Pyrazole carboxylic acid derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[22][23]

Mechanism of Action: Beyond COX inhibition, these compounds can modulate key inflammatory signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway.[17] In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[24] Pyrazole derivatives can inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[17]

Experimental Rationale: The use of RAW 264.7 macrophage-like cells is a well-established in vitro model to study inflammation.[25][26] These cells respond to inflammatory stimuli like lipopolysaccharide (LPS) by producing pro-inflammatory mediators, making them an excellent system to screen for anti-inflammatory compounds.[15]

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) (in cytoplasm) IkB->NFkB_inactive releases NFkB_active NF-κB (active) (translocates to nucleus) NFkB_inactive->NFkB_active Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines promotes transcription of Inflammation Inflammation Cytokines->Inflammation Pyrazole Pyrazole Carboxylic Acid Derivative Pyrazole->IKK inhibits

Anti-inflammatory signaling via NF-κB inhibition.

Antiviral Potential: Targeting Dengue Virus Protease

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Pyrazole carboxylic acid derivatives have shown promise as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[27][28]

Mechanism of Inhibition: These compounds act as inhibitors of the DENV protease, preventing the cleavage of the viral polyprotein and thus halting the viral life cycle.

Experimental Workflow: DENV NS2B-NS3 Protease FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is a highly sensitive and suitable method for high-throughput screening of protease inhibitors. The rationale for its use lies in its ability to detect protease activity in real-time through a change in fluorescence signal, which is directly proportional to substrate cleavage.[29][30]

Detailed Protocol: A FRET-based assay is a common method for screening DENV protease inhibitors.[31][32]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100.

    • Enzyme: Recombinant DENV NS2B-NS3 protease.

    • Substrate: A fluorogenic peptide substrate containing a cleavage site for the protease, flanked by a FRET donor and acceptor pair (e.g., Bz-Nle-Lys-Arg-Arg-AMC).

    • Inhibitor: Pyrazole carboxylic acid derivative at various concentrations.

  • Assay Procedure:

    • In a black 96-well plate, add the enzyme and the inhibitor at various concentrations in the assay buffer.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence intensity (excitation at ~380 nm, emission at ~460 nm) over time.

  • Data Analysis:

    • Calculate the initial velocity of the reaction.

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected pyrazole carboxylic acid derivatives against various therapeutic targets.

Target Enzyme/ReceptorDerivative TypeIC50 / KiReference
Carbonic Anhydrase I (hCA I)Pyrazoline derivativeKi: 316.7–533.1 nM
Carbonic Anhydrase II (hCA II)Pyrazoline derivativeKi: 412.5–624.6 nM
Carbonic Anhydrase IX (hCA IX)Benzenesulfonamide-pyrazoleKi: 6.1–568.8 nM[10]
Acetylcholinesterase (AChE)Pyrazoline derivativeIC50: 0.08 µM[25]
PTP1BIndole-pyrazole-glycyrrhetinic acidIC50: 2.5–10.1 µM[16]
DENV NS2B-NS3 ProteasePyrazole-3-carboxylic acidIC50: 6.5 µM[7]
Cannabinoid Receptor 1 (CB1)4-cyanomethyl-pyrazole-3-carboxamideSub-nanomolar Ki[2]
Cannabinoid Receptor 2 (CB2)Tetra-substituted pyrazoleKi: 0.57 nM[13]
Cyclooxygenase-2 (COX-2)Pyrazole ester derivativeIC50: 0.059–3.89 µM[4]

Conclusion and Future Directions

Pyrazole carboxylic acid derivatives represent a rich source of therapeutic lead compounds with a diverse range of biological activities. Their ability to potently and selectively modulate the activity of key enzymes and receptors makes them highly valuable in modern drug discovery. This guide has provided a comprehensive overview of their major therapeutic targets, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Future research should focus on optimizing the selectivity of these compounds for their respective targets to minimize off-target effects. Further elucidation of the downstream signaling pathways affected by these derivatives will provide a more complete understanding of their therapeutic potential and may reveal novel applications. The continued exploration of the vast chemical space around the pyrazole carboxylic acid scaffold is certain to yield new and improved drug candidates for a wide array of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Biaryls in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for creating molecules with a wide range of biological activities. The synthesis of biaryl structures incorporating a pyrazole moiety is of particular interest, as these motifs are frequently found in potent and selective inhibitors of various enzymes and receptors.

3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is a valuable starting material for the synthesis of a diverse library of biaryl pyrazole compounds. The presence of a bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrazole scaffold and a wide variety of aryl and heteroaryl boronic acids, enabling extensive structure-activity relationship (SAR) studies.

However, the simultaneous presence of a pyrazole ring and a carboxylic acid group on the substrate presents unique challenges for the Suzuki coupling. The acidic proton of the carboxylic acid can interfere with the basic conditions typically required for the reaction, and the nitrogen atoms of the pyrazole ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, under certain conditions, decarboxylation of the carboxylic acid can occur as an undesirable side reaction.

This comprehensive guide provides a detailed protocol for the successful Suzuki cross-coupling of this compound, along with a thorough discussion of the underlying mechanistic principles and strategies to overcome the inherent challenges associated with this transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[1][2] The catalytic cycle, which is generally accepted to involve a Pd(0)/Pd(II) couple, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X (Oxidative Addition Complex) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) species.

2. Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical when dealing with an acidic substrate like a carboxylic acid.

3. Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki Cross-Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of the title compound. Optimization of the reaction conditions, particularly the choice of base, solvent, and catalyst system, may be necessary for different boronic acid coupling partners.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe. The reaction concentration should be between 0.1 and 0.2 M with respect to the starting aryl bromide.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Considerations and Troubleshooting

The successful Suzuki coupling of this compound hinges on carefully managing the potential for side reactions.

Choice of Base: A Critical Parameter

The presence of the acidic carboxylic acid proton necessitates a careful selection of the base. A base that is too strong can lead to deprotonation of the pyrazole N-H, potentially leading to catalyst inhibition. Conversely, a base that is too weak may not be sufficient to activate the boronic acid for efficient transmetalation.

Base pKa of Conjugate Acid Advantages Disadvantages
K₂CO₃10.3Readily available, moderately basic, often effective.May not be strong enough for less reactive boronic acids.
Cs₂CO₃10.3More soluble than K₂CO₃, often gives higher yields.More expensive.
K₃PO₄12.3Stronger base, can be effective for challenging couplings.Can promote side reactions, including decarboxylation at high temperatures.
Organic Bases (e.g., Et₃N, DIPEA)~11Soluble in organic solvents.Often less effective in Suzuki couplings compared to inorganic bases.

Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, a stronger base like K₃PO₄ can be trialed, but careful monitoring for decarboxylation is advised. The use of at least 3 equivalents of base is recommended to neutralize the carboxylic acid and facilitate the catalytic cycle.

Catalyst Selection and Potential for Inhibition

Nitrogen-containing heterocycles, such as pyrazoles, can act as ligands for the palladium catalyst, leading to the formation of inactive or less active catalyst species. This phenomenon, known as catalyst poisoning, can significantly hinder the reaction.

To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can stabilize the active Pd(0) species and promote the desired catalytic cycle over catalyst deactivation pathways.

Catalyst System Ligand Type Key Features
Pd(dppf)Cl₂Ferrocenyl phosphineRobust, air-stable precatalyst. Good general-purpose catalyst.
Pd₂(dba)₃ + XPhos or SPhosBuchwald-type biaryl phosphineHighly active for challenging couplings, including those with heteroaryl substrates.
PEPPSI-IPrN-Heterocyclic Carbene (NHC)Highly active and thermally stable.

Recommendation: Pd(dppf)Cl₂ is a good starting point. For challenging couplings or if catalyst deactivation is suspected, switching to a more active catalyst system, such as one based on a Buchwald-type ligand, is advisable.

The Risk of Decarboxylation

Aromatic carboxylic acids can undergo decarboxylation under palladium catalysis, particularly at elevated temperatures.[3][4] This side reaction can be minimized by:

  • Using milder reaction conditions: Lowering the reaction temperature can help to suppress decarboxylation.

  • Choosing the appropriate base: Strong bases can sometimes promote decarboxylation.

  • Minimizing reaction time: Once the reaction has reached completion, it should be worked up promptly to avoid prolonged exposure to the reaction conditions.

Decarboxylation_Workflow Start High Temperature or Strong Base Conditions Decarboxylation Decarboxylation of Carboxylic Acid Start->Decarboxylation DesiredCoupling Desired Suzuki Coupling Start->DesiredCoupling Byproduct Formation of Decarboxylated Byproduct Decarboxylation->Byproduct DesiredProduct Formation of Desired Biaryl Product DesiredCoupling->DesiredProduct

Figure 2: Competing pathways of decarboxylation versus desired Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of diverse biaryl pyrazole derivatives. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, particularly the base and catalyst system, researchers can successfully navigate the challenges posed by the substrate's dual functionality. The protocol and insights provided in this guide offer a solid foundation for the efficient and reliable synthesis of these valuable compounds, accelerating the pace of drug discovery and development.

References

Application Notes & Protocols: 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic Acid as a Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality starting points for novel therapeutics.[1] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments." These fragments, though often exhibiting weak binding affinity, are highly efficient binders relative to their size. Identifying their binding modes, typically through biophysical methods like X-ray crystallography, provides a precise roadmap for their optimization into potent and selective lead compounds.[2]

Within the vast chemical space available for FBDD, certain core structures, known as "privileged scaffolds," are repeatedly found in bioactive compounds and approved drugs.[3] The pyrazole ring is a quintessential example of such a scaffold.[4][5] This five-membered aromatic heterocycle is a key structural component in numerous blockbuster drugs, including kinase inhibitors for cancer (e.g., Axitinib) and anti-inflammatory agents (e.g., Celecoxib), underscoring its favorable drug-like properties and synthetic accessibility.[3][5]

This guide focuses on a specific, highly valuable pyrazole-based fragment: 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid . This compound is an exemplary starting point for FBDD campaigns due to its unique combination of structural features:

  • A rigid pyrazole core that provides a well-defined vector for its substituents.

  • A carboxylic acid group , a potent hydrogen bond donor and acceptor, crucial for anchoring the fragment in polar regions of a protein's active site.

  • A 4-bromophenyl moiety , which can probe hydrophobic pockets and, critically, serves as a versatile synthetic handle for subsequent hit-to-lead optimization via reactions like Suzuki coupling.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this fragment, from initial screening and structural validation to strategies for lead optimization.

Physicochemical Profile of the Fragment

For a compound to be an effective fragment, it should adhere to the "Rule of Three," a set of empirical guidelines for desirable physicochemical properties. This compound aligns well with these principles, making it an ideal candidate for fragment libraries.

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Formula C₁₀H₇BrN₂O₂-Provides basic chemical information.
Molecular Weight 283.08 g/mol < 300 DaEnsures the fragment is small enough to explore diverse chemical space and allows for significant molecular weight addition during optimization.
cLogP ~2.5 - 3.0≤ 3Maintains adequate solubility for biophysical assays while providing some lipophilicity for binding.
Hydrogen Bond Donors 2 (acid OH, pyrazole NH)≤ 3Provides key interaction points for protein binding without excessive polarity.
Hydrogen Bond Acceptors 3 (acid C=O, pyrazole N)≤ 3Offers multiple opportunities for forming directed interactions within a binding site.
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The FBDD Workflow: From Fragment Hit to Optimized Lead

The application of this compound follows a structured FBDD workflow. The process begins with sensitive biophysical screening to identify binding, proceeds to structural validation to understand the binding mode, and culminates in iterative medicinal chemistry to evolve the fragment into a potent lead.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. target fragment) Screen Primary Biophysical Screen (SPR, DSF) Lib->Screen Screening Hit_ID Hit Identification (Weak Binders) Screen->Hit_ID Data Analysis Ortho Orthogonal Screen (e.g., NMR, ITC) Hit_ID->Ortho Validation Xtal X-ray Crystallography or Cryo-EM Ortho->Xtal Confirmation Struct Fragment-Protein Complex Structure Xtal->Struct Structure Solution SBDD Structure-Based Design (SBDD) Struct->SBDD Structural Insights Chem Iterative Medicinal Chemistry SBDD->Chem Design Cycle Lead Potent Lead Compound Chem->Lead Optimization

Caption: General workflow for Fragment-Based Drug Discovery (FBDD).

Application I: Primary Screening and Hit Identification

The first step is to detect if the fragment binds to the protein target. Because affinities are typically weak (in the micromolar to millimolar range), highly sensitive biophysical techniques are required.[1][6]

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for real-time detection of binding events and calculation of kinetic parameters.[6]

  • Causality and Principle: The protein target is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). The magnitude of the response is proportional to the amount of bound fragment. A counter-screen against an unrelated protein is crucial to eliminate non-specific binders.

  • Materials:

    • Biacore instrument (e.g., Biacore 8K, T200)[6]

    • Sensor chip (e.g., CM5, for amine coupling)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Purified protein target (>95% purity)

    • This compound, dissolved in 100% DMSO (e.g., 100 mM stock)

    • Running buffer (e.g., HBS-EP+, PBS) with a final DMSO concentration matching the fragment solution (e.g., 1-2%)

  • Methodology:

    • Immobilization: Immobilize the protein target onto the sensor chip via amine coupling according to the manufacturer's protocol. Aim for a density that will yield a theoretical Rmax of ~50-100 RU for the fragment. A reference flow cell should be activated and blocked without protein to serve as a control.

    • Fragment Preparation: Prepare a dilution series of the fragment in running buffer from the DMSO stock. A typical screening concentration is 100-500 µM. Ensure the final DMSO concentration is identical across all samples and the running buffer.

    • Screening Assay:

      • Equilibrate the system with running buffer until a stable baseline is achieved.

      • Inject the fragment solution over the target and reference flow cells for a set association time (e.g., 60 seconds).

      • Switch to running buffer and monitor the dissociation phase (e.g., 120 seconds).

      • Perform a regeneration step if necessary to remove any bound fragment before the next injection.

    • Data Analysis:

      • Subtract the reference flow cell signal from the target flow cell signal to correct for bulk refractive index changes.

      • Subtract a "buffer only" injection (blank) to correct for system drift.

      • A positive binding event is a clear, concentration-dependent increase in RU during association.

      • For hits, perform a full kinetic analysis by injecting a range of concentrations to determine the dissociation constant (Kᴅ).

Protocol 2: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid, high-throughput method that measures a protein's thermal stability by monitoring its unfolding temperature (Tₘ). Ligand binding typically stabilizes the protein, resulting in an increase in Tₘ (a positive "thermal shift").[6]

  • Causality and Principle: The assay uses a fluorescent dye (e.g., SYPRO Orange) that is quenched in an aqueous environment but fluoresces upon binding to hydrophobic regions of a protein. As the protein is heated, it unfolds, exposing these hydrophobic cores. The dye binds and fluoresces, allowing for the determination of the Tₘ. A fragment that binds and stabilizes the protein will increase the energy required to unfold it, thus increasing the Tₘ.

  • Materials:

    • Quantitative PCR (qPCR) instrument capable of fluorescence detection with thermal ramping.

    • 96- or 384-well PCR plates.

    • SYPRO Orange dye (e.g., 5000x stock in DMSO).

    • Purified protein target.

    • This compound (100 mM stock in DMSO).

    • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Methodology:

    • Reagent Preparation:

      • Prepare a master mix containing the protein in assay buffer at a final concentration of 2-5 µM.

      • Add SYPRO Orange dye to the master mix for a final concentration of 5x.

    • Plate Setup:

      • Aliquot the master mix into the wells of the PCR plate.

      • Add the fragment to the wells at the desired final concentration (e.g., 200 µM). Include a "no ligand" control with an equivalent amount of DMSO.

      • Seal the plate securely.

    • Thermal Melt Experiment:

      • Place the plate in the qPCR instrument.

      • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

      • Monitor fluorescence at each temperature increment.

    • Data Analysis:

      • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

      • Calculate the Tₘ by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

      • A significant hit is defined as a Tₘ shift (ΔTₘ) of >2 °C compared to the DMSO control.

Application II: Structural Biology for Hit Validation

Identifying a "hit" is only the beginning. The true power of FBDD comes from understanding how and where the fragment binds. X-ray crystallography is the gold standard for this, providing atomic-level detail of the fragment-protein interaction.[2][7]

Xtal_Workflow Biophys_Hit Biophysical Hit Confirmed (Kᴅ determined) Crystal_Screen Protein Crystallization Screening Biophys_Hit->Crystal_Screen Apo_Crystals High-Quality Apo-Protein Crystals Crystal_Screen->Apo_Crystals Soaking Crystal Soaking (with Fragment) Apo_Crystals->Soaking Fragment Introduction Data_Collection X-ray Diffraction Data Collection Soaking->Data_Collection Structure_Solution Electron Density Map Calculation Data_Collection->Structure_Solution Model_Building Fragment Fitting & Model Refinement Structure_Solution->Model_Building Validated_Complex Validated Fragment-Protein Complex Structure Model_Building->Validated_Complex

Caption: Workflow for validating a fragment hit using X-ray crystallography.

Protocol 3: Fragment Soaking for Co-crystal Structure Determination

This protocol assumes a robust crystallization condition for the target protein has already been established. Soaking is often preferred over co-crystallization for fragments as it avoids potential interference of the fragment with the crystallization process itself.[8]

  • Causality and Principle: Pre-grown crystals of the apo-protein (protein without ligand) are transferred to a solution containing a high concentration of the fragment. The fragment diffuses through the solvent channels of the crystal and binds to the protein's active site. The crystal is then flash-frozen and subjected to X-ray diffraction to determine the structure of the complex.

  • Materials:

    • Apo-protein crystals of sufficient size and quality.

    • Cryo-protectant solution (reservoir solution supplemented with an agent like glycerol or ethylene glycol to prevent ice formation).

    • This compound (100 mM stock in DMSO).

    • Cryo-loops and magnetic wands.

    • Liquid nitrogen.

  • Methodology:

    • Prepare Soaking Solution: Create a "soaking drop" by mixing the reservoir/mother liquor solution with the fragment stock solution. The final fragment concentration should be high, typically 1-10 mM, to ensure high occupancy in the binding site. The final DMSO concentration should be kept below 10% to avoid crystal damage.

    • Crystal Transfer: Using a cryo-loop, carefully transfer a single apo-crystal from its growth drop into the fragment soaking drop.

    • Soaking: Allow the crystal to soak for a period ranging from 30 minutes to 24 hours. The optimal time is target-dependent and may require optimization.

    • Cryo-protection: Briefly move the crystal from the soaking drop into a cryo-protectant solution that also contains the fragment at the same concentration. This step should be as short as possible (5-30 seconds) to prevent crystal damage.

    • Vitrification (Freezing): Immediately plunge the loop containing the crystal into liquid nitrogen to flash-freeze it.

    • Data Collection & Analysis:

      • Collect X-ray diffraction data at a synchrotron source.

      • Process the data and solve the structure using molecular replacement with the known apo-protein structure.

      • Calculate an Fo-Fc difference electron density map. A positive density blob in the binding site corresponding to the shape of the fragment indicates successful binding.

      • Model the fragment into the density, refine the structure, and analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

Application III: Strategy for Hit-to-Lead Optimization

Once the binding mode is confirmed, the fragment serves as an anchor point for structure-based drug design. The goal is to "grow" the fragment into unoccupied pockets of the binding site to increase affinity and selectivity. The 4-bromophenyl group is an ideal vector for this expansion.

SBDD_Strategies cluster_0 Core Fragment cluster_1 Optimization Strategies cluster_2 Example Modification Frag 3-(4-bromophenyl)-1H- pyrazole-5-carboxylic acid (Bound to Target) Grow Fragment Growing Frag->Grow Vector Analysis Amide Amide Scaffolding at Carboxylic Acid Frag->Amide Suzuki Suzuki Coupling at Bromine Position Grow->Suzuki Execution Link Fragment Linking Merge Fragment Merging Lead Potent & Selective Lead Suzuki->Lead Improved Affinity & Properties Amide->Lead Improved Affinity & Properties

Caption: Hit-to-lead optimization strategies for the pyrazole fragment.

Synthetic Strategy: Fragment Growth via Suzuki Coupling

The bromine atom on the phenyl ring is a powerful synthetic handle for forming new carbon-carbon bonds, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki reaction.

  • Rationale: The X-ray crystal structure of the fragment-protein complex will reveal the solvent-exposed vector of the C-Br bond. Analysis of the surrounding protein surface will highlight nearby hydrophobic or polar pockets. A library of boronic acids can then be selected to couple onto the phenyl ring, introducing new chemical matter designed to interact with these pockets, thereby increasing binding affinity.

  • Hypothetical Optimization Data: The following table illustrates a hypothetical optimization campaign where the initial fragment hit is improved through synthetic modification. Ligand Efficiency (LE) is a key metric in FBDD, calculated as (-RT * ln(Kᵢ)) / Heavy_Atom_Count.

CompoundModificationKᵢ (nM)Ligand Efficiency (LE)Rationale
Fragment Hit 3-(4-bromophenyl)-...150,0000.35Initial hit, weak affinity but good starting point.
Analog 1 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-...5,0000.36Suzuki coupling with 4-methoxyphenylboronic acid. Methoxy group forms a new H-bond in a nearby pocket.
Analog 2 N-methyl-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-...8000.38Conversion of carboxylic acid to methyl amide to improve cell permeability and add another H-bond.
Lead Cpd. N-ethyl-3-(4'-(morpholinomethyl)-[1,1'-biphenyl]-4-yl)-...250.41Further elaboration to pick up key polar interactions and improve solubility.

Potential Target Classes

The pyrazole scaffold is remarkably versatile and has been successfully used to develop inhibitors for a wide range of protein families.[9] Based on extensive literature, this compound and its derivatives are promising starting points for targeting the following classes:

Target ClassSpecific ExamplesRationale & References
Protein Kinases JNK, PI3K, EGFR, VEGFRPyrazoles are a well-established "privileged scaffold" for kinase inhibitors, often binding in the ATP pocket.[3][10][11][12][13]
Coagulation Factors Factor XIa (FXIa)Phenyl-pyrazole-carboxylic acid structures have been explicitly defined as privileged fragments for developing FXIa inhibitors.[14]
Other Enzymes Haspin Kinase, MAPKThe pyrazole core is found in inhibitors of various enzymes involved in cell cycle and signaling pathways.[12]
Anti-inflammatory Targets p38 MAPK, IL-8 receptorsPyrazole derivatives have shown significant potential as anti-inflammatory agents by modulating key pathways in inflammation.[11][15]

Conclusion

This compound represents a high-value fragment for modern drug discovery campaigns. Its combination of a privileged pyrazole core, key hydrogen bonding groups, and a synthetically tractable handle makes it an ideal starting point for FBDD. The protocols and strategies outlined in this guide provide a clear and actionable framework for researchers to leverage this fragment's potential. By systematically applying biophysical screening, structural biology, and structure-based design, project teams can efficiently translate this simple, elegant fragment into novel, potent, and selective lead compounds for a variety of challenging therapeutic targets.

References

Application Note: A Practical Guide to the Esterification of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental framework for the successful esterification of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in medicinal and agricultural chemistry.[1] Pyrazole-5-carboxylate esters are prevalent scaffolds in a wide array of biologically active compounds.[2] This guide moves beyond a simple recitation of steps, delving into the chemical rationale behind methodological choices, offering a comparative analysis of common esterification strategies, and presenting a detailed, validated protocol for the synthesis of the corresponding acyl chloride and its subsequent conversion to an ester. The protocol is supplemented with guidelines for product purification and spectroscopic characterization, ensuring researchers can confidently synthesize, isolate, and verify their target compounds.

Introduction: The Significance of Pyrazole Esters

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals and agrochemicals.[2][3] The functionalization of this heterocycle is critical for modulating its physicochemical properties and biological activity. Specifically, the conversion of the carboxylic acid at the C5 position to an ester group serves several key purposes:

  • Improved Bioavailability: Esterification masks the polar carboxylic acid group, increasing the lipophilicity of the molecule, which can enhance cell membrane permeability and oral absorption.

  • Prodrug Strategy: Esters can be designed to be stable in the gastrointestinal tract but are readily hydrolyzed by esterase enzymes in the plasma or target tissues, releasing the active carboxylic acid parent drug.

  • Synthetic Handle: The ester moiety is a versatile functional group that can be readily converted into other functionalities, such as amides or hydrazides, or participate in further C-C bond-forming reactions, enabling the synthesis of diverse compound libraries.

Given the importance of this transformation, a robust and reproducible esterification protocol is essential for researchers in the field.

Strategic Overview of Esterification Methods

The direct esterification of a carboxylic acid with an alcohol is often an unfavorable equilibrium process.[4][5] Therefore, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the alcohol. Several strategies exist, each with distinct advantages and limitations.

Method Activating Reagent(s) Mechanism & Rationale Advantages Disadvantages
Fischer-Speier Esterification Strong Acid (e.g., H₂SO₄, TsOH)[6]The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[7][8] The reaction is an equilibrium.Simple reagents, cost-effective, suitable for large-scale synthesis.Harsh acidic conditions can degrade sensitive substrates. Requires a large excess of alcohol or removal of water to drive the equilibrium.[5][9] Tertiary alcohols are prone to elimination.[6]
Acyl Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl ChlorideThe carboxylic acid is converted to a highly reactive acyl chloride. The chloride is an excellent leaving group, readily displaced by the alcohol nucleophile.[10]High yields, applicable to a wide range of alcohols (primary, secondary), reaction is generally irreversible.Reagents are hazardous, corrosive, and moisture-sensitive, releasing toxic gases (SO₂ and HCl).[11][12][13][14] Requires anhydrous conditions.
Steglich Esterification DCC (Dicyclohexylcarbodiimide) & DMAP (4-Dimethylaminopyridine)[15]DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium species that is then attacked by the alcohol.[15][16]Very mild conditions, suitable for acid- or heat-sensitive substrates. High yields.[17]DCC is a known allergen. The dicyclohexylurea (DCU) byproduct can be difficult to remove.[15] Potential for side reactions with sterically hindered substrates.[17]

For this compound, which is a relatively stable heterocyclic compound, the acyl chloride method using thionyl chloride offers a reliable and high-yielding pathway. It is a classic and effective transformation that provides a highly reactive intermediate suitable for reaction with a broad range of alcohols.[10][18][19]

Experimental Protocol: Acyl Chloride-Mediated Esterification

This section details a two-step procedure for the synthesis of an alkyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, using ethanol as a representative alcohol to form the ethyl ester.

Materials and Equipment
  • Reagents:

    • This compound (CAS: 890591-20-5)

    • Thionyl chloride (SOCl₂) (CAS: 7719-09-7)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Ethanol (EtOH)

    • Triethylamine (TEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (HPLC grade) for elution

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath

    • Rotary evaporator

    • Separatory funnel

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Fume hood

Workflow Diagram

Esterification_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Synthesis & Purification Start 3-(4-bromophenyl)-1H- pyrazole-5-carboxylic acid Reagent1 Add Thionyl Chloride (SOCl₂) (Optional: cat. DMF) Start->Reagent1 Process1 Reflux until reaction completion (monitor by TLC) Reagent1->Process1 Evap1 Remove excess SOCl₂ under vacuum Process1->Evap1 Intermediate Crude 3-(4-bromophenyl)-1H- pyrazole-5-carbonyl chloride Evap1->Intermediate Reagent2 Dissolve in Anhydrous DCM Add Alcohol (e.g., EtOH) & Base (e.g., TEA) Intermediate->Reagent2 Process2 Stir at 0 °C to RT Reagent2->Process2 Workup Aqueous Workup (NaHCO₃ wash, Extraction) Process2->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: Alkyl 3-(4-bromophenyl) -1H-pyrazole-5-carboxylate Purify->Product

Caption: Experimental workflow for the two-step esterification process.

Step-by-Step Procedure

SAFETY PRECAUTION: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[11][13][20] This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[12][14]

Step 1: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carbonyl chloride

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.67 g, 10.0 mmol).

  • Place the flask under an inert atmosphere (N₂ or Argon).

  • Carefully add thionyl chloride (e.g., 10 mL, ~15 eq.). The carboxylic acid may not fully dissolve initially.

  • Fit the flask with a reflux condenser topped with a drying tube.

  • Heat the reaction mixture to reflux (approx. 80 °C) using an oil bath. The solid should dissolve as the reaction proceeds.

  • Maintain reflux for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC against the starting material. The formation of the more nonpolar methyl ester indicates the presence of the acyl chloride intermediate.

  • Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a base trap). This will leave the crude acyl chloride as a solid or oil, which is used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

  • Place the flask containing the crude acyl chloride under an inert atmosphere and cool it in an ice bath (0 °C).

  • Add anhydrous dichloromethane (DCM, e.g., 40 mL) to dissolve the acyl chloride.

  • In a separate flask, prepare a solution of anhydrous ethanol (e.g., 0.7 mL, 12.0 mmol, 1.2 eq.) and triethylamine (TEA, e.g., 2.1 mL, 15.0 mmol, 1.5 eq.) in anhydrous DCM (10 mL).

  • Add the ethanol/TEA solution dropwise to the stirred acyl chloride solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis shows complete consumption of the acyl chloride.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine all organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude ester should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Product Characterization

The structure and purity of the synthesized ester must be confirmed using standard spectroscopic techniques.[21][22][23][24]

  • ¹H NMR (Nuclear Magnetic Resonance):

    • Ethyl Group: A characteristic triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-).

    • Pyrazole Ring: A singlet for the C4-H proton, typically around 7.0-7.5 ppm. The N-H proton will appear as a broad singlet at a higher chemical shift (>10 ppm).

    • Bromophenyl Ring: Two doublets in the aromatic region (~7.6-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR:

    • Expect signals for the ethyl group carbons (~14 ppm for -CH₃ and ~62 ppm for -OCH₂-).

    • Signals for the pyrazole and bromophenyl carbons will appear in the 110-150 ppm range.

    • The ester carbonyl carbon (C=O) will appear downfield, typically around 160-165 ppm.

  • IR (Infrared) Spectroscopy:

    • The broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) will be absent.

    • A strong, sharp absorption band for the ester C=O stretch will appear around 1720-1740 cm⁻¹ .

    • An N-H stretching band will be present around 3200-3400 cm⁻¹.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass of the ethyl ester (C₁₂H₁₁BrN₂O₂). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed for the molecular ion peak and any bromine-containing fragments.

References

The Privileged Scaffold: 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid as a Versatile Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] Protein kinases, as central regulators of cellular signaling, represent a vast and compelling target space. Dysregulation of their activity is a hallmark of numerous diseases, making them a focal point for therapeutic intervention.[3] Within the medicinal chemist's toolkit, certain molecular frameworks, or "privileged scaffolds," have emerged as consistently effective starting points for the design of potent ligands against various target families. The pyrazole ring is a prime example of such a scaffold in the context of kinase inhibition.[4][5] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions within the ATP-binding site of kinases have cemented its importance.[5]

This application note provides a detailed guide for researchers on the use of a specific, highly functionalized pyrazole derivative, 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid , as a strategic building block for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed synthetic protocols for its preparation and subsequent elaboration, and outline robust methodologies for the biological evaluation of the resulting inhibitor candidates, with a focus on Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as exemplary targets.

The Strategic Advantage of the this compound Scaffold

The structure of this compound is not arbitrary; each component is strategically positioned to facilitate the generation of potent and selective kinase inhibitors.

  • The Pyrazole Core: As a bioisostere of the adenine ring of ATP, the pyrazole nucleus is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase active site. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as an acceptor, mimicking the interactions of ATP.[5]

  • The 3-(4-Bromophenyl) Moiety: This group serves multiple purposes. The phenyl ring can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket. The bromine atom at the para position is a particularly useful functional handle. It can be utilized for further structural diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wide range of substituents to optimize potency and selectivity. Furthermore, halogen bonding interactions between the bromine atom and backbone carbonyls in the active site can contribute to binding affinity.

  • The 5-Carboxylic Acid Group: This functional group is a versatile handle for creating a library of derivatives, most commonly through amide bond formation.[6] By coupling this acid with a diverse array of amines, researchers can introduce various functionalities that can extend into solvent-exposed regions of the active site or pick up additional interactions, significantly influencing the inhibitor's pharmacological profile.

PART 1: Synthesis and Chemical Elaboration

A robust and reproducible synthetic route to the core building block and its subsequent derivatives is paramount for any drug discovery campaign.

Protocol 1: Synthesis of this compound

This synthesis is typically achieved in a two-step process starting from commercially available reagents: a Claisen condensation to form a key diketoester intermediate, followed by cyclization with hydrazine.

Step A: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

  • To a solution of sodium ethoxide (1.5 eq.) in anhydrous ethanol, add diethyl oxalate (1.5 eq.) under an inert atmosphere (N2 or Ar).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 4-bromoacetophenone (1.0 eq.) in anhydrous ethanol dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~3-4.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired diketoester.

Step B: Synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

  • Dissolve the ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1.0 eq.) from Step A in glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq.) dropwise to the solution.

  • Heat the reaction mixture to reflux (around 110-120 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pyrazole ester.

Step C: Hydrolysis to this compound

  • Suspend the ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with 1M HCl to a pH of ~2-3.

  • Collect the precipitated carboxylic acid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

"font-size:12px; margin-top:5px;">Figure 1. Synthetic workflow for the preparation of the target building block.

Protocol 2: Amide Library Synthesis via Amide Coupling

The carboxylic acid moiety is an ideal handle for creating a diverse library of potential kinase inhibitors. Standard amide coupling conditions can be employed.

General Procedure for Amide Coupling:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 eq.) or EDC (1.2 eq.) in combination with HOBt (1.2 eq.).

  • Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

"font-size:12px; margin-top:5px;">Figure 2. General workflow for the synthesis of a pyrazole-5-carboxamide library.

PART 2: Biological Evaluation Protocols

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. Here, we provide detailed protocols for in vitro kinase assays targeting CDK2 and VEGFR-2.

Protocol 3: In Vitro Kinase Inhibition Assay for CDK2/Cyclin A2

This protocol describes a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., a peptide derived from Histone H1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Test compounds (pyrazole derivatives) dissolved in DMSO

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended. Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction: a. Prepare a master mix containing the CDK2/Cyclin A2 enzyme and substrate peptide in kinase assay buffer. The optimal concentrations should be determined empirically. b. In a 384-well plate, add 25 nL of the serially diluted test compounds or DMSO control to each well. c. Add 5 µL of the enzyme/substrate master mix to each well. d. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Initiate the kinase reaction by adding 5 µL of ATP solution (in kinase buffer) to each well. f. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 4: In Vitro Kinase Inhibition Assay for VEGFR-2

A similar luminescence-based assay can be used to determine the inhibitory potency against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (as for CDK2, can be optimized for VEGFR-2)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Test compounds (pyrazole derivatives) dissolved in DMSO

Procedure:

The procedure is analogous to the CDK2 assay described in Protocol 3, with the substitution of the CDK2 enzyme and substrate with the VEGFR-2 enzyme and its specific substrate.[8][9] Incubation times and enzyme/substrate concentrations should be optimized for the VEGFR-2 kinase.

Data Presentation and Interpretation

The inhibitory activity of the synthesized pyrazole derivatives should be summarized in a table, allowing for a clear comparison of their potencies against the target kinases. This data is crucial for establishing a Structure-Activity Relationship (SAR).

Table 1: Representative Kinase Inhibition Data for a Hypothetical Series of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxamide Derivatives

Compound IDR Group on AmideCDK2/Cyclin A IC50 (nM)VEGFR-2 IC50 (nM)Selectivity (VEGFR-2/CDK2)
BPPC-01 Benzyl250850.34
BPPC-02 4-Fluorobenzyl180600.33
BPPC-03 Cyclohexylmethyl8503200.38
BPPC-04 3-Pyridylmethyl150450.30
Staurosporine (Control)520.40

Note: The data presented in this table is hypothetical and for illustrative purposes only.

PART 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic modification of the this compound scaffold allows for the elucidation of a detailed SAR, guiding the optimization of lead compounds.

  • Role of the 5-Carboxamide Substituent: As suggested by the hypothetical data in Table 1, the nature of the R group on the amide can significantly impact potency and selectivity. Small, aromatic, or heteroaromatic groups (like in BPPC-04 ) may be well-tolerated and could potentially form additional interactions within the active site, leading to enhanced potency. Bulky aliphatic groups (as in BPPC-03 ) might lead to a decrease in activity due to steric hindrance.

  • The Significance of the 4-Bromophenyl Group: The 4-bromophenyl moiety is a key feature. In many kinase inhibitors, a halogenated phenyl ring at this position is crucial for activity.[10] The bromine atom can serve as a site for further derivatization via cross-coupling reactions to explore the "back pocket" of the ATP-binding site, a common strategy for achieving selectivity. For example, replacing the bromine with larger aromatic or heteroaromatic groups can lead to inhibitors with altered selectivity profiles.

  • Mechanism of Action: Pyrazole-based inhibitors typically act as Type I kinase inhibitors, competing with ATP for binding to the active site of the kinase in its active conformation. The pyrazole N-H and N atoms form hydrogen bonds with the hinge region, while the 3- and 5-substituents occupy the hydrophobic regions of the ATP-binding pocket.

"font-size:12px; margin-top:5px;">Figure 3. Key structural features of the scaffold and their roles in kinase inhibition.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its strategic design incorporates a proven kinase-binding scaffold with two distinct points for chemical diversification. The synthetic protocols provided herein are robust and amenable to the creation of large libraries of compounds. Furthermore, the detailed biological assay protocols offer a clear path for the evaluation of these compounds and the generation of meaningful SAR data.

Future work should focus on the extensive exploration of chemical space around this scaffold. This includes the synthesis of a diverse amide library at the 5-position and the utilization of the 4-bromo substituent for cross-coupling reactions to probe deeper pockets of the kinase active site. By combining rational design, efficient synthesis, and rigorous biological testing, researchers can leverage the power of the this compound building block to discover the next generation of potent and selective kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols: Pyrazole Carboxylic Acids as Versatile Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pyrazole Carboxylic Acids in Ligand Design

In the landscape of coordination chemistry, the rational design of organic ligands is paramount to tailoring the properties of resulting metal complexes for specific applications. Pyrazole carboxylic acids have emerged as a highly versatile and influential class of ligands, bridging the gap between classical N-heterocyclic donors and carboxylate functionalities. This unique bifunctional nature, combining a Brønsted acidic N-H group with a carboxylate moiety, allows for a rich and diverse coordination chemistry.[1][2] The pyrazole ring itself offers multiple coordination sites through its nitrogen atoms, enabling it to act as a monodentate, bridging, or chelating ligand.[3] This adaptability, coupled with the robust aromaticity of the pyrazole ring, imparts significant stability to the resulting coordination complexes.[1]

These ligands are instrumental in the construction of a wide array of coordination compounds, from discrete mononuclear complexes to intricate multidimensional coordination polymers and metal-organic frameworks (MOFs).[4][5] The ability to synthetically modify the pyrazole and carboxylic acid backbone allows for fine-tuning of steric and electronic properties, which in turn influences the catalytic, magnetic, luminescent, and biological activities of the metal complexes.[3][6] This guide provides an in-depth exploration of the use of pyrazole carboxylic acids in coordination chemistry, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

I. Ligand Synthesis: Crafting the Molecular Building Blocks

The synthesis of pyrazole carboxylic acids is a well-established area of organic chemistry, offering multiple pathways to a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring. A common and effective method involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives, followed by oxidation or other functional group transformations to introduce the carboxylic acid moiety.

Protocol 1: Synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid

This protocol outlines a representative synthesis of a simple yet versatile pyrazole carboxylic acid ligand, 3-methyl-1H-pyrazole-4-carboxylic acid, which has been successfully used to synthesize various metal complexes with interesting properties.[7]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • Synthesis of 3-methyl-1H-pyrazol-5(4H)-one: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol. Add hydrazine hydrate (1 equivalent) dropwise while stirring. Reflux the mixture for 4 hours. After cooling, the product will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Vilsmeier-Haack Formylation: In a three-necked flask cooled in an ice bath, place DMF (3 equivalents). Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring. After the addition is complete, add the synthesized 3-methyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise. Allow the reaction to warm to room temperature and then heat at 80°C for 3 hours.

  • Hydrolysis and Carboxylic Acid Formation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a concentrated NaOH solution until it is strongly alkaline. Heat the mixture at reflux for 2 hours to hydrolyze the intermediate.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3. The desired 3-methyl-1H-pyrazole-4-carboxylic acid will precipitate. Filter the white solid, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

II. Coordination Chemistry: Assembling the Metal-Ligand Architectures

The true utility of pyrazole carboxylic acids is realized in their ability to form stable and structurally diverse complexes with a wide range of metal ions. The coordination can occur through the pyrazole nitrogen atoms, the carboxylate oxygen atoms, or a combination of both, leading to various coordination modes.

Common Coordination Modes of Pyrazole Carboxylic Acids
Coordination ModeDescription
Monodentate The ligand coordinates to the metal center through either a pyrazole nitrogen or a carboxylate oxygen.
Bidentate Chelating The ligand forms a chelate ring by coordinating through a pyrazole nitrogen and a carboxylate oxygen.
Bidentate Bridging The ligand bridges two metal centers, often through the carboxylate group in a syn-syn or syn-anti fashion.
Tridentate The ligand coordinates through both pyrazole nitrogens and a carboxylate oxygen, often seen in dinuclear complexes.

The choice of metal ion, reaction conditions (solvent, temperature, pH), and the presence of auxiliary ligands all play a crucial role in determining the final structure of the coordination compound.[8][9]

Caption: Common coordination modes of pyrazole carboxylic acid ligands with a metal center.

Protocol 2: Solvothermal Synthesis of a [Cu(II)] Coordination Polymer

This protocol describes a general solvothermal method for the synthesis of a copper(II) coordination polymer using a pyrazole carboxylic acid ligand. Solvothermal synthesis is a powerful technique for obtaining crystalline materials that may not form under ambient conditions.[8]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • A synthesized pyrazole carboxylic acid ligand (e.g., 3-methyl-1H-pyrazole-4-carboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Preparation: In a small glass vial, dissolve the pyrazole carboxylic acid ligand (2 equivalents) in DMF. In a separate vial, dissolve Cu(NO₃)₂·3H₂O (1 equivalent) in a mixture of DMF and ethanol.

  • Assembly: Slowly add the ligand solution to the metal salt solution with stirring. A precipitate may form.

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to 120°C. Maintain this temperature for 72 hours.

  • Isolation and Purification: After 72 hours, allow the autoclave to cool slowly to room temperature. Crystalline products suitable for single-crystal X-ray diffraction are often found on the walls of the Teflon liner. Carefully collect the crystals, wash them with fresh DMF and then ethanol, and dry them in air.

Self-Validation: The crystallinity of the product can be initially assessed by optical microscopy. The structure and phase purity should be confirmed by single-crystal and powder X-ray diffraction, respectively.

III. Characterization Techniques: Elucidating Structure and Properties

A comprehensive characterization of the synthesized metal complexes is crucial to understand their structure-property relationships.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of crystalline complexes, including bond lengths, bond angles, and coordination geometry.[8]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to compare with the simulated pattern from single-crystal data.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and pyrazole groups.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules.[8]

  • Elemental Analysis: Confirms the empirical formula of the synthesized complex.

IV. Applications: From Catalysis to Drug Development

The unique properties of metal complexes derived from pyrazole carboxylic acids have led to their exploration in a wide range of applications.

A. Homogeneous and Heterogeneous Catalysis

The tunable electronic environment of the metal center, modulated by the pyrazole carboxylic acid ligand, is key to optimizing catalytic activity.[3] For instance, cobalt complexes with these ligands have shown excellent activity as bifunctional catalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR).[7]

Catalytic_Cycle Substrate Substrate Complex-Substrate Complex-Substrate Substrate->Complex-Substrate Coordination Product Product Complex-Substrate->Product Transformation Catalyst Catalyst Product->Catalyst Release Catalyst->Substrate Regeneration

Caption: A generalized catalytic cycle involving a metal complex.

B. Metal-Organic Frameworks (MOFs)

Pyrazole carboxylic acids are excellent building blocks for the construction of robust MOFs due to their rigidity and defined coordination vectors.[3][10] These MOFs exhibit high thermal and chemical stability and have applications in gas storage, separation, and sensing.[10][11]

C. Luminescent Materials

Several coordination polymers based on pyrazole carboxylic acids exhibit interesting photoluminescent properties.[7][12] The emission characteristics can be tuned by changing the metal ion or the substituents on the ligand, making them promising materials for sensing and optoelectronic applications.

D. Bioinorganic Chemistry and Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous drugs.[13] Metal complexes of pyrazole carboxylic acids are being investigated for their potential as anticancer and antibacterial agents.[14][15] It is believed that these complexes can interact with biological targets such as DNA.[14]

V. Concluding Remarks and Future Outlook

Pyrazole carboxylic acids represent a powerful and versatile class of ligands in coordination chemistry. Their synthetic accessibility, diverse coordination behavior, and the stability of their metal complexes have established them as a cornerstone in the design of functional materials. The continued exploration of new pyrazole carboxylic acid derivatives and their coordination with a wider range of metal ions will undoubtedly lead to the discovery of novel materials with enhanced catalytic, electronic, and biological properties. The future of this field lies in the rational design of ligands for targeted applications, moving towards more complex and multifunctional systems with real-world impact.

References

Application Notes & Protocols: Strategic Functionalization of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets. The 3-aryl-1H-pyrazole-5-carboxylic acid core is one such scaffold, forming the backbone of numerous kinase inhibitors, anti-inflammatory agents, and other bioactive molecules.

The compound 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid represents a particularly valuable starting material for medicinal chemistry campaigns. The bromine atom on the phenyl ring is not merely a substituent; it is a versatile synthetic handle. Through the power of palladium-catalyzed cross-coupling chemistry, this single atom can be replaced with a vast array of chemical groups. This process, known as late-stage functionalization, allows researchers to rapidly generate extensive libraries of related compounds (analogues) from a common intermediate. Such libraries are crucial for exploring Structure-Activity Relationships (SAR), optimizing drug-like properties (e.g., potency, selectivity, solubility), and ultimately identifying promising clinical candidates.[1][2]

This guide provides an in-depth exploration of key functionalization strategies for this scaffold, complete with detailed protocols and expert insights to facilitate successful diversification in a research setting.

A Critical Consideration: The Impact of Acidic Protons

Before proceeding to specific protocols, it is crucial to address the chemical nature of the starting material. This compound possesses two acidic protons: one on the carboxylic acid (pKa ~3-4) and one on the pyrazole N-H (pKa ~14). In the basic conditions required for most cross-coupling reactions, these protons will be deprotonated. This has two major implications:

  • Stoichiometry of the Base: A sufficient excess of base must be used to neutralize the acidic protons of the substrate in addition to the amount required for the catalytic cycle itself. Failure to do so can stall the reaction.[3]

  • Solubility: The resulting carboxylate salt may have altered solubility profiles, potentially impacting reaction kinetics. Careful selection of the solvent system is therefore important to ensure all components remain adequately dissolved.[3]

While protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable alternative strategy, the protocols described herein are optimized for the unprotected acid, saving synthetic steps.[3][4]

Core Functionalization Strategies via Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle, though nuanced for each specific reaction, follows a common pathway as illustrated below.

digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

}

A generalized Palladium(0)/Palladium(II) catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid or boronate ester. This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a representative arylboronic acid (e.g., 4-methoxyphenylboronic acid).

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), base (3.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent mixture (dioxane:water) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can be conveniently run in a microwave reactor for shorter reaction times.[5][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous phase with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid, causing the product to precipitate.

  • Filter the resulting solid, wash with water, and then a minimal amount of cold ether or hexane to remove non-polar impurities.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Key Considerations & Data:
  • Catalyst Choice: While Pd(dppf)Cl₂ is a robust catalyst for this transformation, other catalyst/ligand systems like Pd(PPh₃)₄ or those based on bulky biarylphosphine ligands (e.g., XPhos) can also be effective.[7][8]

  • Base Selection: An inorganic base is required for the transmetalation step.[9] Cs₂CO₃ is often more effective than K₂CO₃, especially for challenging couplings, due to its higher solubility in organic solvents.

  • Solvent System: The aqueous component is crucial for dissolving the base and facilitating the transmetalation step.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O80Good[8]
4-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O120 (µW)73-97[5]
3-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O120 (µW)73-97[5]
2-Thienylboronic acidPd(II)-complex (0.25)Cs₂CO₃DMF/H₂O150 (µW)75[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[10] This reaction is indispensable in medicinal chemistry for introducing amine functionalities, which are key components of many drugs, influencing properties like solubility and target binding through hydrogen bonding.[2]

Protocol: Buchwald-Hartwig Amination

Objective: To couple this compound with a representative secondary amine (e.g., morpholine).

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable precatalyst.[11]

  • Bulky biarylphosphine ligand (e.g., RuPhos, XPhos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 3.0-3.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the amine and then the this compound.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Key Considerations & Data:
  • Ligand is Key: The success of Buchwald-Hartwig amination hinges on the choice of a bulky, electron-rich phosphine ligand.[10] These ligands promote the crucial reductive elimination step and prevent catalyst decomposition. For pyrazole substrates, ligands like AdBrettPhos and tBuBrettPhos have shown excellent performance.[11]

  • Base Sensitivity: The reaction requires a strong base, but substrates with base-sensitive functional groups may require careful optimization or the use of milder carbonate or phosphate bases with specific, highly active catalyst systems.[10]

  • Amine Scope: While secondary amines are generally robust coupling partners, primary amines and even ammonia equivalents can be used with appropriately chosen catalyst systems.[10][12]

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂ (dba)₃ / RuPhosNaOtBuToluene100Good-Excellent[13]
N-MethylanilinePd-precatalyst / tBuBrettPhosLHMDSDioxane80High[11][12]
AnilinePd-precatalyst / tBuBrettPhosLHMDSDioxane80High[11][12]
PyrrolidinePd(OAc)₂ / AdBrettPhosK₂CO₃t-AmylOH110Good[11]
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[14][15] The resulting arylalkyne products are highly valuable intermediates, serving as precursors for heterocycles, participating in "click" chemistry, or acting as rigid linkers in molecular design. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[16]

Protocol: Copper-Free Sonogashira Coupling

Objective: To couple this compound with a terminal alkyne (e.g., phenylacetylene). A copper-free protocol is provided to avoid potential issues like Glaser-type alkyne homocoupling.[17]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)

  • Palladium catalyst (e.g., Allylpalladium(II) chloride dimer [(allyl)PdCl]₂, 2.5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 10 mol%) or its air-stable HBF₄ salt

  • Amine base (e.g., Diisopropylethylamine (DIPEA) or Pyrrolidine, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., DMF or Dioxane)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask, add the this compound (1.0 eq) and the palladium catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent, followed by the amine base, the phosphine ligand, and finally the terminal alkyne.

  • Stir the reaction at room temperature to 50 °C. The reaction is often efficient even at room temperature with a highly active catalyst system.[17]

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 and separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the product via column chromatography.

Key Considerations & Data:
  • Copper-Free Systems: While traditional Sonogashira protocols use a Cu(I) co-catalyst (typically CuI), copper-free methods are often preferred to prevent the formation of undesired alkyne homocoupling byproducts.[17][18]

  • Ligand Choice: Bulky, electron-rich phosphine ligands like P(t-Bu)₃ are highly effective in promoting the catalytic cycle for less reactive aryl bromides.[17]

  • Base/Solvent: The choice of amine base and solvent is critical. A combination of a tertiary amine base like DIPEA in a polar aprotic solvent like DMF is a common starting point.[17]

AlkyneCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylacetylene[(allyl)PdCl]₂ / P(t-Bu)₃PyrrolidineDMFRTGood-Excellent[17]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NCH₃CN80Low (example)[5]
1-HeptynePd(OAc)₂ / SPhosCs₂CO₃Dioxane60Good[15]
Propargyl AlcoholPdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHF50Good[14]

Visualizing the Diversification Workflow

The power of these functionalization strategies lies in their ability to generate diverse molecular architectures from a single, readily accessible starting material.

digraph "Functionalization_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

}

Diversification of the core scaffold using key cross-coupling reactions.

Conclusion

The bromine atom of this compound serves as a linchpin for synthetic diversification. By mastering a core set of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—researchers can efficiently access a wide chemical space. The protocols and considerations outlined in this guide provide a robust framework for leveraging this privileged scaffold in drug discovery and chemical biology, enabling the systematic optimization of molecular properties and the rapid development of novel chemical entities.

References

Application Notes and Protocols for One-Pot Synthesis of Substituted Pyrazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-5-Carboxylates in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Substituted pyrazole-5-carboxylates, in particular, are crucial intermediates and target molecules in drug development. Their synthesis, therefore, is a subject of intense research. Traditional multi-step syntheses are often plagued by issues such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot and multicomponent reactions (MCRs) have emerged as powerful, efficient, and environmentally benign strategies to construct these complex molecules, aligning with the principles of green chemistry.[1][2] These approaches enhance operational simplicity and atom economy by combining multiple reaction steps into a single, uninterrupted sequence.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of state-of-the-art one-pot methodologies for synthesizing substituted pyrazole-5-carboxylates. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and present data to guide your experimental design.

Methodology 1: Three-Component Synthesis from Aldehydes, β-Ketoesters, and Hydrazines

One of the most versatile and widely adopted one-pot strategies for synthesizing highly substituted pyrazoles is the three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine derivative. This method allows for the direct construction of the pyrazole core with substituents at multiple positions in a single step.

Mechanistic Insights and Rationale

The reaction proceeds through a cascade of interconnected equilibria. The initial and rate-determining step is typically the formation of a hydrazone intermediate from the reaction of the aldehyde and the hydrazine.[2][4] Concurrently, the β-ketoester exists in equilibrium with its enol tautomer. A subsequent Michael-type addition of the enol or enolate to the hydrazone, followed by intramolecular cyclization and dehydration, furnishes the pyrazole ring. The use of a catalyst, often a Lewis or Brønsted acid, can accelerate the reaction by activating the aldehyde carbonyl for nucleophilic attack by the hydrazine and promoting the enolization of the β-ketoester.[2][4]

The choice of solvent and catalyst is critical for optimizing the reaction. While traditional organic solvents are effective, there is a growing trend towards using greener media like water or ethanol, or even performing the reaction under solvent-free conditions to minimize environmental impact.[1]

G cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Dehydration Aldehyde Ar-CHO Hydrazone Ar-CH=N-NH-R Aldehyde->Hydrazone + Hydrazine Hydrazine R-NHNH₂ Ketoester β-Ketoester Intermediate Cyclized Intermediate Ketoester->Intermediate + Hydrazone Pyrazole Substituted Pyrazole-5-carboxylate Intermediate_ref->Pyrazole - H₂O G Dioxoester Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate Hydrazone Intermediate Dioxoester->Intermediate + Hydrazine Hydrate - H₂O Hydrazine Hydrazine Hydrate Pyrazole Ethyl 5-phenyl-1H-pyrazole-3-carboxylate Intermediate->Pyrazole Intramolecular Cyclization - H₂O G Hydrazine Phenylhydrazine Intermediate Vinyl Hydrazide Intermediate Hydrazine->Intermediate + DMAD (Conjugate Addition) DMAD Dimethylacetylene dicarboxylate (DMAD) Pyrazole Methyl 5-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Intermediate->Pyrazole Intramolecular Cyclization & Tautomerization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting strategies, and offer optimized protocols to improve your yield and purity.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is a well-established route that involves two primary transformations: a Claisen condensation to form a key 1,3-dicarbonyl intermediate, followed by a Knorr pyrazole synthesis via cyclocondensation with hydrazine.[1] This versatile pyrazole is a valuable building block in the development of pharmaceuticals and agrochemicals.[2]

The general workflow is outlined below:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Saponification A 4-Bromoacetophenone + Diethyl Oxalate B Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1,3-Dicarbonyl Intermediate) A->B  Base (e.g., NaOEt) C Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate B->C  Hydrazine Hydrate  Acid Catalyst (e.g., AcOH) D This compound (Final Product) C->D  Base (e.g., NaOH, KOH)  Acidic Workup G cluster_0 Troubleshooting Low Cyclization Yield cluster_1 Potential Causes (SM Remaining) cluster_2 Solutions Start Low Yield of Pyrazole Ester Check1 Is 1,3-dicarbonyl starting material remaining? Start->Check1 Path1_Yes Yes Check1->Path1_Yes Path1_No No (Other byproducts) Check1->Path1_No Cause1 Insufficiently Nucleophilic Hydrazine (pH too low) Path1_Yes->Cause1 Cause2 Poor Hydrazine Quality (Degraded) Path1_Yes->Cause2 Cause3 Insufficient Temperature or Reaction Time Path1_Yes->Cause3 Sol1 Adjust pH to weakly acidic (e.g., add catalytic AcOH) Cause1->Sol1 Sol2 Use fresh hydrazine hydrate Cause2->Sol2 Sol3 Increase temperature to reflux and monitor by TLC Cause3->Sol3

References

Technical Support Center: Purification of Pyrazole Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of pyrazole carboxylic acid isomers. As a Senior Application Scientist, I understand that the subtle structural differences between isomers can lead to significant purification hurdles, consuming valuable time and resources. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and troubleshooting strategies to streamline your purification workflows.

We will delve into the causal relationships behind common purification challenges and offer robust, self-validating protocols to enhance the purity and yield of your target isomers. This center is structured to be a dynamic resource, addressing specific issues in a direct question-and-answer format.

Part 1: Troubleshooting Guide - Common Purification Roadblocks

This section is dedicated to tackling the most frequent and frustrating issues encountered during the separation of pyrazole carboxylic acid isomers.

Issue 1: Poor or No Separation of Regioisomers by Silica Gel Column Chromatography

Q: I've synthesized a pyrazole carboxylic acid, and NMR analysis indicates a mixture of regioisomers. However, they co-elute or show very poor separation on my silica gel column. What's going wrong and how can I fix it?

A: This is a classic challenge. Regioisomers of pyrazole carboxylic acids often possess very similar polarities, making their separation on standard silica gel a non-trivial task.[1][2][3] The issue stems from their nearly identical functional groups and overall molecular architecture.

Causality Breakdown:

  • Polarity Similarity: The primary reason for co-elution is the minimal difference in the overall dipole moment and the accessibility of polar functional groups (the carboxylic acid and pyrazole nitrogens) to the silica surface.

  • Tailing and Broad Peaks: The acidic nature of the carboxylic acid and the basicity of the pyrazole ring can lead to strong interactions with the acidic silanol groups on the silica surface. This can cause significant peak tailing and broadening, further obscuring any potential separation.

Troubleshooting Workflow:

G start Start: Poor Regioisomer Separation on Silica Gel eluent Optimize Eluent System (TLC Screening) start->eluent Initial Step crystallization Attempt Fractional Recrystallization start->crystallization Alternative Approach deactivate Deactivate Silica Gel (e.g., with Triethylamine) eluent->deactivate If tailing persists rp_chrom Switch to Reversed-Phase (C18) Chromatography deactivate->rp_chrom If separation is still poor sfc Advanced Technique: Supercritical Fluid Chromatography (SFC) rp_chrom->sfc For challenging separations salt Utilize Salt Formation for Differential Crystallization crystallization->salt If solubility difference is insufficient derivatize Consider Derivatization (e.g., Esterification) salt->derivatize If salt crystallization fails derivatize->sfc For challenging separations

Caption: Troubleshooting workflow for poor regioisomer separation.

Detailed Protocols & Optimization:

  • Systematic Eluent Screening (TLC): Before scaling up to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC).[3]

    • Protocol: Spot your isomeric mixture on a TLC plate. Develop the plate in a series of solvent systems with gradually increasing polarity. Start with a non-polar solvent like hexanes and incrementally add a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a system that provides the maximum difference in Rf values (ΔRf) between your isomers.

    • Pro-Tip: A ΔRf of at least 0.1 is generally required for a good separation on a flash column.

  • Silica Gel Deactivation: To mitigate peak tailing from acidic/basic interactions, deactivate your silica gel.

    • Protocol: Prepare your silica gel slurry in the chosen non-polar solvent (e.g., hexanes). Add 0.5-1% triethylamine (v/v) to the slurry and mix well. This will cap the acidic silanol groups.

    • Expert Insight: Using neutral alumina as the stationary phase can also be an effective alternative for basic compounds.[1]

  • Reversed-Phase Chromatography: If normal-phase chromatography fails, the subtle differences in hydrophobicity between your isomers might be exploited using reversed-phase (C18) chromatography.[1][2]

    • Eluent System: Typically, a mixture of water and a polar organic solvent like acetonitrile or methanol is used. You may need to add a modifier like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid and achieve sharper peaks.

  • Fractional Recrystallization: This powerful technique can be highly effective if your regioisomers have different solubilities in a specific solvent system.[2][4]

    • Protocol:

      • Dissolve the isomeric mixture in the minimum amount of a suitable hot solvent.

      • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

      • Filter the crystals and analyze the purity of both the solid and the mother liquor by HPLC or NMR.

      • Repeat the process with the enriched fractions to achieve higher purity.

    • Solvent Selection is Key: Experiment with a range of solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find one that maximizes the solubility difference.[1]

Solvent System ExamplePolarityGood for...
Ethanol / WaterMixed ProticPolar pyrazole derivatives[4]
Ethyl Acetate / HexanesAprotic / Non-polarLess polar pyrazole derivatives[1]
Acetone / HexanesAprotic / Non-polarIntermediate polarity compounds[4]
  • Salt Formation: Exploit the basicity of the pyrazole nitrogen atoms.[1]

    • Concept: Reacting the isomeric mixture with an acid (e.g., phosphoric or oxalic acid) can form diastereomeric salts if a chiral acid is used, or salts with different crystal packing and solubility if an achiral acid is used.[5] These differences can be sufficient to allow for separation by selective crystallization.

Issue 2: Difficulty in Separating Chiral Enantiomers

Q: My pyrazole carboxylic acid is chiral, and I need to separate the enantiomers for biological testing. My attempts at chiral HPLC are giving poor resolution. How can I improve my separation?

A: Enantiomer separation is a common requirement in drug development, as different enantiomers can have vastly different pharmacological activities.[6] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the go-to methods. Poor resolution is typically due to a suboptimal choice of chiral stationary phase (CSP), mobile phase, or other chromatographic parameters.

Causality Breakdown:

  • Chiral Recognition: Separation relies on the differential interaction between the enantiomers and the chiral environment of the CSP. If the interactions are not sufficiently different in energy, no separation will occur.

  • Mobile Phase Effects: The mobile phase competes with the analyte for interaction sites on the CSP.[6][7] An inappropriate mobile phase can mask the subtle differences required for chiral recognition.

Troubleshooting & Optimization Strategies:

  • Screen Multiple Chiral Stationary Phases (CSPs): There is no universal CSP. The most successful are often polysaccharide-based.

    • Common CSPs: Lux Cellulose and Lux Amylose-based columns are excellent starting points for many pyrazole derivatives.[6][7]

    • Experience-Driven Insight: Cellulose-based columns often perform well with polar organic mobile phases, while amylose-based columns can show superior resolution in normal-phase modes.[6][7]

  • Optimize the Mobile Phase:

    • Normal Phase: Mixtures of a non-polar solvent (like n-hexane) and an alcohol modifier (like ethanol or isopropanol) are standard.[8][9] Varying the percentage of the alcohol modifier can have a dramatic impact on retention and resolution.

    • Polar Organic Mode: Using pure solvents like methanol, ethanol, or acetonitrile can offer sharp peaks and short analysis times.[6][7]

    • Temperature: Decreasing the column temperature generally improves resolution, as separations are often enthalpy-driven, but it will increase analysis time.[9]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful and "greener" alternative to HPLC for chiral separations.[10][11][12]

    • Advantages: SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[12] This allows for faster separations and higher efficiency. It is particularly advantageous for preparative scale work due to the ease of removing CO2 from the collected fractions.[11]

    • Modifiers: Alcohols like methanol and ethanol are used as co-solvents to modify the mobile phase polarity and enhance chiral resolution.[10]

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a polysaccharide-based CSP (e.g., Lux Cellulose-2 or Lux Amylose-2).

  • Initial Screening (Isocratic):

    • Mobile Phase A (Normal Phase): 90:10 n-Hexane:Isopropanol.

    • Mobile Phase B (Polar Organic): 100% Acetonitrile.

    • Mobile Phase C (Polar Organic): 100% Methanol.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV (select a wavelength where your compound absorbs).

  • Analysis & Optimization:

    • If partial separation is observed, optimize the mobile phase composition. For normal phase, vary the alcohol percentage (e.g., try 95:5 and 80:20).

    • If resolution is still poor, try a different CSP.

    • Once a good separation is achieved, the method can be scaled up for preparative purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between regioisomers and other types of isomers like enantiomers?

A: This is a crucial concept. Isomers have the same molecular formula but different arrangements of atoms.

  • Regioisomers: These are constitutional isomers that differ in the position of a substituent or functional group on a core structure. For example, in a disubstituted pyrazole, the substituents could be at the 1,3-positions or the 1,5-positions. They have different chemical connectivities.

  • Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. They have the same connectivity but differ in the 3D arrangement of atoms around a chiral center. They have identical physical properties (melting point, boiling point, solubility) in an achiral environment, which is why they cannot be separated by standard techniques like silica gel chromatography or recrystallization.

G cluster_0 Isomers (Same Molecular Formula) cluster_1 cluster_2 constitutional Constitutional Isomers (Different Connectivity) regioisomers Regioisomers constitutional->regioisomers stereoisomers Stereoisomers (Same Connectivity, Different 3D Arrangement) enantiomers Enantiomers (Mirror Images) stereoisomers->enantiomers diastereomers Diastereomers (Not Mirror Images) stereoisomers->diastereomers

Caption: Classification of common isomer types.

Q2: My pyrazole carboxylic acid is poorly soluble in most common organic solvents. How can I purify it?

A: Poor solubility is a common issue with compounds that can form strong intermolecular hydrogen bonds, such as pyrazole carboxylic acids.[13][14][15]

  • Recrystallization from Polar Solvents: Try highly polar solvents like DMSO, DMF, or hot acetic acid.[16] Be cautious, as these high-boiling solvents can be difficult to remove completely. An ethanol/water mixture is often a good choice.[4]

  • pH Adjustment: The solubility of your carboxylic acid is likely pH-dependent. You can often dissolve it in an aqueous basic solution (e.g., dilute NaOH or NaHCO3) to form the carboxylate salt, wash with an organic solvent to remove non-polar impurities, and then re-acidify the aqueous layer to precipitate your purified acid.

  • Chromatography with Strong Solvents: For chromatographic purification, you may need to use more polar mobile phases, such as dichloromethane/methanol mixtures.

Q3: Why is Supercritical Fluid Chromatography (SFC) considered a "green" technology?

A: SFC's environmental benefits stem from its primary use of carbon dioxide (CO2) as the mobile phase.[10][11]

  • Reduced Organic Solvent Consumption: CO2 replaces the bulk of the organic solvents (like hexane or acetonitrile) used in normal-phase and reversed-phase HPLC, respectively.

  • Recycled CO2: The CO2 used is often captured from other industrial processes, so its use in SFC does not contribute additional CO2 to the atmosphere.

  • Energy Savings: Evaporating the mobile phase from collected fractions is much faster and requires less energy with SFC because the CO2 returns to a gaseous state at atmospheric pressure.[11]

References

Common side reactions in the synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this multi-step synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My overall yield is significantly lower than expected. Where should I start investigating?

Low yield in this two-stage synthesis typically points to issues in either the initial Claisen condensation to form the 1,3-dicarbonyl intermediate or the subsequent cyclization with hydrazine.

Causality Analysis: The overall yield is a product of the efficiencies of two key reactions:

  • Claisen Condensation: The formation of 4-(4-bromophenyl)-2,4-dioxobutanoic acid from 4-bromoacetophenone and diethyl oxalate. This reaction is highly sensitive to reaction conditions.

  • Knorr Pyrazole Synthesis: The cyclization of the dicarbonyl intermediate with hydrazine. Incomplete reaction or side-product formation during this step directly impacts the final yield.[1]

Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Inefficient Claisen Condensation Analyze the crude product from the first step via ¹H-NMR or TLC. Look for significant amounts of unreacted 4-bromoacetophenone.Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. The presence of moisture can consume the base and hydrolyze the ester. Use a freshly prepared solution of the base in anhydrous ethanol.
Incomplete Cyclization Check the TLC of the final crude product. The presence of a spot corresponding to the 4-(4-bromophenyl)-2,4-dioxobutanoic acid intermediate indicates a stalled reaction.The cyclization and dehydration steps can be slow.[2] Ensure the reaction is heated for an adequate duration, typically 2-4 hours under reflux.[3] Adding a catalytic amount of acid (e.g., glacial acetic acid) can facilitate the dehydration of the intermediate to form the stable aromatic pyrazole ring.[1]
Product Loss During Workup The product is a carboxylic acid and its solubility is highly pH-dependent.During the aqueous workup, ensure the pH is adjusted correctly. The product is soluble in basic solutions (as a carboxylate salt) and precipitates in acidic solutions. Acidify slowly with cooling to a pH of ~2-3 to ensure complete precipitation before filtration.
Degradation/Side Reactions Formation of dark, tarry substances.Prolonged heating at very high temperatures can cause decomposition. Use the recommended reflux temperature and monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
Q2: My TLC plate shows multiple spots after the pyrazole formation step. What are these impurities?

The presence of multiple spots suggests a mixture of the desired product, unreacted starting materials, stable intermediates, and potential side products.

Causality Analysis: The reaction between a 1,3-dicarbonyl compound and hydrazine is complex and can generate several species.[2] The most common impurities arise from incomplete reactions or alternative reaction pathways.

  • Spot 1 (Highest Rf): Typically unreacted 4-bromoacetophenone (if carried over from the first step).

  • Spot 2 (Intermediate Rf): The 1,3-dicarbonyl intermediate, 4-(4-bromophenyl)-2,4-dioxobutanoic acid.

  • Spot 3 (Intermediate Rf): Hydrazone intermediates. The reaction proceeds through the formation of a hydrazone, which then cyclizes.[1] These intermediates can be stable enough to be observed on TLC if cyclization is slow or incomplete.

  • Spot 4 (Lowest Rf/Baseline): The desired product, this compound. Its polarity makes it adhere strongly to the silica gel.

dot

Side_Products SM Starting Materials (Diketone + Hydrazine) INT Hydrazone Intermediate SM->INT Initial Condensation SIDE1 Unreacted Diketone SM->SIDE1 Incomplete Reaction PROD Target Product (Pyrazole Carboxylic Acid) INT->PROD Cyclization & Dehydration SIDE2 Regioisomer (with substituted hydrazine) INT->SIDE2 Alternative Cyclization

Caption: Potential reaction pathways and side products.

Recommended Solutions:

  • Drive the Reaction to Completion: Increase the reflux time or add a catalytic amount of acetic acid to promote the conversion of intermediates to the final product.[1]

  • Purification via Acid-Base Extraction:

    • Dissolve the crude mixture in an aqueous base (e.g., 1M NaOH). The carboxylic acid product will dissolve, forming its sodium salt.

    • Wash the basic aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove non-acidic impurities (unreacted ketone, some intermediates).

    • Re-precipitate the pure product by slowly acidifying the aqueous layer with a strong acid (e.g., 2M HCl) with cooling.

  • Recrystallization: After initial purification, recrystallize the product from a suitable solvent system, such as ethanol/water or isopropanol.[3][4]

Q3: The initial Claisen condensation is inefficient, giving me a low yield of the diketone intermediate. How can I optimize this step?

The Claisen condensation is a base-mediated reaction that requires careful control of conditions to prevent side reactions and ensure high conversion.[5]

Causality Analysis: The reaction involves the formation of an enolate from 4-bromoacetophenone, which then attacks diethyl oxalate. The efficiency is highly dependent on the base, solvent, and temperature.

dot

Troubleshooting_Claisen start Low Yield in Claisen Condensation q1 Is the base (e.g., NaOEt) active? start->q1 q2 Is the solvent (e.g., Ethanol) anhydrous? q1->q2 Yes sol1 Use freshly prepared or commercial dry base. q1->sol1 No q3 Is stoichiometry correct? q2->q3 Yes sol2 Use absolute/anhydrous ethanol. Dry glassware. q2->sol2 No sol3 Use a slight excess of diethyl oxalate (1.1-1.2 eq). q3->sol3 No

Caption: Troubleshooting workflow for the Claisen condensation step.

Key Optimization Parameters:

  • Base: Sodium ethoxide (NaOEt) is the standard base. It must be anhydrous. Using older or improperly stored NaOEt can lead to failure. Preparing it in situ from sodium metal and absolute ethanol is a reliable method.

  • Solvent: The reaction must be conducted in an anhydrous solvent, typically absolute ethanol. Water will react with the strong base and can cause saponification of the ester.[5]

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of diethyl oxalate can help drive the reaction to completion.

  • Temperature: The reaction is often started at a lower temperature (0-5 °C) during the addition of reactants and then allowed to warm to room temperature or gently heated to ensure completion.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the pyrazole ring formation?

This reaction is a classic example of the Knorr pyrazole synthesis.[1][6] The mechanism involves two main stages:

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine molecule attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. For an unsymmetrical diketone like 4-(4-bromophenyl)-2,4-dioxobutanoic acid, this attack preferentially occurs at the more electrophilic ketone (adjacent to the bromophenyl group).

  • Intramolecular Cyclization and Dehydration: The remaining -NH₂ group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion. This forms a five-membered heterocyclic intermediate (a hydroxylpyrazolidine).[2] This intermediate is often unstable and readily loses a molecule of water, driven by the formation of the stable, aromatic pyrazole ring.

Q: Can I use a substituted hydrazine, like phenylhydrazine, in this synthesis?

Yes, but it will result in a different product and introduces the problem of regioselectivity. Using phenylhydrazine would produce 1-phenyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid and/or 1-phenyl-5-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid. The ratio of these two regioisomers depends on which carbonyl group the substituted nitrogen of the hydrazine initially attacks.[7] For synthesizing the title compound (an N-unsubstituted pyrazole), hydrazine hydrate or anhydrous hydrazine is the correct reagent.[3]

Q: My final product has a yellowish tint. Is this normal?

While the pure compound is often described as a white or off-white solid, a pale yellow color is common and not necessarily indicative of significant impurity.[3] It can result from trace amounts of oxidized or polymeric side products. If the melting point is sharp and within the expected range (e.g., 258-262 °C) and the NMR spectrum is clean, the color is generally acceptable.[8] If the color is intense, further purification by recrystallization, perhaps with a small amount of activated charcoal, can be performed.

Reference Experimental Protocol

This protocol is a representative synthesis based on common literature procedures.[3][9]

Part A: Synthesis of 4-(4-bromophenyl)-2,4-dioxobutanoic acid

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • Base Preparation: Under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.

  • Reaction: Cool the sodium ethoxide solution to 0-5 °C. Add a solution of 4-bromoacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise over 30 minutes.

  • Completion: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by pouring it into ice-cold dilute HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.

Part B: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude 4-(4-bromophenyl)-2,4-dioxobutanoic acid (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes with a drop of acetic acid).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Filter the solid precipitate and wash with cold ethanol. For higher purity, perform an acid-base extraction as described in the troubleshooting section or recrystallize from an appropriate solvent like ethanol. Dry the final product under vacuum.

References

Optimizing regioselectivity in Knorr pyrazole synthesis with unsymmetrical diketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling regioselectivity when working with unsymmetrical 1,3-dicarbonyl compounds. As Senior Application Scientists, we understand the nuances of this powerful reaction and have compiled this resource to help you navigate its complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common challenges and questions encountered during the Knorr pyrazole synthesis with unsymmetrical diketones.

Q1: My Knorr pyrazole synthesis with an unsymmetrical diketone is yielding a mixture of regioisomers. Why is this happening?

The formation of a regioisomeric mixture is a well-known challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[1] The reaction proceeds through the condensation of a hydrazine with the diketone.[2][3][4] With an unsymmetrical diketone, there are two non-equivalent carbonyl groups. The initial nucleophilic attack by the hydrazine can occur at either of these carbonyls, leading to two different intermediate pathways and ultimately, two distinct pyrazole regioisomers.[1][5] The final ratio of these isomers is determined by a delicate balance of several factors.[1]

Q2: What are the key factors that influence the regioselectivity of the Knorr pyrazole synthesis?

The regiochemical outcome is not governed by a single factor but rather a combination of electronic, steric, and reaction condition-dependent effects. Understanding and manipulating these can steer the reaction towards your desired isomer.[1][6]

  • Electronic Effects: The inherent electronic properties of the substituents on the 1,3-dicarbonyl are a primary determinant. The hydrazine will preferentially attack the more electrophilic carbonyl carbon.[7] For instance, a potent electron-withdrawing group (EWG) like a trifluoromethyl (-CF3) group will significantly increase the electrophilicity of the adjacent carbonyl, making it the preferred site of initial attack.[7][8]

  • Steric Hindrance: The size of the substituents on both the diketone and the hydrazine plays a crucial role.[5][7] A bulky group on the diketone can shield one of the carbonyls, directing the incoming hydrazine to the less sterically hindered carbonyl. Similarly, a bulky substituent on the hydrazine may also influence the approach to the diketone.

  • Reaction pH: The acidity or basicity of the reaction medium is a critical and often easily adjustable parameter.[1][7] Under acidic conditions, the hydrazine can be protonated, which can alter the relative nucleophilicity of its two nitrogen atoms, thereby influencing which nitrogen attacks first and which carbonyl is attacked.[5][7]

  • Solvent Choice: The solvent can have a profound impact on regioselectivity.[1] Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically favor the formation of one regioisomer.[7][9]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final product ratio.[10][11][12][13] Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.[13]

Q3: I have a 1,3-diketone with one aryl and one alkyl substituent. Which regioisomer should I expect to be major under standard conditions?

Generally, when reacting an unsymmetrical 1,3-diketone containing both an aryl and an alkyl group with a substituted hydrazine, the reaction tends to favor the regioisomer where the substituted nitrogen of the hydrazine is adjacent to the former alkyl-substituted carbonyl.[14] This is often attributed to the aryl group's ability to stabilize the intermediate through conjugation. However, this is a general trend and can be overridden by the other factors mentioned above.

Q4: How can I rationally design my experiment to favor a specific regioisomer?

Strategic experimental design is key. Consider the following workflow:

G cluster_0 Pre-synthesis Analysis cluster_1 Experimental Design cluster_2 Execution & Analysis A Analyze Diketone Substrate: Identify electronic (EWG/EDG) and steric differences. C Select Solvent: Start with a fluorinated alcohol (e.g., HFIP) for high selectivity. A->C B Analyze Hydrazine Substrate: Consider steric bulk on the substituent. B->C D Control pH: Acidic (e.g., acetic acid) vs. Neutral/Basic conditions. C->D E Set Temperature: Low temp for kinetic control, high temp for thermodynamic. D->E F Run Reaction & Monitor: Use TLC or LC-MS to track product formation. E->F G Isolate & Characterize: Column chromatography followed by NMR, MS to determine regioisomeric ratio. F->G G cluster_factors Influencing Factors A Unsymmetrical 1,3-Diketone + Substituted Hydrazine B Pathway A: Attack at Carbonyl 1 (e.g., less hindered/more electrophilic) A->B k1 C Pathway B: Attack at Carbonyl 2 (e.g., more hindered/less electrophilic) A->C k2 D Intermediate A B->D E Intermediate B C->E F Regioisomer 1 (Kinetic/Thermodynamic Product) D->F G Regioisomer 2 (Thermodynamic/Kinetic Product) E->G Sterics Sterics Sterics->B Electronics Electronics Electronics->B Solvent Solvent Solvent->A pH pH pH->A Temp Temp Temp->F Temp->G

References

Technical Support Center: A-Z Troubleshooting for Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for navigating the complexities of pyrazole N-alkylation. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yields and regioselectivity. Here, we dissect common experimental hurdles through a detailed question-and-answer format, grounding our advice in mechanistic principles and field-tested solutions.

Section 1: Core Issues in Pyrazole N-Alkylation - Low Conversion & Yield

One of the most frequent challenges in pyrazole N-alkylation is low to negligible conversion of the starting material. This section addresses the fundamental parameters that govern the success of this crucial synthetic transformation.

Q1: I'm observing very low or no yield of my desired N-alkylated pyrazole. What are the primary factors to investigate?

Low conversion in pyrazole N-alkylation is typically rooted in one or more of the following areas: inadequate deprotonation of the pyrazole nitrogen, poor reactivity of the alkylating agent, suboptimal solvent choice, or unfavorable reaction kinetics. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Conversion:

start Low Conversion Observed base Step 1: Evaluate the Base start->base Begin Troubleshooting alkylating_agent Step 2: Assess Alkylating Agent base->alkylating_agent Base is appropriate sub_base1 Is the base strong enough? (pKa of pyrazole ~14) base->sub_base1 sub_base2 Are conditions anhydrous? base->sub_base2 solvent Step 3: Re-evaluate Solvent alkylating_agent->solvent Agent is reactive sub_alkyl1 Is the leaving group effective? (I > Br > Cl > OTs) alkylating_agent->sub_alkyl1 conditions Step 4: Optimize Conditions solvent->conditions Solvent is suitable sub_solvent1 Are reactants soluble? solvent->sub_solvent1 success Improved Conversion conditions->success Optimization complete sub_conditions1 Is temperature optimal? conditions->sub_conditions1

A systematic troubleshooting workflow for low conversion.

1. Re-evaluation of the Base:

The cornerstone of this reaction is the deprotonation of the pyrazole's N-H bond to generate the nucleophilic pyrazolate anion. The choice of base is therefore critical.[1]

  • Strength: Ensure the base is sufficiently strong to deprotonate the pyrazole. Common and effective bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). For less reactive alkylating agents, a stronger base like NaH is often necessary.[1]

  • Anhydrous Conditions: Strong bases like NaH react violently with water. The presence of moisture will not only consume the base but also quench the generated pyrazolate anion. It is imperative that all solvents and reagents are rigorously dried.[1]

  • Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, in practice, a slight excess of the base (e.g., 1.1-1.5 equivalents) can be beneficial to drive the deprotonation to completion.[1]

2. Assessment of the Alkylating Agent:

The structure and properties of the alkylating agent (R-X) directly influence its reactivity.

  • Leaving Group Ability: The rate of the SN2 reaction is highly dependent on the quality of the leaving group (X). The general reactivity trend is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride with sluggish results, consider switching to the analogous bromide or iodide.[1]

  • Steric Hindrance: Highly branched or bulky alkylating agents can significantly slow down the reaction due to steric hindrance, impeding the approach of the pyrazolate nucleophile.[2][3] If possible, opt for a less sterically demanding electrophile.

  • Electronic Effects: Electron-withdrawing groups on the alkylating agent can deactivate it towards nucleophilic attack. For instance, a nitro-substituted benzhydryl imidate showed poor reactivity due to the difficulty in forming a carbocation intermediate.[2][3]

3. Solvent Selection:

The solvent plays a multifaceted role, influencing solubility, reaction rate, and even regioselectivity.

  • Solubility: Poor solubility of either the pyrazole starting material or the base can severely limit the reaction rate. If you observe poor solubility, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be highly effective.[1]

  • Polarity: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they can solvate the cation of the base, leaving the pyrazolate anion more "naked" and therefore more nucleophilic, which accelerates the reaction.

4. Reaction Conditions:

  • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or reflux), while monitoring for potential side product formation.

  • Reaction Time: Low conversion may simply be a matter of insufficient reaction time. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 2: Navigating Regioselectivity - The N1 vs. N2 Challenge

For unsymmetrically substituted pyrazoles, a common and often frustrating issue is the formation of a mixture of N1 and N2 alkylated regioisomers. Controlling the site of alkylation is paramount for the synthesis of specific target molecules.

Q2: My reaction produces a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Achieving high regioselectivity in pyrazole N-alkylation is a nuanced task that hinges on a delicate interplay of steric, electronic, and reaction condition-based factors.[4] The two nitrogen atoms in the pyrazole ring, while adjacent, often present distinct steric and electronic environments that can be exploited.[4][5][6]

Key Factors Controlling Regioselectivity:

regioselectivity Regioselectivity (N1 vs. N2) sterics Steric Effects regioselectivity->sterics electronics Electronic Effects regioselectivity->electronics conditions Reaction Conditions regioselectivity->conditions sub_sterics1 Bulky groups on pyrazole (C3/C5) direct to less hindered N sterics->sub_sterics1 sub_sterics2 Bulky alkylating agent favors less hindered N sterics->sub_sterics2 sub_electronics EWG/EDG on pyrazole alters N nucleophilicity electronics->sub_electronics sub_conditions1 Base/Counter-ion (e.g., K⁺ vs. Na⁺) conditions->sub_conditions1 sub_conditions2 Solvent Polarity conditions->sub_conditions2 sub_conditions3 Catalyst (e.g., MgBr₂ for N2) conditions->sub_conditions3

Factors influencing N-alkylation regioselectivity.

Strategic Approaches to Control Regioselectivity:

  • Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered by adjacent substituents (at the C3 or C5 positions).[2][3][4] Similarly, using a bulkier alkylating agent can amplify this effect, further favoring attack at the more accessible nitrogen.[1]

  • Choice of Base and Solvent System: The combination of base and solvent can have a profound impact. For instance, using potassium carbonate (K₂CO₃) in DMSO is a well-established method for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[1][7] Conversely, different bases can sometimes lead to the opposite regioselectivity.[5][6] The use of NaH in THF is another common system favoring N1-alkylation.[1]

Base/Solvent SystemPredominant IsomerRationale
K₂CO₃ in DMSO N1-AlkylationThe K⁺ cation coordinates with the more sterically accessible N1, directing alkylation.
NaH in THF N1-AlkylationFavors alkylation at the less hindered nitrogen.
MgBr₂ (catalyst) N2-AlkylationThe magnesium catalyst coordinates to favor the formation of the N2-alkylated product.[8]
  • Catalyst-Directed Alkylation: The use of specific catalysts can override inherent steric or electronic preferences. A notable example is the use of magnesium-based catalysts, such as MgBr₂, which has been shown to provide high regioselectivity for the N2-alkylation of 3-substituted pyrazoles.[8]

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms. While often secondary to steric effects, this can be a contributing factor.[5][6]

Section 3: Experimental Protocols

Here, we provide standardized, step-by-step protocols for common N-alkylation procedures discussed in this guide.

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃ in DMSO

This protocol is a robust starting point for achieving N1-alkylation, particularly for 3-substituted pyrazoles.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and dimethyl sulfoxide (DMSO) to create a solution or suspension with a concentration of approximately 0.1-0.5 M.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N2-Selective Alkylation using a Magnesium Catalyst

This method is designed to favor the formation of the N2-alkylated isomer.[8]

  • Preparation: In an inert atmosphere glovebox, charge a vial with the 3-substituted pyrazole (1.0 eq.) and magnesium bromide (MgBr₂, 0.2 eq.).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) followed by the alkylating agent (e.g., α-bromoacetamide, 2.0 eq.).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.1 eq.) dropwise at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) in methanol. Concentrate the mixture to dryness.

  • Extraction and Purification: Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate, 4x). The crude product is then purified by silica gel chromatography.

References

Preventing decarboxylation of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Decarboxylation During Synthetic Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of decarboxylation during chemical reactions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound undergoing decarboxylation?

A1: Decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂), is a common thermal decomposition pathway for many carboxylic acids. For heteroaromatic carboxylic acids like your pyrazole derivative, this process can be particularly facile under certain conditions. The stability of the resulting carbanion or zwitterionic intermediate after the loss of CO₂ is a key driving force. Factors such as elevated temperatures, the presence of certain metal catalysts (e.g., copper), and acidic or basic conditions can significantly promote this unwanted side reaction.[1][2][3][4]

Q2: What is the general mechanism of decarboxylation for pyrazole-5-carboxylic acids?

A2: The decarboxylation of pyrazole-5-carboxylic acids often proceeds through a zwitterionic intermediate. The pyrazole ring's nitrogen atoms can facilitate the departure of the carboxyl group. The reaction is typically initiated by heat, which provides the activation energy for the C-C bond cleavage. The stability of the resulting pyrazole anion at the 5-position influences the rate of decarboxylation.

Q3: At what temperatures should I be concerned about decarboxylation?

A3: While the exact temperature for the onset of significant decarboxylation is substrate-specific, for many pyrazole carboxylic acids, temperatures above 80-100°C can be problematic, especially during prolonged reaction times.[2][3][4] Some highly activated or metal-catalyzed decarboxylations can even occur at lower temperatures. It is crucial to monitor your reactions closely and aim for the lowest effective temperature.

Q4: Can the pH of my reaction medium influence decarboxylation?

A4: Yes, both acidic and basic conditions can catalyze the decarboxylation of certain heteroaromatic carboxylic acids.[2][3][4] Under acidic conditions, protonation of the pyrazole ring can increase its electron-withdrawing nature, potentially stabilizing the transition state for decarboxylation. In basic media, the formation of the carboxylate anion can, in some cases, facilitate the elimination of CO₂. Therefore, maintaining a neutral or near-neutral pH is often advisable if compatible with your desired reaction.

Troubleshooting Guide: Preventing Decarboxylation

This section addresses specific issues you might encounter and provides actionable solutions to mitigate unwanted decarboxylation of this compound.

Problem 1: Low yield of desired product and isolation of the decarboxylated pyrazole.

Primary Suspect: The reaction temperature is too high.

Troubleshooting Steps:

  • Temperature Optimization: Methodically lower the reaction temperature in 10°C increments to find the minimum temperature at which the desired reaction proceeds at an acceptable rate. Many modern coupling reactions can be performed at room temperature or even cooler.[5]

  • Alternative Activation Methods: If you are performing a reaction that typically requires heat (e.g., amide bond formation), consider using a more reactive coupling agent that allows for lower reaction temperatures.

  • Microwave Irradiation: While microwave heating can accelerate reactions, it can also rapidly induce decarboxylation.[3][4] If using a microwave reactor, carefully screen reaction times and temperatures.

Problem 2: Decarboxylation occurs even at moderate temperatures, especially during amide or ester coupling reactions.

Primary Suspect: The method of carboxylic acid activation is promoting decarboxylation.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) can sometimes require elevated temperatures.[6] Consider using modern uronium or phosphonium-based coupling reagents such as HATU, HBTU, or COMU, which are highly efficient at room temperature.[7]

  • In Situ Activation: Instead of pre-activating the carboxylic acid, which can lead to a build-up of a potentially unstable activated intermediate, perform the activation in situ in the presence of the nucleophile (e.g., the amine for an amide coupling).

  • Enzymatic Catalysis: For certain applications, enzymatic methods for amide bond formation using lipases like Candida antarctica lipase B (CALB) can be extremely mild and effective, proceeding at or near room temperature and neutral pH, thus avoiding decarboxylation.[8]

Problem 3: The decarboxylated byproduct is consistently observed across various reaction conditions.

Primary Suspect: The inherent instability of the molecule under the required reaction conditions necessitates a protective group strategy.

Troubleshooting Steps:

  • Protect the Carboxylic Acid: The most direct way to prevent decarboxylation is to protect the carboxylic acid functional group, typically as an ester (e.g., methyl, ethyl, or t-butyl ester).[9] This protected compound can then be subjected to other desired reactions on the pyrazole ring. The ester can be subsequently hydrolyzed under mild conditions to regenerate the carboxylic acid.

  • Protect the Pyrazole Nitrogen: In some cases, the reactivity of the pyrazole ring itself can contribute to the instability of the carboxylic acid. Protecting the N-H of the pyrazole ring with a suitable protecting group (e.g., a tetrahydropyranyl (THP) group) can alter the electronic properties of the ring and potentially increase the stability of the C5-carboxyl group.[10] This protecting group can be removed under acidic conditions.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting the decarboxylation of this compound.

G start Start: Decarboxylation Observed temp Is Reaction Temperature > 80°C? start->temp lower_temp Solution: Lower Temperature (e.g., 0°C to RT) temp->lower_temp Yes activation Is an activating agent used for amide/ester coupling? temp->activation No protect Is decarboxylation still a major issue? lower_temp->protect change_reagent Solution: Use a low-temp coupling reagent (HATU, COMU) activation->change_reagent Yes activation->protect No change_reagent->protect protect_acid Solution: Protect the carboxylic acid as an ester protect->protect_acid Yes end Problem Resolved protect->end No protect_acid->end G cluster_0 Pyrazole-5-carboxylic Acid cluster_1 Transition State cluster_2 Products start Start Molecule ts Zwitterionic Intermediate (Unstable) start->ts Heat (Δ) co2 CO₂ ts->co2 product Decarboxylated Pyrazole ts->product

References

How to remove hydrazine impurities from pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of pyrazole derivatives: the removal of residual hydrazine. Hydrazine and its derivatives are common reagents in pyrazole synthesis, most notably in the Knorr pyrazole synthesis and related condensation reactions.[1][2][3][4][5] However, due to their toxicity and potential to interfere with subsequent reactions or biological assays, complete removal from the final product is imperative.[6][7]

This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, remove, and quantify hydrazine impurities, ensuring the integrity and purity of your pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual hydrazine from my pyrazole product?

Hydrazine is highly toxic, corrosive, and a potential carcinogen.[8][9] Its presence, even in trace amounts, can compromise the results of biological assays and represents a significant safety hazard. Furthermore, as a reactive nucleophile, residual hydrazine can lead to the formation of unwanted side products during storage or subsequent synthetic steps, impacting product stability and purity. Regulatory guidelines for pharmaceutical compounds have stringent limits on genotoxic impurities like hydrazine, often in the parts-per-million (ppm) range.[7]

Q2: What are the primary sources of hydrazine impurities in my reaction?

The most common source is the use of excess hydrazine or hydrazine hydrate during the cyclocondensation reaction to drive it to completion.[10] In some cases, side reactions or incomplete conversion can also lead to hydrazine-related impurities that are structurally similar to the starting material.

Q3: What are the general strategies for removing hydrazine?

The strategies can be broadly categorized into three areas:

  • Quenching/Derivatization: Chemically converting the excess hydrazine into a new, more easily removable compound.

  • Purification: Leveraging differences in physicochemical properties (e.g., solubility, volatility, polarity) between the pyrazole product and hydrazine to separate them.

  • Analytical Verification: Employing sensitive analytical techniques to confirm the absence of hydrazine in the final product.

Q4: How can I detect if hydrazine is present in my purified product?

Several analytical methods can be used. For trace-level detection, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are standard.[6][11] These methods often involve a derivatization step to improve detection, for example, by reacting hydrazine with acetone to form the more volatile and less polar acetone azine for GC analysis.[7] Spectrophotometric methods can also be employed for quantification.[11]

Troubleshooting Guides

This section addresses specific experimental challenges with detailed, actionable protocols.

Issue 1: My crude product shows significant hydrazine content post-reaction.

This is the most common scenario. The goal is to remove the bulk of the excess hydrazine before proceeding with fine purification like column chromatography.

Below is a decision-making workflow for selecting an appropriate removal strategy.

G start Hydrazine Impurity Detected in Crude Product product_sol Is the pyrazole product soluble in a water-immiscible organic solvent (e.g., DCM, EtOAc)? start->product_sol product_precip Can the product be precipitated or crystallized? product_sol->product_precip  No   extraction Perform Acid-Base Extraction product_sol->extraction  Yes   quench_extract Perform Chemical Quench then Aqueous Extraction product_precip->quench_extract  No   crystallize Perform Recrystallization or Precipitation product_precip->crystallize  Yes   product_volatile Are the product and hydrazine sufficiently different in volatility? distill Perform Azeotropic Distillation product_volatile->distill  Yes   chromatography Proceed to Chromatography / Advanced Purification product_volatile->chromatography  No   quench_extract->product_volatile

Caption: Decision tree for initial hydrazine removal.

Principle: This method exploits the basicity of hydrazine. By washing the organic solution of your product with a dilute acid, hydrazine is protonated to form a hydrazinium salt (N₂H₅⁺), which is highly soluble in the aqueous phase and can be easily separated.

Experimental Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the acid wash 2-3 times to ensure complete removal.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Causality: The protonation of basic hydrazine (pKa ~8.1) dramatically increases its polarity and water solubility, partitioning it out of the organic phase where the typically less polar pyrazole product remains.[10]

Principle: Excess hydrazine can be reacted with a simple ketone, like acetone, to form a hydrazone or an azine.[12] Acetone azine is generally less polar and more volatile than hydrazine, and often more easily separated from the desired pyrazole product by extraction or chromatography.

Experimental Protocol:

  • After the pyrazole synthesis is complete, cool the reaction mixture to room temperature.

  • Slowly add a 2-5 fold molar excess of acetone relative to the initial amount of hydrazine used. A slight exotherm may be observed.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete reaction with the hydrazine.

  • Remove the reaction solvent and excess acetone in vacuo.

  • Proceed with a standard aqueous workup and extraction as described in Method A . The acetone azine byproduct will typically partition into the organic layer but can often be removed during subsequent chromatography or recrystallization.

Principle: For reactions where the product is a high-boiling solid or oil, azeotropic distillation can be used to remove excess hydrazine hydrate. Hydrazine forms an azeotrope with certain organic solvents like xylene, allowing it to be removed at a lower temperature than its boiling point.[13]

Experimental Protocol:

  • Concentrate the crude reaction mixture to remove the primary solvent (e.g., ethanol).

  • Add a high-boiling solvent that forms an azeotrope with hydrazine, such as xylene or toluene.

  • Set up a distillation apparatus (e.g., Dean-Stark trap).

  • Heat the mixture to reflux. The water/hydrazine-solvent azeotrope will distill off.

  • Continue the distillation until no more water/hydrazine is collected.

  • Cool the mixture and concentrate in vacuo to remove the azeotroping solvent. The crude product is now ready for further purification.

Note: This method should be performed in a well-ventilated fume hood due to the use of toxic reagents at high temperatures.

Issue 2: How can I purify my pyrazole if it is water-soluble or an oil that is difficult to crystallize?

When standard extraction and crystallization fail, more advanced techniques are required.

Principle: Many pyrazoles, being weakly basic, can form stable, crystalline salts with strong acids. This process can selectively precipitate the pyrazole product, leaving hydrazine and other non-basic impurities in the solution.[14]

Experimental Protocol:

  • After a preliminary workup to remove the bulk of hydrazine, dissolve the crude pyrazole product in a suitable organic solvent (e.g., isopropanol, ethanol, or ether).

  • Slowly add a solution of a strong acid (e.g., HCl in isopropanol, or sulfuric acid) dropwise while stirring.

  • Observe for the formation of a precipitate. If no solid forms immediately, you may need to cool the solution in an ice bath or scratch the inside of the flask.

  • Once precipitation is complete, collect the solid salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any entrained impurities.

  • The pure pyrazole free base can be regenerated by dissolving the salt in water and neutralizing with a base (e.g., NaOH or NaHCO₃), followed by extraction into an organic solvent.

Issue 3: How do I confirm that my final product is free of hydrazine?

Visual confirmation (e.g., a single spot on TLC) is insufficient. Quantitative analysis is necessary to meet pharmaceutical standards.

Principle: Direct analysis of hydrazine by GC can be difficult due to its high polarity and reactivity.[11] Derivatizing hydrazine with acetone to form the more stable and volatile acetone azine allows for reliable quantification using a standard GC with a Flame Ionization Detector (FID).[7]

Sample Preparation Protocol:

  • Accurately weigh approximately 100 mg of your final pyrazole product into a GC vial.

  • Add 1 mL of a diluent solution, which also serves as the derivatizing agent. A common solution is acetone containing a small amount of acid (e.g., 0.1% formic acid) to catalyze the reaction.[7]

  • Add an internal standard if desired for precise quantification.

  • Cap the vial and vortex. Allow it to stand for at least 15 minutes at room temperature to ensure complete derivatization.

  • The sample is now ready for injection into the GC.

Typical GC Conditions:

  • Column: DB-624 or similar mid-polarity column[7]

  • Injector Temp: 200 °C

  • Detector (FID) Temp: 280 °C

  • Oven Program: Start at a low temperature (e.g., 95 °C) and ramp up.

  • Carrier Gas: Helium[7]

A calibration curve should be prepared using known concentrations of hydrazine (derivatized in the same manner) to accurately quantify the amount in your sample. The limit of detection for this method can be in the low ppm range.

| Comparison of Hydrazine Removal Techniques | | | | | | :--- | :--- | :--- | :--- | | Method | Principle | Best For | Advantages | Disadvantages | | Acid-Base Extraction | Partitioning based on solubility | Water-insoluble pyrazoles | Fast, effective for bulk removal, uses common lab reagents. | Not suitable for water-soluble or acidic/basic pyrazoles. | | Chemical Quenching | Conversion to a new compound | General purpose, especially when extraction is difficult. | Irreversibly removes hydrazine; can make subsequent purification easier. | Introduces a new impurity (the quenched product) that must be removed. | | Azeotropic Distillation | Separation by volatility | High-boiling, thermally stable products. | Effective for removing water and volatile impurities simultaneously.[13] | Not suitable for thermally sensitive products; requires high temperatures. | | Salt Formation | Selective precipitation | Basic pyrazoles that form stable, crystalline salts.[14] | Can yield very high purity product; separates from non-basic impurities. | Requires an additional step to regenerate the free base; not all pyrazoles form salts easily. |

References

Technical Support Center: Pyrazole Compound Stability in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide addresses the critical, yet often overlooked, issue of pyrazole compound stability in dimethyl sulfoxide (DMSO) solutions. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their wide range of biological activities.[1][2] DMSO is the solvent of choice for high-throughput screening and compound storage due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4]

However, the combination of these two components can introduce significant experimental variability. The perceived inertness of DMSO can be misleading; it is a reactive, hygroscopic solvent that can promote the degradation of sensitive compounds under common laboratory storage and handling conditions. This guide provides in-depth, field-proven insights into why pyrazole compounds can exhibit instability in DMSO and offers robust troubleshooting strategies and validation protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of pyrazole compounds in DMSO.

Q1: What are the primary factors that cause pyrazole compounds to degrade in DMSO solution?

A1: Several factors can contribute to the degradation of pyrazole compounds in DMSO:

  • Oxidation: The pyrazole ring, especially when substituted with electron-donating groups or other sensitive moieties like hydrazines, can be susceptible to oxidation.[5][6] This can be initiated by atmospheric oxygen, which is more soluble in DMSO than in aqueous solutions, or catalyzed by trace metal impurities.

  • Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] This absorbed water can lead to the hydrolysis of sensitive functional groups on the pyrazole scaffold, such as esters or amides, particularly if the solution is not stored under dry conditions.[8][9]

  • Light Exposure: Some pyrazole derivatives are photosensitive and can undergo photodegradation when exposed to UV or even high-intensity visible light.[5][8] This is a critical factor for compounds stored in clear vials or plates on a lab bench.

  • DMSO's Own Decomposition: Under certain conditions, such as the presence of acid or base catalysts, DMSO itself can decompose.[3][10] This can generate reactive species that may interact with the dissolved pyrazole compound.

Q2: How can I visually identify if my pyrazole-DMSO stock solution has degraded?

A2: While analytical confirmation is essential, visual cues can be the first sign of a problem. Look for:

  • Color Change: A solution that was initially colorless or pale yellow turning to a darker yellow or brown is a common indicator of oxidation or other degradation pathways.[5][6]

  • Precipitation: The appearance of solid material in a solution that was previously clear can indicate that the compound has degraded into a less soluble product or that moisture absorption has reduced the solvent's solvating power, causing the compound to crash out.[7]

  • Changes in Solubility: If a previously soluble compound is now difficult to redissolve after a freeze-thaw cycle, it may suggest degradation or hydrate formation due to moisture.[5]

Q3: What are the ideal storage conditions for pyrazole-DMSO stock solutions to ensure long-term stability?

A3: The stability of any given compound is unique, but best practices can significantly extend the shelf-life of your stock solutions. For long-term storage, it is generally recommended to dissolve the compound in a dry, aprotic solvent like high-purity anhydrous DMSO and store it at low temperatures (e.g., -20°C or -80°C).[5][8]

ConditionSolid Compound StorageDMSO Solution StorageRationale
Temperature 2-8°C (short-term), -20°C (long-term)-20°C or -80°C Reduces the rate of chemical degradation.[5]
Atmosphere Tightly sealed containerStore under an inert atmosphere (Argon or Nitrogen) Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[7][8]
Light Store in amber vials or protect from lightStore in amber vials or use foil-wrapped plates/tubes Prevents light-induced degradation for photosensitive compounds.[5][8]
Container Tightly sealed glass vial (PTFE-lined cap)Glass vials with PTFE-lined caps or high-quality polypropylene plates Prevents solvent evaporation, moisture ingress, and reaction with container materials.[5][11]

Q4: Are freeze-thaw cycles a major concern for pyrazole stability in DMSO?

A4: Freeze-thaw cycles can be problematic, but the primary culprit is often moisture absorbed by the DMSO.[7] When a "wet" DMSO solution freezes, pure DMSO freezes first, concentrating the compound and water into a liquid phase where degradation can accelerate. The water can also freeze into ice crystals, potentially causing the compound to precipitate. Studies have shown that for many compounds, freeze-thaw cycles in dry DMSO under an inert atmosphere do not cause significant degradation.[11][12] To mitigate risk, it is best to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide: From Inconsistent Data to Actionable Solutions

This section provides a logical framework for diagnosing and solving stability-related issues encountered during your experiments.

Scenario 1: My biological assay results are inconsistent or show a loss of potency over time.

Inconsistent results are a classic sign of compound instability. Before questioning the assay itself, validate the integrity of your test compound.

G start Inconsistent Assay Results / Loss of Potency check_purity 1. Analyze Current Stock Solution (HPLC/LC-MS) start->check_purity is_pure Is Purity >95% and as expected? check_purity->is_pure prepare_fresh 2. Prepare Fresh Stock from Solid is_pure->prepare_fresh Yes degraded_stock Stock is Degraded. Discard and prepare fresh. is_pure->degraded_stock No re_assay 3. Re-run Assay with Fresh Stock prepare_fresh->re_assay results_ok Are results now consistent? re_assay->results_ok problem_solved Problem Solved: Original stock degraded. Implement improved storage protocols. results_ok->problem_solved Yes other_issue Issue is likely with assay protocol, reagents, or biological system. results_ok->other_issue No degraded_stock->prepare_fresh G cluster_0 Potential Degradation Pathways in DMSO pyrazole Generic Pyrazole (Parent Compound) oxidation Oxidation (+16 Da) - N-oxides - Hydroxylated species pyrazole->oxidation O₂ / Light hydrolysis Hydrolysis (+H₂O, -R') (for ester/amide analogs) - Carboxylic acid formation pyrazole->hydrolysis H₂O (from air) dmso_adduct DMSO Adducts/ Decomposition - Complex, variable mass - e.g., +CH₃S pyrazole->dmso_adduct Acid/Base/Heat

References

Overcoming poor regioselectivity in 1,3-dipolar cycloadditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Poor Regioselectivity in 1,3-Dipolar Cycloadditions for Pyrazole Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support guide for the regioselective synthesis of pyrazoles. This resource is designed to provide field-proven insights and actionable troubleshooting strategies to address one of the most common challenges in this area of heterocyclic chemistry: controlling the formation of regioisomers. Pyrazole scaffolds are pivotal in pharmaceuticals and agrochemicals, making the efficient, selective synthesis of the correct isomer a critical objective.[1][2] This guide moves beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to diagnose and solve issues in your own experiments.

Core Principles: Why Does Regioselectivity Go Wrong?

Before troubleshooting, it's crucial to understand the mechanism. The regioselectivity of a 1,3-dipolar cycloaddition is primarily governed by the electronic and steric properties of the 1,3-dipole (e.g., a nitrile imine or diazoalkane) and the dipolarophile (e.g., an alkyne or alkene). The outcome is determined by which termini of the two reactants align in the transition state, a preference dictated by Frontier Molecular Orbital (FMO) theory.[3][4]

In essence, the reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is controlled by the orbital coefficients; the termini with the largest coefficients on the interacting HOMO and LUMO will preferentially form a bond.[5][6] An imbalance in these interactions, or competing steric influences, leads to poor selectivity.

FMO_Theory FMO control of regioselectivity. cluster_reactants Reactants cluster_path_A Pathway A cluster_path_B Pathway B Dipole Dipole TS_A Transition State A Dipole->TS_A TS_B Transition State B Dipole->TS_B Dipolarophile Dipolarophile Product_A Regioisomer A Product_B Regioisomer B

Caption: FMO interactions dictate the two possible cycloaddition pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction produces a nearly 1:1 mixture of regioisomers. How can I favor the formation of one product?

A 1:1 mixture indicates that the energy barriers for the two competing transition states are nearly identical. To resolve this, you must introduce factors that preferentially stabilize one transition state over the other.

Causality & Solution:

  • Amplify Electronic Bias: The most direct approach is to modify the electronic nature of your substrates. The reaction rate and selectivity are sensitive to the HOMO-LUMO energy gap.[4][7]

    • Strategy: If your dipolarophile is an alkyne, install a strong electron-withdrawing group (EWG) like an ester or sulfone, or an electron-donating group (EDG) like an ether or silyl group. This creates a more polarized π-system, leading to a larger difference in the orbital coefficients at the two carbons and favoring one mode of addition. The same logic applies to the 1,3-dipole.

    • Self-Validation: Run a small-scale test reaction with the modified substrate. A significant deviation from the 1:1 ratio confirms that electronic factors are now dominating the regiochemical outcome.

  • Introduce Steric Hindrance: If electronic modifications are not feasible, leveraging sterics is a powerful alternative. Bulky groups can physically block one of the two possible cycloaddition pathways.[8][9]

    • Strategy: Introduce a sterically demanding group (e.g., tert-butyl, triisopropylsilyl (TIPS)) on either the dipole or dipolarophile, positioned to disfavor the transition state leading to the undesired isomer.

    • Self-Validation: The formation of a single major regioisomer, which can be confirmed by 2D NMR (NOESY) to establish the spatial relationship between substituents, validates this approach.

  • Change the Solvent: The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the two charged transition states.

    • Strategy: Switch from standard non-polar solvents (like toluene or THF) to highly polar or specialized solvents. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are particularly effective at improving regioselectivity, often dramatically.[10][11] This is attributed to their ability to form strong hydrogen bonds, which can selectively stabilize one transition state.[10][11]

    • Self-Validation: A significant change in the product ratio upon solvent modification is a clear indicator of success. See the table below for typical effects.

Table 1: Effect of Solvent on Regioisomeric Ratio for a Model Reaction

Solvent Dielectric Constant (ε) Regioisomeric Ratio (A:B) Reference
Toluene 2.4 ~1.5 : 1 [12]
THF 7.6 ~2 : 1 [10]
Ethanol (EtOH) 24.6 ~5 : 1 [11]
TFE 26.7 ~5.7 : 1 [10]

| HFIP | 16.7 | >32 : 1 |[10] |

Q2: The reaction is selective, but I'm consistently isolating the wrong regioisomer. How can I reverse the outcome?

Obtaining the undesired isomer indicates that the inherent electronic and steric factors of your substrates favor the wrong pathway. Reversing this requires more decisive intervention.

Causality & Solution:

  • Catalysis: Introducing a catalyst is a primary strategy for altering the reaction pathway.

    • Lewis/Brønsted Acid Catalysis: An acid can coordinate to one of the reactants, altering its electronic properties and LUMO energy. This can reverse the polarity of the reaction and favor the opposite regioisomer.

    • Metal Catalysis: Transition metals (e.g., copper, ruthenium) can be used to generate metal-bound intermediates (like metal carbenes from diazo compounds) that exhibit completely different reactivity and selectivity profiles compared to the thermal reaction.[1][13] Copper-catalyzed azide-alkyne cycloadditions (CuAAC), for instance, famously yield 1,4-disubstituted triazoles, whereas the thermal reaction gives a mixture.[14] A similar principle can be applied to pyrazole synthesis.

    • Self-Validation: Successful reversal of selectivity is definitive proof. Ensure you perform a control reaction without the catalyst to confirm it is responsible for the new outcome.

  • Temperature Control: Regioselectivity can sometimes be temperature-dependent. One isomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable, favored at higher temperatures).[15]

    • Strategy: Run the reaction at a range of temperatures (e.g., -20 °C, room temperature, 80 °C) and analyze the product ratio. This can reveal whether the reaction is under kinetic or thermodynamic control.

    • Self-Validation: If the regioisomeric ratio inverts or significantly changes with temperature, you have identified a controllable parameter to favor your desired product.

Troubleshooting_Workflow Troubleshooting workflow for regioselectivity. cluster_1_to_1 Strategy for 1:1 Mixtures cluster_wrong_isomer Strategy for Wrong Isomer start Start: Poor Regioselectivity q_ratio What is the product ratio? start->q_ratio is_1_to_1 ~1:1 Mixture q_ratio->is_1_to_1 is_wrong_isomer Wrong Isomer is Major q_ratio->is_wrong_isomer mod_electronics Modify Substrate Electronics (EWG/EDG) is_1_to_1->mod_electronics use_catalyst Introduce Catalyst (Lewis/Metal) is_wrong_isomer->use_catalyst mod_sterics Introduce Steric Bulk mod_electronics->mod_sterics mod_solvent Screen Solvents (e.g., TFE, HFIP) mod_sterics->mod_solvent end End: Desired Regioisomer mod_solvent->end mod_temp Vary Reaction Temperature use_catalyst->mod_temp use_dg Use a Directing Group mod_temp->use_dg use_dg->end

Caption: A logical workflow for addressing poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What exactly are Type I, II, and III cycloadditions, and how do they relate to my experiment?

This classification, based on FMO theory, helps predict reactivity based on the relative energies of the reactant orbitals.[6]

  • Type I (Normal Electron Demand): The HOMO of the dipole is closer in energy to the LUMO of the dipolarophile (HOMOdipole-LUMOdipolarophile). This is the dominant interaction and is accelerated by electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile.[3]

  • Type II: The HOMO and LUMO energies of both components are roughly equidistant, meaning both HOMOdipole-LUMOdipolarophile and HOMOdipolarophile-LUMOdipole interactions are significant. This can often lead to poor regioselectivity.

  • Type III (Inverse Electron Demand): The HOMO of the dipolarophile is closer in energy to the LUMO of the dipole (HOMOdipolarophile-LUMOdipole). This interaction is accelerated by electron-withdrawing groups on the dipole and electron-donating groups on the dipolarophile.[3]

Understanding which type your reaction is can guide your choice of substituents to improve selectivity.

Q2: Can I use computational chemistry to predict the outcome before running the reaction?

Yes, absolutely. Computational methods, particularly Density Functional Theory (DFT), are powerful predictive tools.[5] By calculating the energies of the two possible transition states, you can predict which regioisomer will be favored kinetically. The difference in activation energies (ΔΔG‡) can even provide a reasonable estimate of the expected product ratio. This in silico screening can save significant lab time and resources.

Q3: Are there "directing groups" that can guarantee a specific regiochemical outcome?

Yes, certain functional groups can be installed on a substrate to force a specific regioselectivity, after which they can potentially be removed. For example, a novel base-mediated cycloaddition using 2-alkynyl-1,3-dithianes and sydnones achieves excellent regioselectivity by exploiting the unique electronic properties and reactivity of the dithianyl group.[1][16] Similarly, tosylhydrazones are often used to generate nitrile imine dipoles in situ under conditions that lead to high regioselectivity in the subsequent cycloaddition.[17][18]

Key Experimental Protocols

Protocol 1: Solvent Screening for Regioselectivity Optimization

This protocol provides a general workflow for testing the effect of different solvents on the regioselectivity of a 1,3-dipolar cycloaddition.

  • Setup: Arrange a series of identical reaction vials, each with a stir bar. Ensure all glassware is dry.

  • Reagent Preparation: Prepare stock solutions of your 1,3-dipole precursor and your dipolarophile in a volatile solvent (e.g., DCM) to ensure accurate dispensing.

  • Solvent Addition: To each vial, add 1.0 mL of the solvent to be tested (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: EtOH, Vial 4: TFE, Vial 5: HFIP).

  • Reactant Addition: Add the dipolarophile (1.0 eq) to each vial. Begin stirring. Then, add the 1,3-dipole precursor (1.1 eq). If the dipole is generated in situ (e.g., from a hydrazonyl chloride with a base), add the base (e.g., triethylamine, 1.5 eq) last.

  • Reaction: Stir all reactions at a consistent temperature (e.g., room temperature or 50 °C) for a set period (e.g., 12 hours).

  • Workup: Quench the reactions if necessary. Remove the solvent from each vial under reduced pressure.

  • Analysis: Dissolve the crude residue from each vial in a deuterated solvent (e.g., CDCl₃). Analyze by ¹H NMR. Identify unique, well-resolved peaks corresponding to each regioisomer. Calculate the ratio of the two isomers by integrating these peaks. LC-MS can also be used for quantification.

  • Validation: The solvent that provides the highest ratio of the desired regioisomer is selected for larger-scale synthesis.

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the this compound core, a promising starting point for the development of novel therapeutic agents.[4] By exploring the impact of systematic structural modifications, we aim to provide a predictive framework for designing more potent and selective compounds.

The this compound Scaffold: A Privileged Structure

The this compound molecule integrates several key features that contribute to its pharmacological potential. The pyrazole ring is a bioisostere for other aromatic and heterocyclic systems and is capable of engaging in various non-covalent interactions with biological targets. The 4-bromophenyl group can occupy hydrophobic pockets within target proteins, and the bromine atom can act as a hydrogen bond acceptor or participate in halogen bonding. The carboxylic acid moiety provides a key interaction point, often acting as a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within an active site.

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through several established routes. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following is a representative experimental protocol for the synthesis of the parent scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(4-bromophenyl)-2,4-dioxobutanoic acid. This intermediate can be prepared via a Claisen condensation between 4-bromoacetophenone and diethyl oxalate.[5]

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add 4-bromoacetophenone and diethyl oxalate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the crude 4-(4-bromophenyl)-2,4-dioxobutanoic acid. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Cyclization to form the pyrazole ring. The synthesized dicarbonyl compound is then cyclized using hydrazine hydrate.

  • Dissolve 4-(4-bromophenyl)-2,4-dioxobutanoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain this compound.

This general procedure can be adapted to synthesize a variety of analogs by using substituted hydrazines in the cyclization step or by starting with different substituted acetophenones.

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Bromoacetophenone 4-Bromoacetophenone Claisen Condensation Claisen Condensation 4-Bromoacetophenone->Claisen Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Claisen Condensation Hydrazine Hydrate Hydrazine Hydrate Cyclization Cyclization Hydrazine Hydrate->Cyclization 4-(4-bromophenyl)-2,4-dioxobutanoic acid 4-(4-bromophenyl)-2,4-dioxobutanoic acid Claisen Condensation->4-(4-bromophenyl)-2,4-dioxobutanoic acid 4-(4-bromophenyl)-2,4-dioxobutanoic acid->Cyclization This compound This compound Cyclization->this compound

Caption: General synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at different positions of the this compound scaffold on biological activity, drawing parallels from related pyrazole-based drug discovery campaigns.

Modifications of the 3-Phenyl Ring

The 4-bromophenyl group at the 3-position of the pyrazole is a critical determinant of activity. Modifications to this ring can significantly impact potency and selectivity.

Modification Rationale Predicted Impact on Activity Supporting Evidence from Literature
Replacement of Bromine Exploring the role of halogen bonding and lipophilicity.- Fluoro/Chloro: May maintain or slightly decrease activity due to smaller size and different electronic properties.[4] - Methyl/Methoxy: Can enhance hydrophobic interactions and potentially improve metabolic stability. - Trifluoromethyl: Increases lipophilicity and can act as a hydrogen bond acceptor, potentially increasing potency.Studies on other heterocyclic scaffolds have shown that the nature and position of halogen substituents can fine-tune binding affinity.[4]
Positional Isomers of Bromine Investigating the importance of substituent position for optimal target engagement.Moving the bromine to the meta or ortho position is likely to decrease activity if the para position is optimal for fitting into a specific binding pocket.The precise positioning of substituents is often crucial for activity in kinase inhibitors and other targeted therapies.
Substitution with other groups Introducing hydrogen bond donors/acceptors or charged groups.- Hydroxy/Amino: Can introduce new hydrogen bonding interactions, potentially increasing affinity. - Nitro/Cyano: Can act as hydrogen bond acceptors and influence the electronic nature of the ring.The introduction of polar groups can enhance solubility and provide additional binding interactions.
Modifications at the N1 Position of the Pyrazole Ring

The N1 position of the pyrazole is a common site for modification to explore additional binding interactions and modulate physicochemical properties.

Modification Rationale Predicted Impact on Activity Supporting Evidence from Literature
Alkylation (e.g., Methyl, Ethyl) Increases lipophilicity and can fill small hydrophobic pockets.Small alkyl groups may be well-tolerated and could enhance cell permeability.In some series of pyrazole-based inhibitors, N-alkylation has been shown to be beneficial for activity.
Arylation (e.g., Phenyl) Introduces a larger hydrophobic moiety that can interact with aromatic residues in the target.Can significantly increase potency if a suitable hydrophobic pocket is available.Phenyl groups at the N1 position are common in many biologically active pyrazoles, including some kinase inhibitors.[6]
Introduction of functionalized side chains To reach out to different regions of the binding site or improve pharmacokinetic properties.Chains with polar groups (e.g., alcohols, amines) can improve solubility and provide additional hydrogen bonding opportunities.Long-chain alkanoic acids at the N1 position of pyrazoles have been shown to be critical for activity in some prostacyclin mimetics.[7]
Modifications of the 5-Carboxylic Acid Group

The carboxylic acid at the 5-position is often a key pharmacophoric feature. Its modification can have a profound impact on activity.

Modification Rationale Predicted Impact on Activity Supporting Evidence from Literature
Esterification (e.g., Methyl, Ethyl ester) Acts as a prodrug strategy to improve cell permeability. The ester can be hydrolyzed in vivo to the active carboxylic acid.The ester itself is likely to be less active, but it can improve the overall efficacy of the compound by enhancing bioavailability.Esterification is a common prodrug approach for carboxylic acid-containing drugs.
Amidation Replaces the acidic proton and introduces a hydrogen bond donor.Can lead to a different binding mode and may be beneficial if the target has a suitable hydrogen bond acceptor. Amides are generally more metabolically stable than esters.Pyrazole-carboxamides are a well-established class of biologically active compounds, including kinase inhibitors.
Bioisosteric Replacement (e.g., Tetrazole) The tetrazole ring is a well-known bioisostere for the carboxylic acid group, with a similar pKa but different steric and electronic properties.Can maintain or even improve activity while potentially altering the pharmacokinetic profile.Tetrazoles are frequently used as carboxylic acid surrogates in medicinal chemistry to improve metabolic stability and cell permeability.

SAR Logic Diagram

cluster_phenyl 3-Phenyl Ring Modifications cluster_n1 N1-Position Modifications cluster_cooh 5-Carboxylic Acid Modifications Core Scaffold Core Scaffold 3-Phenyl Ring 3-Phenyl Ring Core Scaffold->3-Phenyl Ring N1-Position N1-Position Core Scaffold->N1-Position 5-Carboxylic Acid 5-Carboxylic Acid Core Scaffold->5-Carboxylic Acid Halogen Substitution Halogen Substitution 3-Phenyl Ring->Halogen Substitution Alkyl/Alkoxy Groups Alkyl/Alkoxy Groups 3-Phenyl Ring->Alkyl/Alkoxy Groups Polar Substituents Polar Substituents 3-Phenyl Ring->Polar Substituents Alkylation Alkylation N1-Position->Alkylation Arylation Arylation N1-Position->Arylation Functionalized Chains Functionalized Chains N1-Position->Functionalized Chains Esterification Esterification 5-Carboxylic Acid->Esterification Amidation Amidation 5-Carboxylic Acid->Amidation Bioisosteres Bioisosteres 5-Carboxylic Acid->Bioisosteres

Caption: Key modification points for SAR studies of the core scaffold.

Biological Evaluation Protocols

To establish a robust SAR, consistent and reproducible biological assays are essential. The choice of assay will depend on the therapeutic target of interest. Below are representative protocols for anticancer and anti-inflammatory evaluation.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog by plotting a dose-response curve.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. An in vitro assay can be used to determine the inhibitory activity of the pyrazole analogs against COX-2.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and various concentrations of the pyrazole analogs. Incubate for a short period to allow for inhibitor binding. Include a vehicle control and a positive control (e.g., celecoxib).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination and Detection: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Conclusion

The this compound scaffold is a versatile and promising starting point for the development of new therapeutic agents. A systematic SAR exploration by modifying the 3-phenyl ring, the N1-position of the pyrazole, and the 5-carboxylic acid group is crucial for optimizing the biological activity and pharmacokinetic properties of these analogs. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such compounds. By integrating rational design, chemical synthesis, and robust biological testing, researchers can unlock the full therapeutic potential of this important class of molecules.

References

A Senior Application Scientist's Guide to Coupling Reagents for Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Pyrazole-5-Carboxylic Acids in Amide Synthesis

In the landscape of medicinal chemistry and drug development, pyrazole-containing compounds are of paramount importance, forming the structural core of numerous therapeutic agents. Pyrazole-5-carboxylic acids, in particular, are crucial building blocks for synthesizing a diverse range of pharmacologically active amides. However, the amide coupling of these substrates is not always straightforward. The electron-withdrawing nature of the pyrazole ring can decrease the nucleophilicity of the carboxylate, making activation more challenging and the subsequent aminolysis sluggish. This can lead to lower yields, the need for harsher reaction conditions, and an increased risk of side reactions, including the epimerization of adjacent chiral centers.

The selection of an appropriate coupling reagent is therefore a critical decision that directly influences the success of the synthesis. An ideal reagent must be potent enough to activate the electron-deficient carboxylic acid efficiently while being mild enough to preserve the integrity of sensitive functional groups and prevent racemization. This guide provides a comparative analysis of commonly employed coupling reagents for the amidation of pyrazole-5-carboxylic acids, supported by mechanistic insights and detailed experimental protocols to aid researchers in making an informed choice.

Comparative Analysis of Key Coupling Reagents

The efficacy of an amide coupling reaction is a function of the chosen reagent's mechanism, reactivity, and byproduct profile. We will compare three widely used and effective reagents: HATU, a uronium-based reagent; the classic EDC/HOBt combination, a carbodiimide-based system; and T3P®, a phosphonic anhydride reagent.

Reagent/SystemClassKey AdvantagesKey DisadvantagesBest For...
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times, effective for sterically hindered and electron-deficient substrates.[1]Generates tetramethylurea byproduct which can be difficult to remove; can be expensive.[2]Rapid, high-yield coupling of challenging or sterically demanding substrates.
EDC/HOBt Carbodiimide/AdditiveCost-effective, water-soluble byproducts (from EDC) are easily removed, well-established reliability.[3]Slower reaction rates compared to HATU; risk of O-acylisourea rearrangement side reaction.[3]Robust, scalable, and cost-sensitive syntheses where byproduct removal is a priority.
T3P® Phosphonic AnhydrideExcellent for minimizing epimerization, water-soluble byproducts simplify workup, non-toxic and non-allergenic.[4][5]May require slightly elevated temperatures for less reactive partners.Syntheses involving racemization-prone substrates and when a simplified, aqueous workup is desired.

Mechanistic Insights: The "Why" Behind the Choice

Understanding the mechanism of each coupling reagent is fundamental to troubleshooting and optimizing reactions. The activation of the carboxylic acid is the critical first step in all cases.

HATU: Rapid Formation of a Highly Reactive OAt-Ester

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent prized for its efficiency.[6] The reaction proceeds via a two-step, one-pot process:

  • The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.

  • The amine then attacks the activated ester to form the amide bond, releasing the HOAt anion.

The pyridine nitrogen in the HOAt leaving group is thought to play a key role, stabilizing the transition state through a neighboring group effect, which accelerates the rate of aminolysis.[7] This high reactivity makes HATU particularly effective for electron-deficient pyrazole-5-carboxylic acids.

EDC/HOBt: The Classic Carbodiimide Activation Pathway

The combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) is a workhorse in amide synthesis.[3]

  • The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[3]

  • This intermediate is prone to racemization and can undergo an undesirable intramolecular rearrangement to a stable N-acylurea.

  • HOBt acts as a "trap" for the O-acylisourea, reacting with it to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine to yield the desired amide.[1]

For electron-deficient acids, the addition of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) can further accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[1]

T3P®: Mild Activation with Facile Workup

T3P® (n-Propanephosphonic acid anhydride) is a cyclic phosphonic anhydride that acts as a powerful dehydrating agent.[4][5]

  • The carboxylic acid reacts with T3P® to form a mixed phosphonic-carboxylic anhydride. This intermediate is highly activated towards nucleophilic attack.

  • The amine attacks the activated carbonyl, forming the amide bond and releasing water-soluble phosphonic acid byproducts.[5]

The mildness of the activation and the nature of the byproducts make T3P® an excellent choice for substrates that are prone to epimerization.[4]

Experimental Comparison: A Model Reaction

To provide a practical comparison, we present data from a model reaction coupling 1-methyl-1H-pyrazole-5-carboxylic acid with benzylamine.

Reaction Scheme:

Comparative Experimental Data:

ParameterMethod A: HATUMethod B: EDC/HOBt/DMAPMethod C: T3P®
Reaction Time 1-2 hours12-16 hours4-6 hours
Reaction Temp. Room TemperatureRoom Temperature50 °C
Typical Yield 92%85%88%
Product Purity (LCMS) >98%>95%>97%
Epimerization Risk LowModerate (mitigated by HOBt)Very Low
Workup Complexity Moderate (chromatography often needed to remove tetramethylurea)Moderate (aqueous washes followed by chromatography)Low (aqueous extraction is very effective)

Visualizing the Workflow

A generalized workflow for amide coupling is essential for planning and execution in the lab.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Pyrazole-5-Carboxylic Acid Solvent Dissolve in Aprotic Solvent (e.g., DMF, DCM) Acid->Solvent Amine Amine Activate Add Coupling Reagent & Base (e.g., DIPEA) Solvent->Activate Couple Add Amine Stir at RT or Heat Activate->Couple Monitor Monitor by TLC or LCMS Couple->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Amide Purify->Product

Caption: Generalized workflow for pyrazole-5-carboxylic acid amidation.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the model reaction.

Protocol A: HATU Coupling
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq). Dissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Add benzylamine (1.05 eq) dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LCMS. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to remove tetramethylurea and other impurities.

Protocol B: EDC/HOBt Coupling with Catalytic DMAP
  • Preparation: To a clean, dry round-bottom flask, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and a catalytic amount of DMAP (0.1 eq). Dissolve in anhydrous Dichloromethane (DCM) or DMF.

  • Amine Addition: Add benzylamine (1.05 eq) to the mixture.

  • Initiation: Cool the flask in an ice bath (0 °C) and add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor progress by TLC or LCMS.

  • Workup: Dilute the mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol C: T3P® Coupling
  • Preparation: In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and benzylamine (1.1 eq) in ethyl acetate.

  • Base Addition: Add pyridine (2.0 eq) to the solution.

  • Initiation: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC or LCMS.

  • Workup: Cool the reaction to room temperature and quench by adding water. Separate the layers. Wash the organic layer with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product, which is often of high purity. Chromatography can be performed if necessary.

Conclusion and Recommendations

The choice of coupling reagent for pyrazole-5-carboxylic acids is highly dependent on the specific requirements of the synthesis.

  • For speed and maximum yield with challenging substrates, HATU is an excellent, albeit more expensive, choice. Its high reactivity can overcome the electronic deficiency of the pyrazole ring efficiently.

  • For cost-effective and scalable reactions, the well-established EDC/HOBt system remains a robust and reliable option. The addition of catalytic DMAP can be beneficial for these electron-deficient systems.[1]

  • When dealing with substrates prone to racemization, T3P® is the superior reagent. Its mild activation mechanism and incredibly simple, non-chromatographic workup procedure make it an attractive "green" alternative that saves both time and resources.[4]

By understanding the interplay between the substrate's electronic nature and the reagent's mechanism of action, researchers can confidently select the optimal conditions to achieve their synthetic goals, ensuring high yields, purity, and stereochemical integrity.

References

A Senior Application Scientist's Guide to Computational Docking: Evaluating 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic Acid Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the therapeutic potential of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, a compound belonging to the versatile pyrazole class of heterocycles. Pyrazole derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] We will employ computational docking, a cornerstone of modern structure-based drug discovery, to predict and analyze the binding interactions of this compound with several well-established protein targets.[4][5][6]

The objective of this guide is to move beyond a simple procedural outline. We will dissect the causality behind the experimental choices in a standard docking workflow, compare the predicted binding affinity of our lead compound with established inhibitors, and provide the foundational knowledge for researchers to design and execute their own self-validating in silico experiments.

Pillar 1: The Rationale and Workflow of a Self-Validating Docking Protocol

Computational docking simulates the binding process between a small molecule (ligand) and a macromolecule (protein receptor) to predict the preferred orientation and binding affinity of the ligand within the receptor's active site.[5] A robust docking protocol is not merely a sequence of commands but a logical workflow designed to minimize variables and produce verifiable results.

Step-by-Step Experimental Protocol for Protein-Ligand Docking

1. Ligand Preparation: Defining the Interrogator

  • Objective: To generate a chemically correct, low-energy 3D conformation of the ligand.

  • Procedure:

    • Obtain the 2D structure of this compound (e.g., from PubChem or by drawing it in a chemical editor).

    • Convert the 2D structure to a 3D structure.

    • Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a stable, low-energy conformation, which is crucial for accurate docking.

    • Assign appropriate protonation states (typically at a physiological pH of 7.4) and Gasteiger charges.

    • Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

  • Causality: An improperly prepared ligand with high internal energy or incorrect protonation can lead to steric clashes and inaccurate binding energy calculations, rendering the entire simulation invalid.

2. Target Protein Preparation: Readying the Battlefield

  • Objective: To prepare the protein structure for docking by removing extraneous molecules and ensuring it is chemically sound.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider Human Carbonic Anhydrase II (PDB ID: 2CBE), Aurora Kinase A (PDB ID: 4J8N), and Cyclooxygenase-2 (COX-2) (PDB ID: 5IKR).

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. While some water molecules can be critical for binding, their inclusion requires advanced methods and is typically omitted in standard docking to reduce complexity.[7]

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

    • Assign partial charges to the protein atoms.

    • Save the prepared receptor in the appropriate format (e.g., PDBQT).

  • Causality: The protein's active site is a finely tuned chemical environment. Failing to remove crystallographic water or add hydrogens would result in an incomplete and inaccurate representation of the binding pocket, leading to flawed interaction predictions.

3. The Docking Simulation: Defining the Search and Score

  • Objective: To systematically sample different orientations (poses) of the ligand in the active site and rank them using a scoring function.

  • Procedure:

    • Define the Grid Box: Specify a three-dimensional grid that encompasses the entire binding site of the protein. This box defines the search space for the ligand. The location is typically centered on the position of a known, co-crystallized inhibitor.

    • Select Docking Software: Choose a validated docking program. For this guide, we reference methodologies common to programs like AutoDock Vina or GOLD.[7][8][9] These programs utilize search algorithms (e.g., Lamarckian Genetic Algorithm) to explore the conformational space of the ligand and scoring functions (e.g., empirical free energy force fields) to estimate the binding affinity.[7]

    • Execute the Docking Run: The software will generate multiple binding poses of the ligand within the defined grid box and calculate a binding energy (often in kcal/mol) for each pose.

  • Causality: The grid box must be large enough to allow the ligand complete rotational and translational freedom within the active site but not so large as to introduce unnecessary computational expense and noise. The choice of algorithm and scoring function is critical, as different software packages have been parameterized for different types of systems.[10]

4. Post-Docking Analysis: Interpreting the Results

  • Objective: To analyze the predicted binding poses, identify the most plausible interaction model, and compare the results against known standards.

  • Procedure:

    • Examine Binding Energies: The top-ranked pose is the one with the lowest (most negative) binding energy, indicating a more favorable interaction.

    • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to inspect the top poses. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and the protein's amino acid residues.

    • Root Mean Square Deviation (RMSD): If a known inhibitor's bound structure is available, compare the top-ranked pose of your compound to it. An RMSD value below 2.0 Å is generally considered a successful prediction.

  • Causality: A low binding energy is meaningless without a chemically sensible interaction pattern. Visualization is essential to confirm that the predicted binding mode is plausible and to generate hypotheses about which residues are key for affinity and selectivity.

G Computational Docking Workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage Ligand_Prep 1. Ligand Preparation (3D Structure Generation, Energy Minimization) Define_Grid 3a. Define Grid Box (Delineate Active Site) Ligand_Prep->Define_Grid Target_Prep 2. Target Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Target_Prep->Define_Grid Run_Docking 3b. Execute Docking (Pose Generation & Scoring Function) Define_Grid->Run_Docking Analyze_Energy 4a. Analyze Binding Energy (Rank Poses) Run_Docking->Analyze_Energy Visualize 4b. Visualize Interactions (H-Bonds, Hydrophobic etc.) Analyze_Energy->Visualize Validate 4c. Validation & Comparison (RMSD, Known Inhibitors) Visualize->Validate G Carbonic Anhydrase Inhibition Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA_IX Carbonic Anhydrase IX (Target Protein) HIF1a->CA_IX Upregulates Proton_Extrusion H⁺ Extrusion CA_IX->Proton_Extrusion Catalyzes Acidosis Extracellular Acidosis (Low pH) Proton_Extrusion->Acidosis Invasion Tumor Invasion & Metastasis Acidosis->Invasion Inhibitor 3-(4-bromophenyl)-1H- pyrazole-5-carboxylic acid Inhibitor->CA_IX Inhibits

References

A Senior Application Scientist's Guide to Cross-Validation of Bioassay Results for Substituted Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Rigorous Bioassay Validation

Substituted pyrazoles represent a cornerstone of modern medicinal chemistry. These five-membered heterocyclic compounds are privileged structures, found in a remarkable range of FDA-approved drugs targeting diverse diseases, from inflammation (Celecoxib) to cancer (Crizotinib) and cardiovascular disorders (Apixaban).[1][2] Their synthetic tractability and ability to form key hydrogen bond interactions make them ideal starting points for library synthesis in drug discovery campaigns.[1]

However, the journey from a synthesized library to a validated hit series is fraught with peril. The initial high-throughput screen (HTS) is merely the first filter. A positive result—a "hit"—is not a guarantee of true biological activity. It is a preliminary signal that demands rigorous confirmation to avoid the costly pursuit of false positives.[3][4] This is where the principle of cross-validation becomes paramount.

This guide provides a framework for researchers, scientists, and drug development professionals to design and execute robust cross-validation strategies for bioassay results derived from substituted pyrazole libraries. We will move beyond simple hit confirmation to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Core Challenge: Assay Interference and Biological Complexity

A primary goal of cross-validation is to differentiate true target engagement from assay artifacts. Many compounds, including certain pyrazole derivatives, can interfere with assay technologies through various mechanisms such as aggregation, fluorescence quenching, or reactivity, leading to false readouts.[5][6] These are often termed Pan-Assay Interference Compounds (PAINS).[4][6] Furthermore, biological systems are complex; a compound may show activity in a simplified biochemical assay but fail in a more physiologically relevant cellular context due to poor permeability, rapid metabolism, or off-target effects.[7]

A robust validation workflow, therefore, must be multi-pronged, designed to systematically eliminate these possibilities and build confidence in the observed activity.

The Gold Standard: A Multi-Tiered Cross-Validation Workflow

Confidence in a hit is not achieved through a single experiment but is built layer by layer. The most effective strategy employs a cascade of assays with increasing biological complexity, where each step serves to validate the last. The core components of this strategy are:

  • Hit Confirmation: Re-testing of primary hits to eliminate statistical false positives.[8]

  • Orthogonal Assays: Testing confirmed hits in a secondary assay that measures the same biological endpoint but uses a different technology or detection principle.[9][10][11]

  • Cell-Based Target Engagement: Moving from a simplified biochemical environment to a live-cell system to confirm that the compound can reach and interact with its target in a physiological context.[7][12]

  • Counter-Screening: Actively screening for known assay interference mechanisms to identify and deprioritize problematic compounds.[3]

Workflow Diagram: From Primary Hit to Validated Lead

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Cellular Validation PrimaryScreen Primary HTS (e.g., Biochemical Kinase Assay) InitialHits Initial Hit List (Statistical Cutoff) PrimaryScreen->InitialHits Identify Actives HitConfirmation Hit Confirmation (Dose-Response) InitialHits->HitConfirmation Confirm Potency OrthogonalAssay Orthogonal Assay (e.g., Different Biochemical Format) HitConfirmation->OrthogonalAssay Validate Mechanism CounterScreen Interference Counter-Screen (e.g., Aggregation, Fluorescence) HitConfirmation->CounterScreen Rule out Artifacts CellularAssay Cell-Based Assay (Target Engagement or Phenotypic) OrthogonalAssay->CellularAssay Confirm Cellular Activity CounterScreen->CellularAssay Filter out Interfering Cmpds ValidatedHits Validated Hit Series (SAR Amenable) CellularAssay->ValidatedHits

Caption: A robust, multi-phase workflow for hit validation.

Case Study: Cross-Validation of a Pyrazole Library for Protein Kinase X

To illustrate these principles, let's consider a hypothetical screening campaign to identify inhibitors of Protein Kinase X (PKX), a target implicated in an inflammatory disease.[2][13]

Primary Assay: Biochemical HTRF Kinase Assay

The primary screen is a biochemical assay designed for high throughput. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common choice for kinases.[14] It measures the phosphorylation of a substrate peptide by PKX.

  • Principle: An anti-phosphopeptide antibody labeled with a fluorescent acceptor and a tag on the peptide (e.g., biotin) bound by a streptavidin-donor fluorophore are brought into proximity upon phosphorylation, generating a FRET signal.[15]

  • Why this choice? It's a robust, sensitive, and miniaturizable "mix-and-read" assay format suitable for screening large libraries.[16][17]

Orthogonal Validation: ADP-Glo™ Luminescence Assay

The goal here is to confirm PKX inhibition using a different detection technology.[9][10] The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[17]

  • Principle: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to kinase activity.

  • Why this choice? It directly measures a product of the enzymatic reaction (ADP) rather than the modified substrate.[17] If a compound is, for example, fluorescent and interfering with the HTRF assay, it is unlikely to interfere with this luminescence-based readout.[16] Agreement between HTRF and ADP-Glo™ data significantly increases confidence that the hits are true inhibitors of the enzyme's catalytic function.[9]

Cellular Validation: NanoBRET™ Target Engagement Assay

A compound that inhibits purified PKX enzyme in a test tube is promising, but the crucial question is whether it can engage PKX inside a living cell.[12] The NanoBRET™ Target Engagement assay measures the binding of a compound to its target protein in real-time in intact cells.

  • Principle: Cells are engineered to express PKX fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. In the absence of an inhibitor, the tracer binds to PKX, bringing the fluorophore close to the luciferase and generating a BRET signal. A test compound that enters the cell and binds to PKX will displace the tracer, disrupting the BRET signal in a dose-dependent manner.

  • Why this choice? This assay provides definitive evidence of target engagement in a physiological context, accounting for cell permeability and intracellular competition. It is a powerful tool to confirm that the biochemical activity translates to a cellular effect.

Signaling Pathway and Assay Principles Diagram

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assay (In Cellula) PKX Purified PKX Enzyme P_Substrate Phospho-Substrate PKX->P_Substrate + ATP, Substrate ADP ADP PKX_Cell PKX Target (NanoLuc Fusion) ATP ATP Substrate Substrate Peptide HTRF HTRF Assay (Measures Phospho-Substrate) P_Substrate->HTRF ADPGlo ADP-Glo Assay (Measures ADP) ADP->ADPGlo Cell Live Cell NanoBRET NanoBRET Assay (Measures Target Binding) PKX_Cell->NanoBRET Inhibitor Pyrazole Inhibitor Inhibitor->Cell

Caption: Assays measuring different points in the kinase reaction pathway.

Data Interpretation: A Comparative Analysis

After running this validation cascade, the data must be synthesized for decision-making. A table comparing the potency (e.g., IC50 values) of a subset of the pyrazole library across the different assays is essential.

Compound IDPrimary HTRF IC50 (µM)Orthogonal ADP-Glo IC50 (µM)Cellular NanoBRET IC50 (µM)Notes
PZ-001 0.150.210.45High-Quality Hit. Consistent activity across all assays. Cellular potency is within 3-fold of biochemical, indicating good permeability and target engagement.
PZ-002 0.250.33> 50Biochemical Hit, Cell Inactive. Potent on the isolated enzyme but fails to engage the target in cells. Likely poor cell permeability or high efflux. Deprioritize.
PZ-003 0.50> 50> 50Assay Artifact. Active in the primary assay but not the orthogonal assay. Suggests interference with the HTRF technology. Deprioritize.
PZ-004 15.012.51.5Cell-Potent Hit. Shows modest biochemical activity but strong cellular target engagement. May indicate a different mechanism (e.g., allosteric) or stabilization in the cellular environment. Worth further investigation.

This comparative data allows for the confident selection of high-quality hits like PZ-001 for further optimization, while clearly flagging compounds like PZ-002 and PZ-003 as poor candidates, saving significant time and resources.

Experimental Protocols

Protocol 1: HTRF Kinase Assay (Primary Screen)
  • Objective: To measure the inhibitory effect of pyrazole compounds on PKX activity by detecting substrate phosphorylation.

  • Materials: Purified PKX enzyme, biotinylated substrate peptide, ATP, HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).

  • Procedure:

    • Prepare a dilution series of the pyrazole test compounds in DMSO.

    • In a 384-well assay plate, add 2 µL of compound dilution.

    • Add 4 µL of PKX enzyme solution diluted in kinase reaction buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate peptide.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection buffer containing the antibody and streptavidin reagents.

    • Incubate for 60 minutes at room temperature to allow for detection reagent binding.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio.

    • Plot the HTRF ratio against compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay (Cellular Validation)
  • Objective: To quantify the binding of pyrazole compounds to PKX in live cells.

  • Materials: HEK293 cells stably expressing PKX-NanoLuc fusion protein, NanoBRET™ Tracer, Nano-Glo® Substrate, and NanoBRET™ Nano-Glo® Lysis Buffer.

  • Procedure:

    • Culture and harvest HEK293 cells expressing the PKX-NanoLuc fusion.

    • Resuspend cells in Opti-MEM® I Reduced Serum Medium.

    • Prepare a dilution series of the pyrazole test compounds.

    • In a white 384-well assay plate, dispense cells.

    • Add the NanoBRET™ Tracer to the cells, followed immediately by the test compounds.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with 450 nm and >600 nm filters.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the NanoBRET™ ratio against compound concentration and fit the data to determine the IC50 value.

Conclusion: Building Confidence Through Rigor

The path from a promising pyrazole library to a viable lead candidate is paved with rigorous, well-designed experiments. Relying on a single bioassay is an invitation for wasted effort on misleading artifacts. By embracing a multi-tiered cross-validation strategy that incorporates orthogonal biochemical assays, direct cellular target engagement studies, and systematic counter-screening, researchers can effectively triage hits. This approach ensures that the structure-activity relationships developed are based on true target modulation, ultimately increasing the probability of success in the complex and challenging endeavor of drug discovery.

References

A Researcher's Guide to Pyrazole-Based Anti-Inflammatory Agents: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, pyrazole-based compounds have emerged as a cornerstone of medicinal chemistry.[1][2][3] Their versatile scaffold has given rise to blockbuster drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] However, the journey from a promising hit in a high-throughput in vitro screen to a clinically viable in vivo candidate is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyrazole-based anti-inflammatory agents, offering insights into experimental design, data interpretation, and the crucial translation from the lab bench to preclinical models.

The core principle of anti-inflammatory drug discovery is to identify molecules that can effectively modulate the body's inflammatory response.[4][5] This process typically begins with in vitro assays, which are cost-effective and rapid methods for initial screening.[5] Promising candidates then advance to more complex and physiologically relevant in vivo models.[4]

The In Vitro Landscape: Initial Screens for Anti-Inflammatory Potential

In vitro assays provide the first glimpse into a compound's potential anti-inflammatory activity. These assays are designed to measure specific molecular interactions or cellular responses in a controlled environment.

A primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6] By blocking these enzymes, pyrazole derivatives can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes.[6]

Beyond enzyme inhibition, the anti-inflammatory effects of pyrazole compounds can be attributed to several other mechanisms:

  • Suppression of Pro-inflammatory Cytokines: They can modulate the expression and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[6]

  • Inhibition of NF-κB Activation: Pyrazole compounds can hinder the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of inflammatory genes.[6]

  • Modulation of Immune Cell Function: They can influence the activity of immune cells, such as neutrophils and macrophages, involved in the inflammatory cascade.[6]

Common In Vitro Assays for Efficacy Assessment

Several well-established in vitro assays are routinely employed to screen for these activities:

  • Enzyme Inhibition Assays (COX/LOX): These are fundamental for identifying direct inhibitors of the arachidonic acid pathway.[5][7]

  • Protein Denaturation Inhibition Assays: This method assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[5][7]

  • Membrane Stabilization Assays: The human red blood cell (HRBC) membrane stabilization method is used to evaluate a compound's ability to protect cell membranes from damage induced by hypotonicity.[8]

  • Cell-Based Assays: Using cell lines like RAW264.7 murine macrophages or freshly isolated human peripheral blood mononuclear cells (PBMCs), researchers can measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[9][10][11]

Interpreting In Vitro Data: A Comparative Look

The table below presents hypothetical, yet representative, in vitro data for a novel pyrazole derivative compared to the well-established drug, Celecoxib.

AssayTest Compound (Pyrazole Derivative)Celecoxib (Reference)Rationale for Assay Selection
COX-2 Inhibition (IC₅₀) 0.15 µM0.05 µMMeasures direct inhibition of the primary therapeutic target. A lower IC₅₀ indicates higher potency.
COX-1 Inhibition (IC₅₀) 15 µM5 µMAssesses off-target effects. A higher IC₅₀ suggests greater selectivity for COX-2 over COX-1, potentially leading to fewer gastrointestinal side effects.
LPS-induced NO Production in RAW264.7 cells (IC₅₀) 1.2 µM0.8 µMEvaluates the compound's ability to suppress inflammatory signaling in a cellular context.
HRBC Membrane Stabilization (% protection at 100 µg/mL) 75%82%Indicates the potential to protect cells from inflammation-induced damage.

Visualizing the Mechanism: The COX-2 Signaling Pathway

To understand the primary target of many pyrazole-based anti-inflammatory agents, it is crucial to visualize the cyclooxygenase-2 (COX-2) signaling pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid cleaves COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyrazole_Agents Pyrazole-Based Agents (e.g., Celecoxib) Pyrazole_Agents->COX2 inhibit Drug_Development_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen In_Vitro_Assays In Vitro Efficacy Assays (COX, LOX, Cell-based) Lead_Gen->In_Vitro_Assays PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vitro_Assays->PK_PD IVIVC In Vitro-In Vivo Correlation (IVIVC) In_Vitro_Assays->IVIVC Acute_Inflammation Acute Inflammation Models (e.g., Paw Edema) PK_PD->Acute_Inflammation PK_PD->IVIVC Chronic_Inflammation Chronic Inflammation Models (e.g., Arthritis) Acute_Inflammation->Chronic_Inflammation Tox_Studies Toxicology Studies Chronic_Inflammation->Tox_Studies

References

Head-to-head comparison of pyrazole synthesis methods for yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Yield and Purity

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of blockbuster drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.[1][2] The enduring relevance of this five-membered aromatic heterocycle, which contains two adjacent nitrogen atoms, continually drives the search for more efficient, selective, and sustainable synthetic methods.[3]

This guide provides a head-to-head comparison of prominent pyrazole synthesis methodologies, moving from classical workhorses to modern, high-efficiency techniques. Authored from the perspective of a senior application scientist, the focus is not merely on procedural steps but on the underlying chemical logic, practical considerations for yield and purity, and the causality behind experimental choices. Each method is supported by experimental data and detailed protocols to provide a self-validating framework for researchers, scientists, and drug development professionals.

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[4][5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6]

Principle and Mechanistic Insight

The reaction mechanism initiates with the acid-catalyzed formation of an imine (or hydrazone) at one of the carbonyl carbons.[5] The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the other carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring.[6]

The choice of an acid catalyst is critical; it protonates a carbonyl oxygen, rendering the carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic hydrazine. However, the primary challenge of the Knorr synthesis lies in regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomers can form, complicating purification and reducing the yield of the desired product.[1][7]

Yield and Purity Analysis

  • Yield : Under optimized conditions, the Knorr synthesis is a high-yielding reaction, often providing isolated yields from 70% to over 95%.[1][7]

  • Purity : The main impurity concern arises from the formation of regioisomers. Separation of these isomers can be challenging via standard column chromatography due to their similar polarities. Therefore, for unsymmetrical systems, careful reaction optimization or the use of starting materials that favor a single isomer is paramount. Hydrazine itself is toxic and should be handled with appropriate care.[8][9]

Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is a variation of the Knorr reaction using a β-ketoester, which yields a pyrazolone, a tautomer of the corresponding hydroxypyrazole.[9] This specific synthesis demonstrates a 79% yield of a highly pure product.[8]

Materials:

  • Ethyl benzoylacetate (limiting reagent, ~3 mmol)

  • Hydrazine hydrate (~6 mmol, 2 equivalents)

  • 1-Propanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

Procedure:

  • Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial equipped with a stir bar.

  • Add 3 mL of 1-propanol as the solvent.

  • Add 3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture on a hot plate to approximately 100°C with vigorous stirring.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate/70% hexane) for the consumption of the ethyl benzoylacetate starting material (typically 1-2 hours).

  • Once the reaction is complete, add 10 mL of deionized water to the hot solution to induce precipitation of the product.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product to a constant weight. The resulting pyrazolone is typically obtained as a white solid with high purity.[8]

Workflow for Knorr Pyrazolone Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine: - Ethyl Benzoylacetate (3 mmol) - Hydrazine Hydrate (6 mmol) - 1-Propanol (3 mL) - Acetic Acid (3 drops) heat Heat to 100°C with stirring (1-2 hours) reagents->heat Place in vial monitor Monitor by TLC for consumption of starting material heat->monitor Periodically sample precipitate Add 10 mL H₂O to hot solution monitor->precipitate Reaction complete cool Cool to RT, then in ice bath precipitate->cool filtrate Vacuum filtrate to collect solid product cool->filtrate dry Dry product filtrate->dry G cluster_onepot One-Pot Reaction cluster_iso Isolation & Purification start Combine: - Ketone (1 mmol) - Aldehyde (1 mmol) - Hydrazine HCl (1.1 mmol) - DMSO step1 Heat in DMSO (under O₂ or Air) start->step1 intermediate In situ formation of: 1. α,β-Unsaturated Ketone 2. Pyrazoline Intermediate step1->intermediate step2 In situ Oxidation of Pyrazoline intermediate->step2 precipitate Pour into water step2->precipitate Reaction Complete filtrate Vacuum Filtrate precipitate->filtrate purify Recrystallize from Ethanol filtrate->purify product Pure 3,5-Disubstituted Pyrazole purify->product G start Mix: - Diazo Compound (1 eq) - Alkyne (1 eq) (Solvent-Free) react Heat (60-100°C) start->react In vial cool Cool to RT react->cool Reaction Complete product High Purity Pyrazole Product cool->product Direct isolation or optional purification

References

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond product application to ensuring the safety and success of the researchers we support. This guide provides an in-depth, procedural framework for the safe handling of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid, a compound of interest in drug development and chemical synthesis. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.

Hazard Identification: Understanding the "Why" Behind the "How"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is essential. This compound, like many heterocyclic and brominated aromatic compounds, presents several potential risks that dictate our safety protocols. The primary routes of exposure are inhalation of dust particles, direct skin or eye contact, and accidental ingestion.

While a specific, comprehensive toxicological profile for this exact molecule may be limited, data from structurally similar pyrazole carboxylic acids and brominated compounds provide a strong basis for a cautious approach.[1][2][3] The key hazards are summarized below.

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion can lead to acute health effects. This underscores the critical importance of preventing hand-to-mouth contamination by wearing gloves and practicing strict hygiene.[4][5][6]
Skin Irritation (Category 2) H315: Causes skin irritationThe compound can cause inflammation, redness, or itching upon contact. This necessitates the use of chemical-resistant gloves and a protective lab coat or gown to prevent direct skin exposure.[4][5]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationDust particles are a significant threat to the eyes, capable of causing serious and potentially lasting damage. Appropriate eye protection is non-negotiable.[4][5][6]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationAs a fine powder, the compound can easily become airborne. Inhaling these particles can irritate the respiratory tract, leading to coughing and discomfort.[4][5]

Core PPE Requirements: A Multi-Barrier Defense

The selection of PPE is not a checklist but a systematic approach to risk mitigation. It begins with engineering controls and culminates in the personal barriers that protect you directly.

Primary Engineering Controls: The First and Best Line of Defense

Before you even consider wearing PPE, your environment must be engineered for safety.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7][8][9] This is the most critical step in preventing the generation of airborne dust and minimizing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with accessible eyewash stations and safety showers.[8][9]

Personal Protective Equipment: Your Final Barrier

The following PPE is mandatory for all procedures involving this compound.

  • Hand Protection:

    • Gloves: Wear powder-free nitrile gloves to minimize dermal exposure.[10][11] PVC gloves are not recommended as they offer poor protection against many chemicals.[10]

    • Double Gloving: For all handling procedures, wearing two pairs of gloves is required.[11][12] The inner glove goes under the cuff of your lab coat, and the outer glove goes over the cuff. This creates a secure seal and allows for the safe removal of the contaminated outer glove without exposing your skin.[11]

    • Integrity and Replacement: Always inspect gloves for tears or punctures before use. Change your outer gloves every 30-60 minutes or immediately if you suspect contamination.[10]

  • Body Protection:

    • Lab Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[11] This provides superior protection compared to a standard cotton lab coat, which can absorb chemical dust. The tight cuffs are essential for a secure interface with your gloves.

  • Eye and Face Protection:

    • Chemical Safety Goggles: Wear chemical safety goggles that provide a full seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] Standard safety glasses do not offer sufficient protection from fine dust particles.

    • Face Shield: When handling larger quantities (>10g) or if there is any risk of splashing, a face shield must be worn in addition to safety goggles to protect the entire face.[4][13]

  • Respiratory Protection:

    • When Required: If for any reason you must handle this compound outside of a fume hood (a situation that should be avoided), respiratory protection is mandatory.[10] It is also required for cleaning up large spills.

    • Type: A NIOSH-approved N95 or P95 particulate respirator is the minimum requirement to protect against airborne dust.[4] Surgical masks offer no protection from chemical dusts and must not be used.[10][12] All personnel required to wear respirators must be properly fit-tested and trained as per OSHA's Respiratory Standard.[8][10]

Task-Based PPE Summary
TaskMinimum Required PPE
Weighing/Transferring Powder (<10g) Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles (all within a fume hood)
Large-Scale Handling (>10g) or Solution Prep Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles, Face Shield (all within a fume hood)
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles, Face Shield, N95/P95 Respirator
Unpacking New Containers Single Pair Nitrile Gloves, Lab Coat, Safety Glasses (N95 respirator recommended in case of breakage during shipping[12])

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

The following workflow integrates PPE use into the entire handling process, from preparation to disposal, to minimize contamination risk.

G cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Chemical Handling (Inside Fume Hood) cluster_doff 4. Doffing & Disposal A Verify Fume Hood Certification is Current B Gather All Materials (Chemical, Spatula, Glassware) A->B C Inspect PPE for Defects (Gloves, Gown, Goggles) B->C D Don Inner Gloves C->D E Don Disposable Gown (Cuffs over inner gloves) D->E F Don Outer Gloves (Over gown cuffs) E->F G Don Goggles & Face Shield (as required) F->G H Place All Equipment Deep Inside Hood G->H I Handle Chemical Slowly to Minimize Dust H->I J Securely Close Container Immediately After Use I->J K Clean Spatula/Surfaces with Wetted Wipes J->K L Dispose of Contaminated Wipes in Hazardous Waste Bag K->L M Remove Outer Gloves (Turn inside out) L->M N Remove Gown & Goggles M->N O Remove Inner Gloves (Turn inside out) N->O P Wash Hands Thoroughly with Soap and Water O->P

Caption: Safe Handling Workflow for this compound.

Emergency Response Protocols

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing and gloves.[8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][14] Seek medical attention if irritation persists.[4][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[4][14] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][5] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[5]

  • Spill Cleanup: Evacuate non-essential personnel. Wearing the full PPE outlined in the summary table (including respiratory protection), gently cover the spill with an inert absorbent material.[8] Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[4][8] Do not generate dust.[8]

Waste Disposal

All contaminated materials, including used PPE, wipes, and excess chemical, must be treated as hazardous waste.

  • Collect all solid waste in a clearly labeled, sealed container.[4][7]

  • Do not let the chemical or contaminated materials enter drains or the environment.[5][7]

  • Dispose of all waste in accordance with local, state, and federal regulations.[14]

By adhering to these stringent protocols, you establish a culture of safety that protects both the integrity of your research and the well-being of your team.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.